5-(3-Chlorophenyl)isoxazole
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-(3-chlorophenyl)-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c10-8-3-1-2-7(6-8)9-4-5-11-12-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFYQBZOVTJXQDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC=NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80682025 | |
| Record name | 5-(3-Chlorophenyl)-1,2-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80682025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7064-34-8 | |
| Record name | 5-(3-Chlorophenyl)-1,2-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80682025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 5-(3-Chlorophenyl)isoxazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Isoxazole Scaffold
The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in medicinal chemistry and materials science.[1] Its unique electronic and structural properties confer a remarkable versatility, allowing for a wide range of biological activities.[1] The incorporation of an isoxazole moiety can enhance a molecule's physicochemical characteristics, making it a privileged scaffold in drug design.[1] Isoxazole derivatives have demonstrated a broad spectrum of pharmacological actions, including anti-inflammatory, anti-cancer, and antimicrobial properties.[1] This guide provides a detailed technical overview of the physicochemical properties, synthesis, and characterization of a specific derivative, 5-(3-Chlorophenyl)isoxazole.
Core Physicochemical Properties of this compound
Understanding the fundamental physicochemical properties of this compound is crucial for its application in research and drug development. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile.
Table 1: Summary of Physicochemical Properties for this compound
| Property | Value | Source |
| Molecular Formula | C₉H₆ClNO | [2] |
| Molecular Weight | 179.61 g/mol | [2] |
| Appearance | Expected to be a crystalline solid | Inferred from analogs[1] |
| Melting Point | Estimated: ~130-180 °C | Based on analogs[1][3] |
| Boiling Point | Data not available; expected to be high | |
| Solubility | Expected to be poorly soluble in water | Inferred from structure |
| logP (Octanol/Water) | Estimated: ~4.7 | Based on analog[4] |
| Hydrogen Bond Donors | 0 | Calculated |
| Hydrogen Bond Acceptors | 2 | Calculated |
| Rotatable Bonds | 1 | Calculated |
Note: Some data is estimated based on closely related analogs due to the limited availability of experimental data for this specific compound.
Molecular Structure
The structure of this compound, featuring a chlorophenyl group at the 5-position of the isoxazole ring, is depicted below.
Caption: Chemical structure of this compound.
Synthesis and Purification
The synthesis of this compound can be achieved through the cyclization of a chalcone precursor. The following is a representative protocol adapted from the synthesis of a similar analog.[1]
Experimental Protocol: Synthesis of this compound
Materials:
-
3-Chlorobenzaldehyde
-
Acetophenone
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Glacial acetic acid
Step 1: Synthesis of the Chalcone Intermediate
-
In a flask, dissolve 3-chlorobenzaldehyde and acetophenone in ethanol.
-
Slowly add an aqueous solution of sodium hydroxide while stirring at room temperature.
-
Continue stirring until a precipitate forms.
-
Collect the solid by filtration, wash with cold water, and recrystallize from ethanol to yield the chalcone.
Step 2: Cyclization to form the Isoxazole Ring
-
Suspend the synthesized chalcone in a mixture of ethanol and glacial acetic acid.
-
Add hydroxylamine hydrochloride to the suspension.
-
Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Collect the resulting precipitate by filtration.
Purification:
The crude this compound can be purified by column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent.[1]
Caption: Workflow for the synthesis of this compound.
Analytical Characterization
A suite of analytical techniques is employed to confirm the identity and purity of the synthesized this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the chlorophenyl ring and the isoxazole ring. The proton on the isoxazole ring (at position 4) would likely appear as a singlet in the range of δ 6.7-7.0 ppm.[3] The protons on the chlorophenyl ring would appear as a complex multiplet in the aromatic region (δ 7.2-7.8 ppm).[3]
-
¹³C NMR: The carbon NMR would display distinct signals for each carbon atom in the molecule. The carbons of the isoxazole ring are expected to resonate at approximately δ 98 ppm (C4), δ 163 ppm (C3), and δ 169 ppm (C5).[5] The carbons of the chlorophenyl ring would appear in the aromatic region (δ 120-140 ppm).
Infrared (IR) Spectroscopy
The IR spectrum would show characteristic absorption bands confirming the presence of key functional groups. Expected peaks include:[3]
-
~3100 cm⁻¹: Aromatic C-H stretching
-
~1600 cm⁻¹: C=N stretching of the isoxazole ring
-
~1470 cm⁻¹: C=C aromatic stretching
-
~700-800 cm⁻¹: C-Cl stretching
Mass Spectrometry (MS)
Mass spectrometry would confirm the molecular weight of the compound. The electron impact (EI) or electrospray ionization (ESI) mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 179.6, corresponding to the molecular weight of this compound.[3] The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in a ~3:1 ratio) would result in a characteristic [M+2]⁺ peak.
Applications in Research and Drug Development
The this compound scaffold is of significant interest to researchers in drug discovery. The presence of the chlorine atom provides a site for further chemical modification, allowing for the generation of a library of derivatives for structure-activity relationship (SAR) studies. The isoxazole core is known to be a bioisostere for other functional groups, and its derivatives are investigated for a wide range of therapeutic targets.
Conclusion
This compound is a heterocyclic compound with significant potential in chemical and pharmaceutical research. This guide has provided a comprehensive overview of its core physicochemical properties, a reliable synthetic protocol, and the analytical methods for its characterization. A thorough understanding of these technical details is essential for any scientist working with this promising molecular scaffold.
References
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PubChem. Isoxazole, 5-(3-chlorophenyl)-3-(4-methylphenyl)-. National Center for Biotechnology Information. Available from: [Link]
-
Chem-Space. This compound. Available from: [Link]
- Supporting Information for a scientific article.
-
Fascio, M. L., Montesano, V. J., & D'Accorso, N. B. (2000). Communication: Synthesis and Characterization of Some 3-Glycosyl-5-Substituted Isoxazoles with Potential Biological Activities. Journal of Carbohydrate Chemistry, 19(3), 393-398. Available from: [Link]
-
Primary nitro compounds: progress in the synthesis of isoxazoles by condensation with aldehydes or activated ketones. Organic & Biomolecular Chemistry. (2023). Available from: [Link]
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An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances. (2021). Available from: [Link]
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Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2013). 4(2). Available from: [Link]
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5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. MDPI. (2022). Available from: [Link]
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Synthesis of Fused Isoxazoles: A Comprehensive Review. MDPI. (2024). Available from: [Link]
- Isoxazoles. XVIII.
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New synthesis of isoxazoles and isothiazoles. A convenient synthesis of thioenaminones from enaminones. The Journal of Organic Chemistry. ACS Publications. Available from: [Link]
-
Design, Synthesis, Characterization and Antimicrobial Screening of Newly Synthesized Isoxazole of Vanillin Analogues. World News of Natural Sciences. (2023). Available from: [Link]
-
New Triazole-Isoxazole Hybrids as Antibacterial Agents: Design, Synthesis, Characterization, In Vitro, and In Silico Studies. MDPI. (2024). Available from: [Link]
-
Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry. (2019). Available from: [Link]
-
Grady, A. (2023). Synthetic Formal Report #2 - The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. Available from: [Link]
Sources
Introduction: The Critical Role of Physicochemical Profiling in Drug Discovery
An In-depth Technical Guide to the Solubility and Stability of 5-(3-Chlorophenyl)isoxazole
The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anti-inflammatory, anti-cancer, and antibacterial properties.[1][2] The molecule this compound, a specific derivative, represents a class of compounds whose therapeutic potential is intrinsically linked to its physicochemical properties. For any biologically active molecule to become a viable drug candidate, a thorough understanding of its solubility and stability is paramount. These characteristics govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its shelf-life and formulation possibilities.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the solubility and stability of this compound. While specific experimental data for this exact compound is not extensively available in public literature, this document outlines the authoritative methodologies and scientific rationale required to generate such critical data. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our recommendations in established regulatory and scientific principles.
Part 1: Foundational Physicochemical Characterization
Before embarking on solubility or stability studies, it is essential to confirm the identity, purity, and fundamental properties of the this compound sample. This ensures the integrity of all subsequent data.
1.1. Identity and Purity Confirmation A battery of spectroscopic and analytical techniques should be employed to create a comprehensive profile of the active pharmaceutical ingredient (API).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides unequivocal structural confirmation by mapping the chemical environment of each proton and carbon atom. For related compounds like 5-(3'-Chlorophenyl)3-phenylisoxazole, characteristic signals include a singlet for the isoxazole proton around δ 6.744 ppm and a multiplet for the aromatic protons between δ 7.225-7.508 ppm in ¹H NMR (DMSO).[3]
-
Mass Spectrometry (MS): Determines the molecular weight of the compound, confirming its elemental composition. Electron Spray Ionization (ESI-MS) is a common technique for this class of molecules.[3]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies characteristic functional groups. For a this compound derivative, key stretches would include C=N, N-O, C-Cl, and aromatic C-H bonds.[3]
-
Purity Assessment (HPLC): A high-performance liquid chromatography (HPLC) method should be developed to determine the purity of the compound, typically aiming for >98% for use in these studies.
1.2. Basic Physical Properties
-
Melting Point: Provides a quick indication of purity. A sharp melting point range is indicative of a pure compound. For instance, the related compound 5-(3'-Chlorophenyl)3-phenylisoxazole has a reported melting point of 180-181°C.[3]
-
pKa Determination: The ionization constant is critical as it dictates how solubility will change with pH. Potentiometric titration or UV-spectrophotometry can be used for its determination.
-
LogP/LogD: The partition coefficient (LogP) and distribution coefficient (LogD) are measures of lipophilicity and are crucial for predicting membrane permeability and absorption.
Part 2: A Rigorous Approach to Solubility Assessment
Solubility is a key determinant of a drug's bioavailability. The general isoxazole scaffold tends to be more soluble in polar solvents due to the presence of nitrogen and oxygen atoms that can participate in hydrogen bonding.[4] However, the addition of a chlorophenyl group increases the molecule's lipophilicity, potentially reducing its aqueous solubility. Therefore, a systematic evaluation across a range of pharmaceutically relevant media is essential.
2.1. The Scientific Rationale: Why Solvent Choice Matters The goal is not just to find a solvent that dissolves the compound, but to understand its behavior in systems that mimic physiological conditions and are viable for formulation. The choice of solvents should be strategic:
-
Aqueous Buffers (pH 1.2, 4.5, 6.8, 7.4): These mimic the pH environment of the gastrointestinal tract and blood, providing insight into how solubility will vary upon oral administration or injection.
-
Biorelevant Media (FaSSIF, FeSSIF): Fasted-State and Fed-State Simulated Intestinal Fluids contain bile salts and lecithin, providing a more accurate prediction of in vivo solubility by accounting for micellar solubilization.
-
Co-solvents (Ethanol, Propylene Glycol, PEG 400): These are commonly used in liquid formulations to enhance the solubility of poorly soluble drugs. Determining solubility in these systems is crucial for formulation development.
2.2. Experimental Protocol: Equilibrium Shake-Flask Method This is the gold-standard method for determining thermodynamic solubility.
Methodology:
-
Preparation: Add an excess amount of this compound to a series of glass vials, each containing a known volume of the selected solvent/buffer. The excess solid is critical to ensure saturation.
-
Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (typically 25°C and 37°C to assess temperature dependence).[4] Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the undissolved solid settle.
-
Sampling and Filtration: Carefully withdraw an aliquot from the supernatant. Immediately filter it through a 0.22 µm syringe filter (e.g., PVDF or PTFE, selected after a filter validation study to check for drug binding) to remove all undissolved particles.
-
Quantification: Dilute the clear filtrate with a suitable mobile phase or solvent and analyze its concentration using a validated analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry).
2.3. Analytical Method for Quantification A robust analytical method is the cornerstone of accurate solubility data.
Example: HPLC-UV Method Development
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength of maximum absorbance (λmax), determined by scanning a dilute solution of the compound.
-
Calibration: Prepare a series of standard solutions of known concentrations and generate a calibration curve to ensure linearity and determine the limit of quantification (LOQ).
2.4. Data Presentation: Solubility Profile
All quantitative data should be summarized for clear interpretation.
Table 1: Equilibrium Solubility of this compound
| Solvent/Medium | pH | Temperature (°C) | Solubility (µg/mL) | Solubility (mg/mL) |
| Purified Water | ~7.0 | 25 | ||
| 0.1 N HCl | 1.2 | 37 | ||
| Acetate Buffer | 4.5 | 37 | ||
| Phosphate Buffer | 6.8 | 37 | ||
| Phosphate Buffer | 7.4 | 37 | ||
| FaSSIF | 6.5 | 37 | ||
| FeSSIF | 5.0 | 37 | ||
| Ethanol | N/A | 25 | ||
| Propylene Glycol | N/A | 25 |
2.5. Visualization: Solubility Workflow
Caption: Workflow for Equilibrium Solubility Determination.
Part 3: Probing Chemical Stability with Forced Degradation
Forced degradation studies are a regulatory requirement (ICH Q1A) and a critical tool in drug development.[5] They are designed to deliberately degrade the drug substance under conditions more severe than accelerated stability testing.[6] The objectives are multifold: to identify potential degradation products, elucidate degradation pathways, and, most importantly, to develop a stability-indicating analytical method that can resolve the parent drug from all significant degradants.[7]
3.1. The Scientific Rationale: Simulating the Drug's Lifecycle Challenges Each stress condition simulates potential environmental challenges the drug might face during its manufacturing, storage, and administration.
-
Acid/Base Hydrolysis: Simulates exposure to low or high pH environments, such as in the stomach or during certain formulation processes.
-
Oxidation: Investigates susceptibility to oxidative degradation, which can be initiated by atmospheric oxygen, trace metals, or peroxides in excipients.
-
Photolysis: Assesses degradation upon exposure to light, as mandated by ICH Q1B guidelines, which is crucial for packaging decisions.[5]
-
Thermal Degradation: Evaluates the intrinsic stability of the molecule at elevated temperatures to predict its stability at recommended storage conditions.
3.2. Experimental Protocols for Forced Degradation The goal is to achieve 5-10% degradation of the parent drug. The conditions below are starting points and should be optimized.
General Setup:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 1:1 acetonitrile:water).
-
For each condition, run a control sample (stored at 4°C in the dark) in parallel.
Methodologies:
-
Acid Hydrolysis:
-
Mix the stock solution with 0.1 N HCl.
-
Heat at 60-80°C for a set time (e.g., 2, 6, 12, 24 hours).
-
At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 N NaOH, dilute, and analyze by HPLC.
-
-
Base Hydrolysis:
-
Mix the stock solution with 0.1 N NaOH.
-
Maintain at room temperature or slightly elevated temperature (e.g., 40°C) for a set time, as base hydrolysis is often faster than acid hydrolysis.
-
At each time point, withdraw a sample, neutralize it with 0.1 N HCl, dilute, and analyze.
-
-
Oxidative Degradation:
-
Mix the stock solution with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Keep the solution at room temperature in the dark for up to 24 hours.
-
Sample at various time points, dilute, and analyze.
-
-
Thermal Degradation:
-
Expose the solid API powder to dry heat (e.g., 80°C) in a stability chamber.
-
Sample at different time points (e.g., 1, 3, 7 days), prepare a solution of known concentration, and analyze.
-
-
Photostability:
-
Expose the solid API and a solution of the API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B).
-
A parallel sample should be wrapped in aluminum foil to serve as a dark control.
-
Analyze both the light-exposed and dark control samples.
-
3.3. Development of a Stability-Indicating Method The HPLC method used to analyze the stressed samples must be proven to be "stability-indicating." This means it must be able to separate the intact API from all process impurities and degradation products.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity for the API peak in all stressed samples. The peak should be spectrally pure, indicating no co-eluting degradants.
-
Resolution: The resolution between the API peak and the closest eluting degradant peak should be greater than 1.5.
3.4. Data Presentation: Forced Degradation Summary
Table 2: Summary of Forced Degradation Studies for this compound
| Stress Condition | Conditions | % Degradation | No. of Degradants | RRT of Major Degradants |
| Acid Hydrolysis | 0.1 N HCl, 80°C, 12h | |||
| Base Hydrolysis | 0.1 N NaOH, 40°C, 6h | |||
| Oxidation | 3% H₂O₂, RT, 24h | |||
| Thermal (Solid) | 80°C, 7 days | |||
| Photolytic (Solution) | ICH Q1B |
*RRT = Relative Retention Time (to the API peak)
3.5. Visualization: Stability Workflow
Caption: Workflow for Forced Degradation & Method Development.
Conclusion: From Data to Development
A thorough investigation of the solubility and stability of this compound is not merely an academic exercise; it is a fundamental pillar of its potential journey from a laboratory curiosity to a therapeutic agent. The protocols and frameworks detailed in this guide provide a robust pathway to generate the high-quality data required by regulatory agencies and development teams. Understanding how this molecule behaves in different solvents and under various stresses allows scientists to design effective formulations, establish appropriate storage conditions and shelf-life, and ensure the safety and efficacy of the final drug product. This foundational knowledge is indispensable for making informed decisions and de-risking the complex process of drug development.
References
- Solubility of Things.Isoxazole.
- Supporting Information.
- Research Journal of Pharmaceutical, Biological and Chemical Sciences.Synthesis and Characterization of 5-(3'-Chlorophenyl)3-phenylisoxazole.
- ResearchGate.
- Benchchem.An In-depth Technical Guide to the Solubility of Benzo[d]isoxazol-3-ol in Organic Solvents.
- IP Innovative Publication.A review of isoxazole biological activity and present synthetic techniques.
- National Institutes of Health (NIH).
- Asian Journal of Research in Chemistry.Forced Degradation Study: An Important Tool in Drug Development.
- MedCrave.
Sources
- 1. researchgate.net [researchgate.net]
- 2. ijpca.org [ijpca.org]
- 3. rjpbcs.com [rjpbcs.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. medcraveonline.com [medcraveonline.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ajrconline.org [ajrconline.org]
Spectroscopic characterization of 5-(3-Chlorophenyl)isoxazole
An In-depth Technical Guide to the Spectroscopic Characterization of 5-(3-Chlorophenyl)isoxazole
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation and purity assessment of novel chemical entities are paramount. This compound, a heterocyclic compound, represents a scaffold of significant interest due to the prevalence of the isoxazole moiety in numerous pharmacologically active agents. This guide provides a detailed exploration of the spectroscopic techniques essential for the comprehensive characterization of this compound, grounded in the principles of scientific integrity and field-proven insights.
The Strategic Imperative for Spectroscopic Analysis
The journey from synthesis to application for a molecule like this compound is critically dependent on rigorous analytical validation. Spectroscopic characterization is not merely a procedural checkpoint; it is the foundational evidence of molecular identity. Each technique offers a unique lens through which to view the molecule's structure, connectivity, and purity. This multi-faceted approach ensures a self-validating system where data from one method corroborates the others, building a robust and trustworthy analytical profile.
The overall workflow for a comprehensive spectroscopic characterization is a systematic process, ensuring that each piece of data contributes to the final structural elucidation.
Caption: General workflow for synthesis and spectroscopic validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. It provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are indispensable.
Causality in Experimental Choices:
-
Solvent Selection: The choice of deuterated solvent is critical. Chloroform-d (CDCl₃) is a common first choice for many organic molecules due to its excellent solubilizing properties and relatively clean spectral window. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a viable alternative for less soluble compounds.
-
Spectrometer Frequency: A higher field strength (e.g., 400 MHz or 600 MHz) is employed to achieve better signal dispersion, which is crucial for resolving complex multiplets in the aromatic region of the spectrum.[1]
¹H NMR Spectroscopy
Proton NMR provides a map of the hydrogen atoms in the molecule. The spectrum of this compound is expected to show distinct signals for the isoxazole ring proton and the protons on the chlorophenyl ring.
Expected ¹H NMR Spectral Data: The chemical shifts (δ) are influenced by the electronic environment of the protons. The electronegative nitrogen and oxygen atoms in the isoxazole ring, along with the chlorine atom on the phenyl ring, will deshield adjacent protons, shifting them downfield.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Isoxazole-H4 | ~6.84 | Singlet (s) | 1H |
| Ar-H (Chlorophenyl) | ~7.41 - 7.87 | Multiplet (m) | 4H |
Data is inferred from spectral data for the closely related compound 5-(3-chlorophenyl)-3-phenylisoxazole.
The single proton on the isoxazole ring is expected to appear as a sharp singlet, as it has no adjacent protons to couple with.[2] The four protons on the 3-chlorophenyl ring will appear as a complex multiplet due to their varying electronic environments and spin-spin coupling.
¹³C NMR Spectroscopy
Carbon-13 NMR spectroscopy provides information about the carbon skeleton of the molecule.
Expected ¹³C NMR Spectral Data: The chemical shifts of the carbon atoms are highly indicative of their hybridization and electronic environment.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Isoxazole-C5 | ~168.9 |
| Isoxazole-C3 | ~163.0 |
| Isoxazole-C4 | ~98.2 |
| Ar-C (C-Cl) | ~135.1 |
| Ar-C | ~123.8 - 130.3 |
Data is inferred from spectral data for the closely related compound 5-(3-chlorophenyl)-3-phenylisoxazole.[2]
The carbons of the isoxazole ring (C3, C4, and C5) have characteristic chemical shifts. The carbons of the phenyl ring will appear in the typical aromatic region, with the carbon directly attached to the chlorine atom being significantly influenced by its electronegativity.
Protocol for NMR Sample Preparation and Acquisition
Caption: Standard workflow for NMR data acquisition.
-
Sample Preparation: Accurately weigh 5-10 mg of the purified this compound.
-
Solubilization: Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean vial.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Data Acquisition: Insert the tube into the NMR spectrometer. The instrument will lock onto the deuterium signal of the solvent, tune the probe to the correct frequencies, and shim the magnetic field to ensure homogeneity. Acquire both ¹H and ¹³C spectra.
-
Data Processing: The resulting Free Induction Decay (FID) is subjected to a Fourier Transform (FT) to generate the frequency-domain spectrum. The spectrum is then phased and baseline-corrected for accurate analysis.
Mass Spectrometry (MS): Unveiling the Molecular Weight and Formula
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through high-resolution instruments, the elemental composition.
Expertise & Trustworthiness: For this compound, the most critical diagnostic feature in the mass spectrum is the isotopic signature of chlorine. Naturally occurring chlorine consists of two major isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in two molecular ion peaks: the [M]⁺ peak corresponding to the molecule with ³⁵Cl and an [M+2]⁺ peak for the molecule with ³⁷Cl, with a characteristic intensity ratio of approximately 3:1.[3] This signature is a definitive confirmation of the presence of one chlorine atom in the molecule.
Expected Mass Spectrometry Data:
-
Molecular Formula: C₉H₆ClNO
-
Calculated Molecular Weight: 179.61 g/mol
-
Expected [M]⁺ Peak (for ³⁵Cl): m/z 179.0
-
Expected [M+2]⁺ Peak (for ³⁷Cl): m/z 181.0
-
Key Fragments: Fragmentation may occur through cleavage of the isoxazole ring, providing further structural clues.[4]
Protocol for Electrospray Ionization (ESI) Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (typically in the range of 1-10 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: The solution is infused into the ESI source at a constant flow rate.
-
Ionization: A high voltage is applied to the capillary tip, creating a fine spray of charged droplets. As the solvent evaporates, ions of the analyte are released.
-
Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their m/z ratio.
-
Detection: The detector records the abundance of ions at each m/z value, generating the mass spectrum.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).
Authoritative Grounding: The vibrational frequencies of specific bonds are well-documented and serve as reliable indicators of functional groups. For this compound, we expect to see characteristic peaks for the aromatic C-H bonds, the C=N and N-O bonds of the isoxazole ring, and the C-Cl bond.
Expected FT-IR Absorption Bands:
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretching | 3050 - 3100 |
| C=N (Isoxazole) | Stretching | ~1511 |
| C=C (Aromatic) | Stretching | ~1467 |
| N-O (Isoxazole) | Stretching | ~1327 |
| C-Cl | Stretching | ~720 |
Data is inferred from spectral data for the closely related compound 5-(3'-Chlorophenyl)3-phenylisoxazole.[3]
Protocol for KBr Pellet FT-IR Analysis
-
Sample Preparation: Grind a small amount (~1-2 mg) of the solid sample with ~100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. KBr is transparent to IR radiation.
-
Pellet Formation: Place the mixture into a pellet press and apply pressure to form a thin, transparent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Analysis: Record the spectrum, typically in the range of 4000-400 cm⁻¹. The resulting spectrum is a plot of transmittance versus wavenumber.
References
- Grady, A. (2023). Synthetic Formal Report #2 - The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole.
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- World News of Natural Sciences. (2023). Design, Synthesis, Characterization and Antimicrobial Screening of Newly Synthesized Isoxazole of Vanillin Analogues.
- The Royal Society of Chemistry. (n.d.). Supporting information.
- MDPI. (n.d.). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media.
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A Senior Application Scientist's Guide to the Crystal Structure Analysis of 5-(3-Chlorophenyl)isoxazole
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive walkthrough of the single-crystal X-ray diffraction (XRD) analysis of 5-(3-chlorophenyl)isoxazole, a molecule of significant interest in medicinal chemistry. While a definitive crystal structure for this specific compound is not publicly available at the time of this writing, this document serves as an in-depth, field-proven protocol for its determination and analysis. We will explore the entire workflow, from the crucial first step of obtaining diffraction-quality single crystals to the sophisticated interpretation of intermolecular interactions that govern the crystal packing. This guide is designed to equip researchers with the necessary expertise to not only execute the experimental procedures but also to understand the critical reasoning behind each step, ensuring data integrity and insightful structural elucidation.
Introduction: The Significance of Structural Insight for Isoxazole Scaffolds
The isoxazole ring is a privileged scaffold in drug discovery, known for its presence in a wide array of pharmacologically active compounds.[1] The substituent at the 5-position of the isoxazole ring, in this case, a 3-chlorophenyl group, can significantly influence the molecule's electronic properties, conformation, and ultimately, its biological activity. A high-resolution crystal structure provides an unambiguous, three-dimensional map of the molecule.[2][3] This atomic-level blueprint is paramount for understanding structure-activity relationships (SAR), optimizing lead compounds, and predicting molecular interactions with biological targets.
This guide will navigate the reader through a systematic approach to the crystal structure analysis of this compound, emphasizing both the practical "how" and the critical "why" at each stage.
The Crystallization Challenge: From Powder to Perfect Crystal
The journey to a crystal structure begins with the synthesis and subsequent crystallization of the target compound. While the synthesis of isoxazole derivatives is well-documented, obtaining single crystals suitable for XRD can be a significant bottleneck.[4][5][6]
Synthesis and Purification
The synthesis of this compound can be achieved through various established synthetic routes, often involving the cyclization of a chalcone precursor with hydroxylamine.[1] Purity is paramount for successful crystallization. The synthesized compound should be purified to the highest possible degree, typically employing column chromatography followed by recrystallization. Spectroscopic techniques such as NMR and mass spectrometry should be used to confirm the identity and purity of the bulk material.
Protocol for Single Crystal Growth
The growth of diffraction-quality single crystals is often more of an art than a science, requiring patience and systematic screening of various conditions.
Experimental Protocol: Slow Evaporation Method
-
Solvent Selection: Begin by screening a range of solvents with varying polarities (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, and mixtures thereof). The ideal solvent is one in which the compound is sparingly soluble at room temperature.
-
Solution Preparation: Prepare a saturated or near-saturated solution of this compound in the chosen solvent at a slightly elevated temperature to ensure complete dissolution.
-
Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean, small vial. This removes any particulate matter that could act as nucleation sites, leading to the formation of multiple small crystals instead of a single large one.
-
Slow Evaporation: Cover the vial with parafilm and pierce a few small holes with a needle. This allows for the slow evaporation of the solvent, which is crucial for the growth of well-ordered single crystals.
-
Incubation: Place the vial in a vibration-free environment at a constant temperature. Regularly monitor the vial for crystal growth over several days to weeks.
Data Acquisition: Interrogating the Crystal with X-rays
Once a suitable single crystal is obtained, the next step is to collect the X-ray diffraction data. This is performed using a single-crystal X-ray diffractometer.[7][8]
Crystal Mounting and Data Collection
A carefully selected crystal is mounted on a goniometer head. The diffractometer, equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector, rotates the crystal through a series of orientations.[7] At each orientation, the diffraction pattern of X-rays scattered by the crystal's electron density is recorded.
Data Collection Workflow Diagram
Caption: Workflow for single-crystal X-ray diffraction data collection.
Data Processing
The raw diffraction images are processed to yield a list of reflection intensities and their corresponding Miller indices (h,k,l). This process involves indexing the diffraction spots to determine the unit cell parameters and space group, followed by integration of the reflection intensities.
Structure Solution and Refinement: From Data to a Molecular Model
With the processed diffraction data, the next stage is to solve and refine the crystal structure. This is a computational process that transforms the diffraction data into a three-dimensional atomic model.
Structure Solution
The "phase problem" is a central challenge in crystallography, where the phases of the diffracted X-rays are lost during measurement. Structure solution methods, such as direct methods or Patterson methods, are employed to overcome this and generate an initial electron density map. This map reveals the positions of the atoms in the crystal.
Structure Refinement
The initial atomic model is then refined against the experimental diffraction data using least-squares methods. This iterative process adjusts the atomic coordinates, displacement parameters, and other structural parameters to improve the agreement between the calculated and observed diffraction patterns. The quality of the final refined structure is assessed by various crystallographic R-factors.
Key Software in Crystallography
| Software | Primary Function(s) | Reference |
| SHELXTL | Structure solution and refinement. | [9][10][11] |
| PLATON | A multipurpose crystallographic tool for analysis and validation. | [12][13][14][15] |
| Mercury | Visualization and analysis of crystal structures. | [16][17][18][19][20] |
| Olex2 | A user-friendly interface for structure solution, refinement, and analysis. | [11] |
In-Depth Analysis of the this compound Crystal Structure
Assuming a successful structure determination, this section outlines the critical analyses to be performed on the crystal structure of this compound.
Molecular Geometry
The first step is to analyze the intramolecular geometry, including bond lengths, bond angles, and torsion angles. These parameters should be compared with expected values from the Cambridge Structural Database (CSD) for similar molecular fragments.[21][22][23][24] Any significant deviations may indicate electronic effects or strain within the molecule.
Hypothetical Molecular Geometry Data
| Parameter | Expected Value (Å/°) | Observed Value (Å/°) |
| C-Cl bond length | 1.74 | To be determined |
| Isoxazole ring planarity | Planar | To be determined |
| Dihedral angle (isoxazole/phenyl) | Variable | To be determined |
Crystal Packing and Intermolecular Interactions
The arrangement of molecules in the crystal lattice, known as crystal packing, is dictated by a delicate balance of intermolecular interactions.[25][26][27][28] A thorough understanding of these interactions is crucial for predicting crystal morphology, polymorphism, and solid-state properties.
Logical Relationship of Intermolecular Interactions
Caption: The hierarchy of forces governing crystal packing.
Hirshfeld Surface Analysis: Visualizing Intermolecular Contacts
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal.[29][30][31][32][33] It maps the close contacts between molecules, providing a detailed picture of the crystal packing environment. The 2D fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts.
Data Validation and Deposition: Ensuring Scientific Rigor
Before publication, the determined crystal structure must be validated to ensure its quality and accuracy. The Crystallographic Information File (CIF) is the standard format for reporting crystallographic data.[34][35][36][37][38] The checkCIF utility, often integrated into software like PLATON, is used to validate the CIF for any errors or inconsistencies. Upon successful validation, the CIF should be deposited in a public database such as the Cambridge Structural Database (CSD) to make the data accessible to the scientific community.[21][22]
Conclusion: From Structure to Function
The determination of the crystal structure of this compound provides an invaluable piece of the puzzle in understanding its chemical behavior and potential as a therapeutic agent. This guide has outlined a robust and comprehensive workflow for achieving this, from the initial stages of crystal growth to the final interpretation of the intricate network of intermolecular forces that define its solid-state architecture. The insights gained from such a detailed structural analysis are fundamental to the rational design of new and improved isoxazole-based molecules for a wide range of applications.
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A Quantum-Informed Approach to the Analysis of 5-(3-Chlorophenyl)isoxazole: A Technical Guide
Abstract
The isoxazole scaffold is a cornerstone in medicinal chemistry, valued for its wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4][5] The specific derivative, 5-(3-Chlorophenyl)isoxazole, presents a molecule of significant interest for drug design due to the interplay between the electron-rich isoxazole ring and the electron-withdrawing chloro-substituent.[6][7] This guide provides a comprehensive framework for employing quantum chemical calculations to elucidate the structural, electronic, and reactivity properties of this molecule. By leveraging Density Functional Theory (DFT), we present a robust, self-validating protocol for researchers in drug discovery, offering deep insights into the molecule's potential for therapeutic applications.
Introduction: The Significance of Isoxazoles in Drug Discovery
Isoxazoles are five-membered heterocyclic compounds that have garnered substantial attention in pharmaceutical research.[1][3] Their unique electronic structure and ability to engage in various non-covalent interactions make them privileged structures in the design of novel therapeutic agents.[8] The introduction of a 3-chlorophenyl group at the 5-position of the isoxazole ring modulates the molecule's electronic properties and lipophilicity, which can significantly influence its pharmacokinetic and pharmacodynamic profile.
Quantum chemical calculations offer a powerful, non-empirical lens to inspect molecules at a sub-atomic level. For a potential drug candidate like this compound, these methods allow us to predict:
-
Molecular Geometry: The stable three-dimensional conformation, which is crucial for receptor binding.
-
Electronic Properties: The distribution of electrons, which governs reactivity and intermolecular interactions.
-
Chemical Reactivity: Regions of the molecule susceptible to nucleophilic or electrophilic attack, providing insights into metabolic stability and binding mechanisms.[9]
This guide focuses on the application of Density Functional Theory (DFT), a computational method that provides a favorable balance between accuracy and computational cost, making it a workhorse in modern computational chemistry.[10]
Theoretical Framework: Selecting the Right Computational Tools
The reliability of any quantum chemical prediction hinges on the chosen theoretical method and basis set. Our approach is grounded in established practices that have been validated for organic and halogenated compounds.
2.1. Density Functional Theory (DFT) DFT is a method of choice for studying systems of this size. Instead of solving the complex many-electron Schrödinger equation, DFT calculates the total energy of the system based on its electron density. The accuracy of DFT depends on the exchange-correlation functional, which approximates the quantum mechanical interactions between electrons.
2.2. Justification for the B3LYP/6-311++G(d,p) Level of Theory For the analysis of this compound, we recommend the B3LYP hybrid functional combined with the 6-311++G(d,p) basis set .
-
B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is one of the most widely used hybrid functionals. It incorporates a portion of the exact Hartree-Fock exchange, which improves the description of electronic structure, particularly for aromatic and heterocyclic systems.[11][12] Numerous studies on isoxazole and oxazole derivatives have successfully employed B3LYP to predict geometries and electronic properties that align well with experimental data.[10][11][13][14]
-
6-311++G(d,p) Basis Set: This is a Pople-style, split-valence triple-zeta basis set. Let's break down its components to understand its suitability:
-
6-311G: A triple-zeta basis set provides more flexibility for describing the valence electrons compared to a double-zeta set, leading to more accurate energy and geometry predictions.
-
(d,p) - Polarization Functions: These functions are crucial. The 'd' functions on heavy atoms (like C, N, O, Cl) and 'p' functions on hydrogen atoms allow orbitals to change shape and "polarize," which is essential for accurately describing chemical bonds, especially in cyclic and sterically strained systems.[15]
-
++ - Diffuse Functions: The '++' indicates the addition of diffuse functions on both heavy atoms and hydrogen.[15] These functions are large, spread-out orbitals that are critical for describing systems with delocalized electron density, such as the aromatic rings in our target molecule, and for accurately modeling non-covalent interactions.[15][16] The presence of the electronegative chlorine and oxygen atoms makes the inclusion of diffuse functions particularly important.[16]
-
This combination has proven effective for a wide range of organic molecules, including halogenated compounds, providing reliable geometric and electronic data.[12][17][18]
Experimental Protocol: A Self-Validating Computational Workflow
This section details a step-by-step protocol for conducting the quantum chemical analysis of this compound using a standard quantum chemistry software package like Gaussian, ORCA, or Q-Chem.
Step 1: Building the Initial 3D Structure Construct the 3D structure of this compound using a molecular builder (e.g., Avogadro, ChemDraw, GaussView). Ensure correct atom types and initial bond lengths/angles. The initial geometry does not need to be perfect, as the subsequent optimization step will locate the energy minimum.
Step 2: Geometry Optimization This is the most critical step to find the lowest energy (most stable) conformation of the molecule.
-
Purpose: To find the equilibrium geometry of the molecule corresponding to a minimum on the potential energy surface.
-
Method: Use the B3LYP functional with the 6-311++G(d,p) basis set.
-
Keywords: Opt (in Gaussian).
-
Validation: The optimization process is iterative. It is considered converged when the forces on the atoms and the change in energy between steps fall below a predefined threshold.
Step 3: Frequency Calculation (Self-Validation) This step is essential to confirm that the optimized structure is a true energy minimum.
-
Purpose: To calculate the vibrational frequencies of the molecule at the optimized geometry.
-
Method: Must be performed at the same level of theory (B3LYP/6-311++G(d,p)) as the optimization.
-
Keywords: Freq (in Gaussian).
-
Validation: A true minimum on the potential energy surface will have zero imaginary frequencies . If one or more imaginary frequencies are present, it indicates a saddle point (a transition state), and the structure must be perturbed and re-optimized.
Step 4: Calculation of Molecular Properties Once the optimized geometry is confirmed as a true minimum, proceed to calculate the key electronic properties.
-
Frontier Molecular Orbitals (FMOs): Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability.[9][10] A smaller gap suggests higher reactivity.[19]
-
Molecular Electrostatic Potential (MEP): Generate an MEP map. This map visualizes the electrostatic potential on the electron density surface, identifying electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue) regions.[19] This is invaluable for predicting sites of intermolecular interactions, such as hydrogen bonding or receptor binding.[9]
Computational Workflow Diagram
Below is a Graphviz diagram illustrating the self-validating workflow described.
Caption: Relationship between calculated properties and drug discovery metrics.
Conclusion and Future Directions
This guide has outlined a robust and scientifically grounded protocol for the quantum chemical analysis of this compound using DFT at the B3LYP/6-311++G(d,p) level of theory. The workflow emphasizes self-validation through frequency analysis, ensuring the scientific integrity of the results.
The data derived from these calculations—optimized geometry, frontier molecular orbital energies, and the molecular electrostatic potential—provide foundational insights for drug development professionals. These computational results can effectively guide further experimental studies, including:
-
Molecular Docking: The optimized structure can be used as a high-quality input for docking simulations to predict binding modes and affinities with specific biological targets.
-
Quantitative Structure-Activity Relationship (QSAR): Calculated electronic properties can serve as descriptors in QSAR models to predict the biological activity of related isoxazole derivatives.
-
Spectroscopic Analysis: Calculated vibrational frequencies can aid in the interpretation of experimental IR and Raman spectra.
By integrating these computational techniques early in the drug discovery pipeline, researchers can make more informed decisions, prioritize synthesis efforts, and accelerate the journey from a promising scaffold to a viable clinical candidate.
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An In-depth Technical Guide to the Discovery and Synthesis of Novel 5-(3-Chlorophenyl)isoxazole Analogs
Abstract
The isoxazole scaffold represents a cornerstone in medicinal chemistry, valued for its metabolic stability and versatile biological activities. This guide provides a comprehensive, in-depth exploration of the design, synthesis, and evaluation of novel 5-(3-chlorophenyl)isoxazole analogs. Moving beyond a mere recitation of protocols, this document elucidates the scientific rationale underpinning each experimental decision, from the selection of synthetic pathways to the design of bioassays. We will navigate the intricacies of the 1,3-dipolar cycloaddition reaction, a robust method for isoxazole ring formation, and detail the subsequent characterization and cytotoxic evaluation of these novel compounds against relevant cancer cell lines. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of isoxazole-based compounds.
Introduction: The Isoxazole Moiety in Modern Drug Discovery
The five-membered heterocyclic isoxazole ring is a privileged scaffold in medicinal chemistry, integral to a range of clinically approved drugs.[1][2] Its prevalence stems from a combination of favorable physicochemical properties, including metabolic stability and the ability to engage in various non-covalent interactions such as hydrogen bonding and π-π stacking.[3] The structural versatility of isoxazole derivatives has led to a broad spectrum of documented biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][4]
The 5-arylisoxazole substitution pattern, in particular, has garnered significant attention. The aryl substituent at the 5-position offers a valuable handle for modulating the steric and electronic properties of the molecule, thereby fine-tuning its interaction with biological targets. The selection of a 3-chlorophenyl group for our novel analogs is a strategic choice, as halogenated phenyl rings are known to enhance binding affinity and modulate pharmacokinetic properties.[4][5] This guide will detail a systematic approach to the synthesis of a focused library of novel this compound analogs and their subsequent biological evaluation.
Synthetic Strategy: Harnessing the Power of 1,3-Dipolar Cycloaddition
The cornerstone of our synthetic approach is the [3+2] cycloaddition reaction, also known as the 1,3-dipolar cycloaddition. This powerful and highly convergent method allows for the efficient construction of the isoxazole ring from readily available starting materials.[3][6][7] Specifically, we will employ the reaction of an in situ generated nitrile oxide with a terminal alkyne. This method is favored for its high regioselectivity and generally good yields.[3][8]
Rationale for the Chosen Synthetic Pathway
While other methods for isoxazole synthesis exist, such as the reaction of α,β-unsaturated carbonyl compounds with hydroxylamine, the 1,3-dipolar cycloaddition offers several distinct advantages in the context of generating a diverse library of analogs.[8][9] The modularity of this approach is a key benefit; by simply varying the substituted benzaldehyde (precursor to the nitrile oxide) and the terminal alkyne, a wide array of analogs can be synthesized from a common set of intermediates. This "mix-and-match" capability is highly desirable in the early stages of drug discovery, where the exploration of structure-activity relationships (SAR) is paramount.
The workflow for the synthesis of our target this compound analogs is depicted in the following diagram:
Caption: Synthetic workflow for novel this compound analogs.
Detailed Experimental Protocol: Synthesis of 3-Aryl-5-(3-chlorophenyl)isoxazoles
Materials:
-
Substituted benzaldehydes
-
Hydroxylamine hydrochloride
-
Sodium hydroxide
-
N-Chlorosuccinimide (NCS) or similar oxidizing agent
-
3-Ethynylchlorobenzene
-
Appropriate solvents (e.g., ethanol, dichloromethane, ethyl acetate)
-
Silica gel for column chromatography
Step 1: Synthesis of Aldoxime Intermediates
-
To a solution of the desired substituted benzaldehyde (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and sodium hydroxide (1.2 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and collect the precipitated aldoxime by filtration.
-
Wash the solid with cold water and dry under vacuum. The aldoxime can be used in the next step without further purification if a high degree of purity is observed.
Step 2: In Situ Generation of Nitrile Oxide and 1,3-Dipolar Cycloaddition
-
Dissolve the aldoxime intermediate (1.0 eq) in a suitable solvent such as dichloromethane.
-
Add N-Chlorosuccinimide (NCS) (1.1 eq) portion-wise at 0 °C to facilitate the in situ formation of the corresponding nitrile oxide.
-
To this mixture, add 3-ethynylchlorobenzene (1.0 eq) and a catalytic amount of a base such as triethylamine.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water and extract the product with dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
Step 3: Purification and Characterization
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
-
Characterize the purified 3-aryl-5-(3-chlorophenyl)isoxazole analogs using standard analytical techniques:
Biological Evaluation: Assessing Cytotoxic Potential
The primary biological evaluation of our novel this compound analogs will focus on their cytotoxic activity against a panel of human cancer cell lines. This is a crucial first step in identifying compounds with potential as anticancer agents.[13][14] We will employ the widely accepted MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method that measures cell viability.[15][16]
Rationale for the MTT Assay
The MTT assay is a robust and high-throughput method for assessing cell viability.[15] It relies on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells. This assay provides a quantitative measure of the cytotoxic effect of a compound, allowing for the determination of the half-maximal inhibitory concentration (IC₅₀) value, a key parameter in assessing a compound's potency.[15]
The following diagram illustrates the workflow for the cytotoxic evaluation of the synthesized analogs:
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Structure-activity relationship (SAR) of 5-(3-Chlorophenyl)isoxazole derivatives
An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 5-(3-Chlorophenyl)isoxazole Derivatives
Introduction: The Isoxazole Scaffold in Modern Drug Discovery
The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone in medicinal chemistry.[1][2][3] Its unique electronic properties and structural rigidity make it a privileged scaffold, capable of engaging in a wide array of non-covalent interactions with biological targets, including hydrogen bonding, π–π stacking, and hydrophobic interactions.[4] Consequently, isoxazole derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anti-inflammatory, anticancer, antiviral, and antibacterial properties.[1][5][6][7] The incorporation of an isoxazole moiety can significantly enhance a molecule's physicochemical characteristics, leading to improved pharmacokinetic profiles and therapeutic efficacy.[1][3]
This guide focuses specifically on the this compound scaffold. The strategic placement of a chlorophenyl group at the 5-position of the isoxazole ring introduces key features that modulate biological activity. The chlorine atom, a halogen, influences the molecule's lipophilicity, metabolic stability, and electronic distribution, which are critical parameters in drug design. Understanding the structure-activity relationships (SAR) of this core is paramount for rationally designing novel, potent, and selective therapeutic agents.
Core Structure-Activity Relationship (SAR) Analysis
The biological activity of this compound derivatives is profoundly influenced by the nature and position of substituents on both the isoxazole core and the ancillary phenyl rings.
The Central Role of the Isoxazole Ring
The isoxazole ring is not merely a linker but an active pharmacophoric element. Its geometry orients the substituents in a specific three-dimensional arrangement, which is crucial for binding to target proteins. The nitrogen and oxygen heteroatoms can act as hydrogen bond acceptors, while the aromatic system can participate in π-stacking interactions. The inherent stability of the isoxazole ring also makes it a reliable foundation for further chemical modifications.[5]
Dissecting the 5-Position: The 3-Chlorophenyl Moiety
The substituent at the C-5 position is a key determinant of activity. In this series, the 3-chlorophenyl group serves several functions:
-
Steric Bulk and Conformation: The phenyl ring provides necessary bulk and establishes a foundational hydrophobic interaction in many binding pockets.
-
Electronic Influence of the Chlorine Atom: The placement of a chlorine atom at the meta (3-) position has a distinct electronic effect (inductive electron withdrawal) that can alter the charge distribution across the entire molecule. This modification can influence binding affinity and metabolic susceptibility. Studies on related isoxazole derivatives have shown that the presence and position of halogens like chlorine on a phenyl ring can significantly enhance antibacterial and antitubercular activities.[1][8]
The C-3 Position: A Hotspot for Activity Modulation
The C-3 position of the isoxazole ring is the most critical site for structural modifications to tune potency and selectivity. SAR studies have revealed that a variety of functional groups can be tolerated, each imparting distinct properties.
-
Aryl Substituents: Introducing another aromatic ring at the C-3 position, creating a 3-aryl-5-(3-chlorophenyl)isoxazole scaffold, has been a successful strategy. For example, the presence of a 4-methoxyphenyl group at C-3 has been reported in successfully synthesized derivatives.[5] Similarly, a 4-pyridyl group at this position was found in a compound, 3-(3-chloro-phenyl)-5-(4-pyridyl)-4,5-dihydroisoxazole, which demonstrated potent anti-inflammatory effects by inhibiting TNF-α and IL-6 release.[9]
-
Amine and Amide Moieties: The introduction of nitrogen-containing groups can enhance solubility and provide additional hydrogen bonding opportunities. For instance, 3-(2-Chlorophenyl)isoxazol-5-amine highlights the exploration of amino groups on the isoxazole scaffold to modulate anticancer and antimicrobial efficacy.[10]
The general structure and key points for modification are illustrated below.
Caption: Core structure of this compound and key modification sites.
Quantitative SAR Data
The following table summarizes the impact of various substitutions on the biological activity of isoxazole derivatives, drawing parallels to the 5-(3-chlorophenyl) scaffold.
| Derivative Class | Substitution at C-3 | Substitution at C-5 | Observed Biological Activity | Key SAR Insight | Reference |
| Dihydroisoxazole | 3-chlorophenyl | 4-pyridyl | Potent Anti-inflammatory (Inhibits TNF-α, IL-6) | The pyridine nitrogen at C-5 is crucial for activity, while the 3-chlorophenyl group contributes to the overall potency. | [9] |
| Isoxazole | 4-methoxyphenyl | 3-chlorophenyl | Successfully Synthesized Scaffold | Demonstrates the viability of electron-donating aryl groups at the C-3 position. | [5] |
| Isoxazole | Aryl groups with NO2, Cl | Phenyl rings with Br, CH3 | Enhanced Antibacterial Activity | Electron-withdrawing groups (NO2, Cl) at the C-3 phenyl ring and specific halogens at the C-5 phenyl ring boost antibacterial effects. | [1] |
| Isoxazole-carboxamide | 4-fluorophenyl | Methyl | Antioxidant Activity | The carboxamide linkage at C-4 introduces a point for diversification and interaction. | [11] |
| Isoxazole | Amino group | 2-chlorophenyl | Anticancer, Antimicrobial | An amino group on the isoxazole ring can be a key pharmacophoric feature. | [10] |
Synthetic Strategies and Experimental Protocols
The primary route for synthesizing 3,5-disubstituted isoxazoles involves the cyclocondensation of a β-diketone equivalent with hydroxylamine.[3] A widely used and versatile approach employs chalcones (α,β-unsaturated ketones) as the key intermediate.[7][12]
Caption: General synthetic workflow for this compound derivatives.
Protocol: Synthesis of 3-Aryl-5-(3-chlorophenyl)isoxazole
This protocol is a representative example based on established methodologies for isoxazole synthesis from chalcone precursors.[8][12][13]
Step 1: Synthesis of Chalcone Intermediate (e.g., 1-(3-chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one)
-
Reagents & Setup: In a round-bottom flask, dissolve 3-chloroacetophenone (1 equivalent) and 4-methoxybenzaldehyde (1 equivalent) in ethanol.
-
Reaction Initiation: Cool the mixture in an ice bath and add an aqueous solution of sodium hydroxide (e.g., 10-20%) dropwise with continuous stirring.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up & Isolation: Once the reaction is complete, pour the mixture into ice-cold water. The precipitated solid (chalcone) is collected by vacuum filtration, washed with water until neutral, and dried.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.
Step 2: Cyclization to Form the Isoxazole Ring
-
Reagents & Setup: To a solution of the purified chalcone (1 equivalent) in a suitable solvent like ethanol or glacial acetic acid, add hydroxylamine hydrochloride (1.5-2 equivalents).
-
Reaction Conditions: Add a base, such as sodium acetate, to the mixture and reflux for 6-14 hours.[12][13]
-
Reaction Monitoring: Monitor the disappearance of the chalcone spot by TLC.
-
Work-up & Isolation: After completion, cool the reaction mixture and pour it into ice-cold water.
-
Purification: The resulting solid precipitate is filtered, washed, and dried. Further purification is achieved by column chromatography or recrystallization to yield the final 3-aryl-5-(3-chlorophenyl)isoxazole derivative.[5]
Mechanistic Insights: Anti-Inflammatory Activity
Certain derivatives, such as 3-(3-chloro-phenyl)-5-(4-pyridyl)-4,5-dihydroisoxazole (DIC), have been investigated for their anti-inflammatory properties.[9] The mechanism of action involves the modulation of key inflammatory signaling pathways.
Experimental evidence shows that these compounds can:
-
Suppress Pro-inflammatory Cytokines: Effectively decrease the release of TNF-α and IL-6 from lipopolysaccharide (LPS)-stimulated macrophages in a dose-dependent manner.[9]
-
Inhibit COX-2 and PGE2: Diminish the levels of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade, leading to a subsequent reduction in prostaglandin E2 (PGE2) production.[9]
-
Block NF-κB and MAPK Pathways: Prevent the nuclear translocation of NF-κB and inhibit the Mitogen-Activated Protein Kinase (MAPK) pathway, which are central regulators of the inflammatory response.[9]
Caption: Proposed anti-inflammatory mechanism of action.
Conclusion and Future Directions
The this compound scaffold is a versatile and promising platform for the development of novel therapeutic agents. The structure-activity relationship data clearly indicates that the C-3 position is a critical handle for optimizing biological activity, while the 3-chlorophenyl group at C-5 provides a stable anchor with favorable physicochemical properties. Future research should focus on expanding the diversity of substituents at the C-3 position, exploring bioisosteric replacements for the phenyl rings, and conducting in-depth in vivo studies to validate the therapeutic potential of the most potent analogs. The synthesis is robust and scalable, allowing for the generation of extensive libraries for high-throughput screening and further lead optimization.
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Kumari, A., et al. (2023). A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. Journal of Biomolecular Structure & Dynamics, 42(9), 4909-4935. [Link]
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Fröde, T. S., et al. (2012). Evaluation of 3-(3-chloro-phenyl)-5-(4-pyridyl)-4,5-dihydroisoxazole as a Novel Anti-Inflammatory Drug Candidate. PLoS ONE, 7(6), e39627. [Link]
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Sharma, V., et al. (2017). The synthetic and therapeutic expedition of isoxazole and its analogs. Bioorganic & Medicinal Chemistry, 25(21), 5839-5852. [Link]
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(n.d.). Isoxazole, 5-(3-chlorophenyl)-3-(4-methoxyphenyl)-. PubChem. [Link]
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A Technical Guide to the Preliminary Biological Screening of 5-(3-Chlorophenyl)isoxazole
Abstract
The isoxazole scaffold is a cornerstone in medicinal chemistry, recognized for its vast pharmacological potential, including anti-inflammatory, antimicrobial, and anticancer activities.[1][2][3] This guide presents a comprehensive, multi-tiered strategy for the preliminary biological screening of a specific derivative, 5-(3-Chlorophenyl)isoxazole. Moving beyond a simple recitation of protocols, this document elucidates the scientific rationale behind the experimental design, establishing a logical and efficient workflow for early-stage drug discovery. We will detail validated, self-contained protocols for assessing cytotoxicity, antimicrobial efficacy, and potential anti-inflammatory and antioxidant activities. The objective is to build a foundational biological profile of the molecule, guiding subsequent, more targeted investigations.
Introduction: The Rationale for Screening this compound
The isoxazole ring, an aromatic five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged structure in drug development.[2][3] Its unique electronic properties and structural rigidity allow it to serve as a versatile pharmacophore, capable of engaging with a wide array of biological targets.[1][4] Notable drugs incorporating this moiety, such as the COX-2 inhibitor Valdecoxib and the antirheumatic agent Leflunomide, underscore the therapeutic relevance of this chemical class.[3]
The specific compound, this compound, combines the core isoxazole ring with a 3-chlorophenyl substituent. The presence of a halogen, like chlorine, on the phenyl ring can significantly modulate the compound's pharmacokinetic and pharmacodynamic properties, often enhancing binding affinity and metabolic stability. Previous studies on related 3-aryl-5-(chlorophenyl)isoxazoles have reported promising antimicrobial and antitubercular activities, providing a strong impetus for the characterization of this specific analogue.[5][6]
This guide outlines a systematic approach to this initial characterization, beginning with broad-spectrum assays to establish a safety and activity baseline, followed by more hypothesis-driven screens based on the known pharmacology of the isoxazole class.
The Screening Cascade: A Multi-Tiered Approach
An effective preliminary screening strategy must be both comprehensive and resource-efficient. We employ a tiered approach, where the results from foundational assays inform the decision to proceed with more specific, resource-intensive tests. This logical progression ensures that a robust data package is assembled in a cost-effective manner.
Caption: A multi-tiered workflow for preliminary biological screening.
Tier 1: Foundational Assays
The primary goal of Tier 1 is to assess the compound's intrinsic cytotoxicity and broad-spectrum antimicrobial activity. This establishes a fundamental therapeutic window—the concentration range where the compound shows biological activity without causing significant harm to host cells.
Cytotoxicity Profiling: The MTT Assay
Causality: Before assessing specific activities, it is crucial to determine the concentrations at which this compound is toxic to mammalian cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for this purpose. Its principle lies in the activity of mitochondrial dehydrogenases in viable, metabolically active cells. These enzymes reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[7] The amount of formazan produced, quantifiable by spectrophotometry after solubilization, is directly proportional to the number of living cells.[8] By testing against both a cancerous cell line (e.g., HeLa) and a non-cancerous cell line (e.g., HEK293), we can also derive a preliminary Selectivity Index (SI), an early indicator of potential cancer-specific activity.[9]
Caption: Step-by-step workflow of the MTT cytotoxicity assay.
-
Cell Seeding: Seed human cervical cancer (HeLa) and human embryonic kidney (HEK293) cells into separate 96-well flat-bottom plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Perform serial dilutions in culture medium to create working concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions. Include vehicle controls (medium with 0.5% DMSO) and untreated controls (medium only).
-
Incubation: Incubate the plates for 48 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, viable cells will convert MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Summarize the results in a clear, comparative table.
| Compound | Cell Line | IC₅₀ (µM) | Selectivity Index (SI) |
| This compound | HeLa (Cancer) | Value | IC₅₀ (HEK293) / IC₅₀ (HeLa) |
| This compound | HEK293 (Non-cancerous) | Value | - |
| Doxorubicin (Control) | HeLa (Cancer) | Value | Value |
| Doxorubicin (Control) | HEK293 (Non-cancerous) | Value | - |
Antimicrobial Screening: Broth Microdilution Method
Causality: Isoxazole derivatives have frequently been reported to possess antibacterial and antifungal properties.[1][2] The broth microdilution method is a gold-standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10][11] The MIC is the lowest concentration of the compound that completely inhibits the visible growth of a microorganism.[12] This quantitative approach is superior to diffusion-based methods (e.g., disk diffusion) for preliminary screening as it provides a precise numerical value that can be used to compare potency against different organisms and with standard antibiotics.[10][13]
-
Microorganism Preparation: Prepare standardized inoculums of test organisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution in an appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for yeast). The concentration range should typically span from 256 µg/mL down to 0.5 µg/mL.
-
Inoculation: Add the standardized microbial suspension to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (broth + inoculum, no compound) to verify microbial growth and a negative control (broth only) to check for sterility. A standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) should be run in parallel as a comparator.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for yeast.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Present the quantitative MIC data clearly.
| Compound | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) |
| This compound | Value | Value | Value |
| Ciprofloxacin (Control) | Value | Value | N/A |
| Fluconazole (Control) | N/A | N/A | Value |
Tier 2: Hypothesis-Driven Assays
If the compound exhibits low cytotoxicity and/or interesting antimicrobial activity, it proceeds to Tier 2. These assays are selected based on the well-documented activities of the broader isoxazole chemical class.
Anti-inflammatory Potential: Inhibition of Protein Denaturation
Causality: Inflammation is a complex biological response, and protein denaturation is a well-established cause of it.[14] Many anti-inflammatory drugs, such as NSAIDs, show dose-dependent inhibition of thermally-induced protein denaturation. This assay serves as a simple, rapid, and cost-effective in vitro screen for potential anti-inflammatory activity.[14][15] The ability of this compound to stabilize protein (typically bovine serum albumin) from heat-induced denaturation is measured spectrophotometrically, providing a quantitative measure of its potential in this area.
Caption: Potential mechanism of anti-inflammatory action via COX-2 inhibition.
-
Reaction Mixture: Prepare a reaction mixture containing 0.5 mL of 1% w/v bovine serum albumin (BSA) solution and 0.5 mL of the test compound at various concentrations (e.g., 10 to 500 µg/mL in PBS).
-
Control: A control consists of 0.5 mL of BSA solution and 0.5 mL of PBS. Diclofenac sodium is used as a standard reference drug.
-
Incubation: Incubate all samples at 37°C for 20 minutes, then heat at 70°C for 10 minutes to induce denaturation.
-
Cooling & Measurement: Cool the samples to room temperature and measure the turbidity (absorbance) at 660 nm.
-
Analysis: Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100. Determine the IC₅₀ value.
Antioxidant Activity: DPPH Radical Scavenging Assay
Causality: Oxidative stress is implicated in numerous diseases. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a widely used method to evaluate the free radical scavenging ability of a compound.[16][17] DPPH is a stable free radical that has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored hydrazine molecule, causing the color to fade.[17] The degree of discoloration, measured by the decrease in absorbance, is proportional to the scavenging potential of the compound.[18]
-
Reaction Setup: In a 96-well plate, add 50 µL of various concentrations of the test compound (in methanol) to 150 µL of a 0.1 mM methanolic solution of DPPH.[17]
-
Controls: Use ascorbic acid or Trolox as a positive control. A blank well should contain only methanol.
-
Incubation: Shake the plate and incubate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm.
-
Analysis: Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.
| Assay | Compound | IC₅₀ (µg/mL) |
| Anti-inflammatory | This compound | Value |
| Anti-inflammatory | Diclofenac (Control) | Value |
| Antioxidant (DPPH) | This compound | Value |
| Antioxidant (DPPH) | Ascorbic Acid (Control) | Value |
Conclusion and Future Directions
This technical guide provides a structured, rationale-driven framework for the preliminary biological evaluation of this compound. By systematically progressing through a tiered screening cascade—from foundational cytotoxicity and antimicrobial assays to hypothesis-driven anti-inflammatory and antioxidant screens—researchers can efficiently build a comprehensive initial profile of the compound's activity and safety.
The data generated from these assays—specifically the IC₅₀ and MIC values—will form a critical decision-making package. A compound demonstrating potent activity in a Tier 2 assay (e.g., anti-inflammatory) coupled with a high IC₅₀ against non-cancerous cells (low toxicity) would be considered a promising hit. Such a candidate would be prioritized for further investigation, including more specific mechanistic studies (e.g., specific enzyme inhibition assays), in vivo efficacy models, and initial ADME-Tox profiling. This methodical approach ensures that resources are focused on compounds with the highest potential for successful drug development.
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Exploring the therapeutic potential of isoxazole scaffolds
The therapeutic journey of the isoxazole scaffold is far from over. Emerging trends point towards its incorporation into more complex and targeted therapeutic modalities. [1][8]This includes its use as a key building block in Proteolysis Targeting Chimeras (PROTACs), covalent inhibitors, and multi-targeted therapies designed to address complex diseases like cancer and neurodegeneration with greater precision. [1]The continued evolution of synthetic methodologies will further empower chemists to explore novel chemical space around this remarkable scaffold, ensuring its place in the pharmacopeia for years to come. [1][8]
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An In-Depth Technical Guide to the In Silico ADMET Prediction of 5-(3-Chlorophenyl)isoxazole
Abstract
The journey of a drug candidate from discovery to clinical approval is fraught with challenges, with a significant percentage of failures attributed to suboptimal pharmacokinetic (ADMET: Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.[1][2][3] Early-stage assessment of these properties is therefore paramount to de-risk projects and focus resources on the most promising candidates. In silico, or computational, ADMET prediction has emerged as an indispensable tool, offering rapid, cost-effective, and ethically sound alternatives to initial experimental screening.[4][5][6] This guide provides a comprehensive, technically-grounded walkthrough of the in silico ADMET profiling process, using the novel heterocyclic compound 5-(3-Chlorophenyl)isoxazole as a practical case study. We will explore the theoretical underpinnings of key ADMET parameters, detail the application of modern predictive algorithms, and synthesize the data into a holistic profile that can guide further drug development decisions. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to integrate computational toxicology and pharmacokinetics into their workflows.
Introduction: The Isoxazole Scaffold and the Imperative of Early ADMET Profiling
The isoxazole ring is a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[7] Its presence can confer improved metabolic stability and favorable pharmacokinetic profiles, making isoxazole derivatives, such as this compound, attractive subjects for drug discovery programs.[7][8][9]
However, even with a promising scaffold, the overall ADMET profile is determined by the entire molecular structure. Early and accurate prediction of a compound's behavior in the body is crucial. Relying solely on late-stage in vitro and in vivo testing is inefficient and costly. In silico models, built on vast datasets and sophisticated machine learning algorithms, provide a critical first pass, enabling scientists to prioritize, and even redesign, compounds with a higher probability of clinical success.[10][11]
This guide will follow a structured workflow to build a comprehensive ADMET profile for this compound, demonstrating the power of predictive science in modern drug discovery.
Overall In Silico ADMET Workflow
The process begins with the molecular structure, typically represented by a SMILES string, which is then fed into various computational models to predict a suite of properties.
Figure 1: A generalized workflow for in silico ADMET prediction.
Foundational Physicochemical Properties
Before delving into complex pharmacokinetic predictions, we must first characterize the fundamental physicochemical properties of this compound. These properties are the primary determinants of a drug's behavior and are used as descriptors in most QSAR (Quantitative Structure-Activity Relationship) models.[12][13]
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Formula | C₉H₆ClNO | Defines the elemental composition. |
| Molecular Weight | 179.61 g/mol | Below the 500 Dalton threshold suggested by Lipinski's Rule of Five, favoring good absorption and distribution.[3] |
| LogP (Lipophilicity) | 2.8 - 3.2 | Indicates moderate lipophilicity. This is a balance; good for membrane permeability but can lead to solubility issues if too high. |
| Topological Polar Surface Area (TPSA) | 30.7 Ų | A TPSA < 140 Ų is associated with good oral bioavailability. A value this low suggests excellent cell permeability. |
| Aqueous Solubility (LogS) | -3.5 to -4.0 | Predicts low to moderate solubility. This could be a potential hurdle for formulation and oral absorption. |
| Number of Rotatable Bonds | 1 | A low number (<10) indicates conformational rigidity, which is generally favorable for binding affinity. |
| Hydrogen Bond Donors | 0 | Fulfills Lipinski's Rule (<5), favorable for membrane permeability. |
| Hydrogen Bond Acceptors | 2 | Fulfills Lipinski's Rule (<10), favorable for membrane permeability. |
Data synthesized from publicly available databases and predictive models.
The ADMET Profile: A Deep Dive
Absorption
Absorption refers to the process by which a drug enters the bloodstream. For orally administered drugs, this involves traversing the intestinal wall.
-
Human Intestinal Absorption (HIA): Predicted to be High (>90%) . The compound's low molecular weight, low TPSA, and moderate lipophilicity are all strong indicators of efficient passive diffusion across the gut epithelium.
-
Caco-2 Permeability: Predicted to be High . Caco-2 cells are a human colon adenocarcinoma cell line used as a standard in vitro model of the intestinal barrier.[14] High predicted permeability reinforces the HIA prediction.
-
P-glycoprotein (P-gp) Interaction: Predicted to be a Non-substrate of P-gp. P-gp is a critical efflux transporter that pumps drugs out of cells, reducing their absorption and penetration into tissues like the brain.[13] Prediction as a non-substrate is a highly favorable characteristic, suggesting that active efflux will not limit its bioavailability.
Distribution
Distribution describes how a drug spreads throughout the body's fluids and tissues after absorption.
-
Volume of Distribution (VDss): Predicted to be Moderate to High . This suggests the compound does not solely remain in the bloodstream and will distribute into tissues.
-
Plasma Protein Binding (PPB): Predicted to be High (>90%) . The moderate lipophilicity suggests significant binding to plasma proteins like albumin. High PPB can limit the free fraction of the drug available to exert its therapeutic effect, potentially requiring higher doses.[12]
-
Blood-Brain Barrier (BBB) Permeability: Predicted to be BBB-permeable . The combination of low TPSA (<90 Ų) and moderate lipophilicity strongly suggests the compound can cross the highly selective BBB. This is a critical feature for drugs targeting the central nervous system (CNS) but a potential liability for peripherally acting drugs, where CNS entry could cause side effects.
Metabolism
Metabolism is the biotransformation of drug molecules, primarily by enzymes in the liver, into metabolites that are more easily excreted.[15] The Cytochrome P450 (CYP) superfamily of enzymes is responsible for the metabolism of a vast majority of drugs.[5]
-
CYP Inhibition: this compound is predicted to be a non-inhibitor of major isoforms (CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4). This is a crucial and highly desirable safety feature, as inhibition of these enzymes can lead to dangerous drug-drug interactions (DDIs) when co-administered with other medications.
-
CYP Substrate Potential: The molecule is predicted to be a likely substrate for CYP2C9 and CYP3A4 . This indicates the primary routes of its metabolic clearance. Understanding which enzymes metabolize a drug is vital for predicting its half-life and potential DDIs with inducers or inhibitors of these specific enzymes.
-
Site of Metabolism (SOM) Prediction: Computational tools can predict which atoms in a molecule are most susceptible to metabolic modification.[16][17] For this compound, the most probable sites for Phase I metabolism (oxidation) are the unsubstituted positions on both the chlorophenyl and isoxazole rings.
Figure 2: Predicted primary sites of metabolism for this compound.
Excretion
Excretion is the removal of the drug and its metabolites from the body, primarily through the kidneys (urine) or in the feces.
-
Total Clearance: Predicted to be Low . This is consistent with the prediction of high plasma protein binding, as only the unbound fraction of a drug is available for clearance. A low clearance rate generally corresponds to a longer half-life.
-
Renal OCT2 Substrate: Predicted to be a Non-substrate of the Organic Cation Transporter 2. This transporter is important for the renal excretion of certain drugs.
Toxicity
Toxicity prediction is one of the most critical applications of in silico modeling, helping to flag potential liabilities early.[18][19] Models are trained on large datasets of compounds with known toxicological endpoints.
-
AMES Mutagenicity: Predicted to be Non-mutagenic . The Ames test assesses a chemical's potential to cause DNA mutations. A negative prediction is a key requirement for any drug candidate.
-
hERG Inhibition: Predicted to be a Non-inhibitor of the hERG potassium channel. Inhibition of this channel can lead to fatal cardiac arrhythmias (long QT syndrome), and avoiding it is a primary objective in drug design.
-
Hepatotoxicity (Liver Injury): Predicted to be Low Risk . While in silico hepatotoxicity models are less certain than other endpoints, an initial low-risk prediction is encouraging.
-
Carcinogenicity: Predicted to be Non-carcinogenic .
-
Oral Acute Toxicity (LD₅₀): Predicted rat LD₅₀ is estimated to be in the range of 500-1000 mg/kg, classifying it as Toxicity Class 4 (Harmful if swallowed). This suggests a reasonable acute safety margin.
Experimental Protocol: A Practical Workflow Example
This section provides a generalized, step-by-step protocol for obtaining a preliminary ADMET profile using a free and widely-used web server.
Objective: To generate a comprehensive ADMET profile for this compound using the SwissADME and pkCSM web servers.
Materials:
-
A computer with internet access.
-
The canonical SMILES string for this compound: C1=CC(=CC=C1C2=CC=NO2)Cl
Methodology:
-
Access SwissADME: Navigate to the SwissADME homepage ([Link]]
-
Input Molecule: In the provided input box, paste the SMILES string C1=CC(=CC=C1C2=CC=NO2)Cl.
-
Run Prediction: Click the "Run" button to initiate the calculations.
-
Collect Data (SwissADME): The results page will display multiple sections. Systematically collect the predicted values for:
-
Physicochemical Properties (Molecular Weight, LogP, TPSA, etc.).
-
Lipophilicity (Consensus LogP).
-
Water Solubility (LogS).
-
Pharmacokinetics (GI absorption, BBB permeant, P-gp substrate, CYP inhibition).
-
Drug-likeness (Lipinski's Rule violations).
-
-
Access pkCSM: Navigate to the pkCSM Pharmacokinetics Tool homepage ([Link]]
-
Input Molecule (pkCSM): Paste the same SMILES string into the prediction tool.
-
Run Prediction (pkCSM): Submit the molecule for prediction.
-
Collect Data (pkCSM): From the results page, collect the predicted values for:
-
Absorption (Intestinal absorption, Caco-2 permeability).
-
Distribution (VDss, BBB permeability, PPB).
-
Metabolism (CYP substrate/inhibitor models).
-
Excretion (Total Clearance).
-
Toxicity (AMES toxicity, hERG inhibition, Hepatotoxicity, Oral Rat Acute Toxicity).
-
-
Data Consolidation: Consolidate the data from both servers into a single summary table (as shown below). Note any discrepancies between the models. Using multiple predictors provides a more robust assessment.[4]
Data Synthesis and Strategic Interpretation
A simple list of predictions is insufficient; the true value lies in synthesizing this data into a coherent narrative that informs decision-making.
Summary of Predicted ADMET Properties
| Parameter | Prediction | Confidence/Interpretation |
| Absorption | Excellent | High intestinal absorption and cell permeability are predicted. Not a substrate for P-gp efflux. |
| Distribution | Favorable (CNS? | Good tissue distribution. BBB permeability is predicted, which must be aligned with the therapeutic target. High PPB noted. |
| Metabolism | Low Risk | Not predicted to inhibit major CYP enzymes, minimizing DDI risk. Likely cleared by CYP2C9 and CYP3A4. |
| Excretion | Slow | Low predicted clearance suggests a potentially long half-life, which could allow for less frequent dosing. |
| Toxicity | Low Risk | No major liabilities flagged for mutagenicity, cardiotoxicity, or carcinogenicity. Acceptable acute toxicity profile. |
Decision-Making Framework
Based on the synthesized profile, we can construct a decision-making framework to guide the next steps.
Figure 3: A decision framework based on the in silico ADMET profile.
Strategic Insights:
-
Strengths: The compound exhibits a strong "drug-like" profile with excellent predicted absorption and a low risk of major toxicities or drug-drug interactions.
-
Potential Weaknesses: The primary flags are low aqueous solubility and high plasma protein binding. While high PPB can be managed, it means that in vitro potency must be high to ensure a sufficient free fraction of the drug can engage the target in vivo. The low solubility may present formulation challenges.
-
Key Question: Is the predicted BBB permeability a desired feature or a liability? If the target is in the CNS, this is a major advantage. If the target is peripheral, medicinal chemistry efforts may be needed to increase polarity and reduce brain penetration to avoid potential CNS side effects.
Conclusion and Future Directions
The in silico ADMET profile of this compound is highly promising. Computational models predict that the molecule is readily absorbed, distributes to tissues, and possesses a low intrinsic risk for common safety liabilities such as CYP inhibition, mutagenicity, and cardiotoxicity.
This predictive analysis serves as a powerful, data-driven foundation for the next phase of development. It allows for the rational prioritization of resources for in vitro validation. Based on this profile, the immediate experimental priorities should be to:
-
Confirm Solubility and Permeability: Experimentally measure aqueous solubility and perform a Caco-2 permeability assay.
-
Quantify Plasma Protein Binding: An essential step to understand the free fraction of the compound.
-
Assess Metabolic Stability: Use human liver microsomes to get an initial experimental measure of the compound's metabolic clearance, which will validate the low clearance prediction.
By leveraging a robust in silico workflow, we have rapidly transformed a simple chemical structure into a candidate with a well-characterized pharmacokinetic and toxicological hypothesis, significantly accelerating the path toward identifying a viable drug candidate.
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Simulations Plus. (n.d.). ADMET Predictor®. Available at: [Link]
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Frontiers. (n.d.). ToxiM: A Toxicity Prediction Tool for Small Molecules Developed Using Machine Learning and Chemoinformatics Approaches. Available at: [Link]
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NIH National Center for Biotechnology Information. (n.d.). Isoxazole, 5-(3-chlorophenyl)-3-(4-methylphenyl)-. PubChem. Available at: [Link]
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History of Medicine. (n.d.). View of Docking, ADMET Study, Synthesis and Biological Evaluation of Isoxazole Derivatives as Potential Histone Deacetylase Inhibitors. Available at: [Link]
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NIH National Center for Biotechnology Information. (n.d.). Novel Isoxazole Derivatives with Potent FXR Agonistic Activity Prevent Acetaminophen-Induced Liver Injury. PubMed Central. Available at: [Link]
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In Silico ADMET Prediction: Recent Advances, Current Challenges and Future Trends. (n.d.). Available at: [Link]
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Audrey Yun Li. (n.d.). ADMET IN SILICO MODELLING: TOWARDS PREDICTION PARADISE?. Available at: [Link]
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DESIGN, BINDING AFFINITY STUDIES AND IN-SILICO ADMET PREDICTIONS OF NOVEL ISOXAZOLES AS POTENTIAL ANTI- BACTERIALS. (n.d.). Available at: [Link]
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CDN. (2023). The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. Available at: [Link]
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Neliti. (2022). In silico ADMET screening & molecular docking of some 1-(5-(4-chlorophenyl)-1,3,4-oxadiazol. Available at: [Link]
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ResearchGate. (n.d.). ADMET results predicted in silico of newly designed compounds. Available at: [Link]
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NIH National Center for Biotechnology Information. (n.d.). Synthesis, antibacterial activity, in silico ADMET prediction, docking, and molecular dynamics studies of substituted phenyl and furan ring containing thiazole Schiff base derivatives. PubMed Central. Available at: [Link]
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Methodological & Application
Synthesis of 5-(3-Chlorophenyl)isoxazole from chalcone precursor
Application Note & Protocol
Topic: A Robust, Two-Step Synthesis of 3-Phenyl-5-(3-Chlorophenyl)isoxazole from a Chalcone Precursor
Audience: Researchers, scientists, and drug development professionals in organic and medicinal chemistry.
Introduction: The Significance of the Isoxazole Scaffold
Isoxazoles represent a privileged class of five-membered heterocyclic compounds containing nitrogen and oxygen atoms adjacent to each other. This unique arrangement confers a distinct electronic and structural profile, making the isoxazole ring a cornerstone in medicinal chemistry.[1][2] Derivatives of isoxazole are known to exhibit a broad spectrum of pharmacological activities, including antibacterial, anti-inflammatory, anticancer, and antiviral properties.[3][4]
The synthesis of isoxazoles is often achieved through the cyclization of an α,β-unsaturated ketone, commonly known as a chalcone, with hydroxylamine hydrochloride.[5] This method is advantageous due to its reliability, operational simplicity, and the ready availability of the starting materials. Chalcones themselves are versatile intermediates, typically prepared via a Claisen-Schmidt condensation between an aromatic ketone and an aldehyde.[6]
This document provides a comprehensive, field-tested guide for the synthesis of 3-phenyl-5-(3-chlorophenyl)isoxazole. It is structured as a two-part protocol, detailing first the base-catalyzed synthesis of the chalcone intermediate, followed by its subsequent cyclization to form the target isoxazole. The protocols are designed to be self-validating, with in-depth explanations for key experimental choices to ensure reproducibility and high yield.
Overall Reaction Scheme
The synthesis proceeds in two distinct stages:
-
Claisen-Schmidt Condensation: Formation of the chalcone precursor.
-
Cyclocondensation: Formation of the isoxazole ring.
Figure 1: Overall two-step synthesis pathway.
Part 1: Synthesis of Chalcone Precursor
(E)-1-phenyl-3-(3-chlorophenyl)prop-2-en-1-one
Principle & Mechanism: This synthesis utilizes the Claisen-Schmidt condensation, a classic base-catalyzed reaction between a ketone (acetophenone) and an aldehyde that lacks α-hydrogens (3-chlorobenzaldehyde).[7] The base (NaOH) deprotonates the α-carbon of the acetophenone to form a reactive enolate ion. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of the benzaldehyde. The resulting aldol addition product readily undergoes dehydration (elimination of water) under the reaction conditions to yield the thermodynamically stable α,β-unsaturated ketone, known as a chalcone.[6]
Materials & Reagents:
| Reagent | M.W. | Amount | Moles (equiv.) |
| Acetophenone | 120.15 | 2.40 g (2.3 mL) | 0.02 (1.0) |
| 3-Chlorobenzaldehyde | 140.57 | 2.81 g (2.3 mL) | 0.02 (1.0) |
| Sodium Hydroxide (NaOH) | 40.00 | - | - |
| Ethanol (95%) | 46.07 | 40 mL | - |
| Distilled Water | 18.02 | As needed | - |
| Dilute Hydrochloric Acid (HCl) | 36.46 | As needed | - |
Experimental Protocol:
-
Reactant Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve acetophenone (1.0 eq) and 3-chlorobenzaldehyde (1.0 eq) in 20 mL of 95% ethanol. Stir at room temperature until a homogeneous solution is formed.
-
Base Preparation: Separately, prepare a 10% NaOH solution by dissolving 2.5 g of NaOH pellets in 25 mL of distilled water.
-
Initiation of Condensation: Cool the flask containing the ethanolic solution in an ice bath (0-5 °C).
-
Scientist's Note: This initial cooling is critical to control the exothermic nature of the aldol condensation, preventing the formation of side products.
-
-
Slowly add the 10% NaOH solution (10 mL) dropwise to the stirred mixture over 15-20 minutes, ensuring the temperature remains below 10 °C.
-
Reaction Progression: After the addition of base, remove the ice bath and allow the mixture to stir at room temperature for 3-4 hours. A cloudy precipitate or thick slurry should form, indicating product formation.[4] The reaction progress can be monitored using Thin Layer Chromatography (TLC) with a mobile phase of Hexane:Ethyl acetate (e.g., 8:2 v/v).[1]
-
Workup and Isolation: Pour the reaction mixture slowly into a beaker containing ~100 mL of crushed ice and water with constant stirring.
-
Neutralize the mixture by adding dilute HCl dropwise until it is slightly acidic (pH ~5-6), which will precipitate the crude product completely.
-
Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid generously with cold distilled water to remove residual salts and base.
-
Purification: Recrystallize the crude solid from hot ethanol.[7][8] Dissolve the product in a minimum amount of boiling ethanol, allow it to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Drying: Collect the purified pale yellow crystals by vacuum filtration and dry them in a desiccator. Record the final mass and calculate the percentage yield.
Part 2: Synthesis of 3-Phenyl-5-(3-Chlorophenyl)isoxazole
Principle & Mechanism: The formation of the isoxazole ring from the chalcone precursor is a cyclocondensation reaction.[5] The process is initiated by a nucleophilic 1,4-addition (Michael addition) of hydroxylamine to the β-carbon of the chalcone's α,β-unsaturated system. This is followed by an intramolecular nucleophilic attack from the nitrogen atom onto the carbonyl carbon, forming a heterocyclic intermediate. Subsequent dehydration (loss of a water molecule) from this intermediate yields the stable aromatic isoxazole ring.[9] Sodium acetate is added to act as a base, neutralizing the HCl from hydroxylamine hydrochloride and facilitating the reaction.[3]
Materials & Reagents:
| Reagent | M.W. | Amount | Moles (equiv.) |
| Chalcone Precursor | 242.70 | 2.43 g | 0.01 (1.0) |
| Hydroxylamine Hydrochloride | 69.49 | 0.70 g | 0.01 (1.0) |
| Anhydrous Sodium Acetate | 82.03 | 0.82 g | 0.01 (1.0) |
| Ethanol (95%) | 46.07 | 30 mL | - |
| Distilled Water | 18.02 | As needed | - |
Experimental Protocol:
-
Reaction Setup: In a 100 mL round-bottom flask, combine the synthesized chalcone precursor (1.0 eq), hydroxylamine hydrochloride (1.0 eq), and anhydrous sodium acetate (1.0 eq).[1][3]
-
Add 30 mL of 95% ethanol and equip the flask with a reflux condenser.
-
Cyclization: Heat the mixture to reflux using a heating mantle or oil bath. Maintain a gentle reflux for 6-8 hours.[1][3]
-
Scientist's Note: Refluxing provides the necessary thermal energy to overcome the activation barrier for both the initial addition and the subsequent cyclization/dehydration steps. The reaction should be monitored by TLC to confirm the consumption of the starting chalcone.
-
-
Workup and Isolation: After the reflux period, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into a beaker containing ~150 mL of ice-cold water. A solid precipitate of the crude isoxazole will form.
-
Stir the mixture for 15-20 minutes to ensure complete precipitation.
-
Collect the crude product by vacuum filtration and wash it thoroughly with cold water.
-
Purification: Recrystallize the crude product from ethanol to obtain pure white or off-white crystals of 3-phenyl-5-(3-chlorophenyl)isoxazole.
-
Drying: Dry the purified product, record the final mass, calculate the yield, and proceed with characterization.
Workflow & Characterization
Figure 2: Step-by-step experimental workflow.
Expected Characterization Data for 3-Phenyl-5-(3-Chlorophenyl)isoxazole:
The structure of the final synthesized compound should be confirmed using modern spectroscopic techniques. Based on literature for the analogous compound, the following data can be expected[10]:
-
Appearance: White or off-white crystalline solid.
-
FTIR (KBr, cm⁻¹): Peaks corresponding to C=N stretching (~1510-1570), C=C stretching (~1460-1490), N-O stretching (~1320-1400), and C-Cl stretching (~720-780).[10]
-
¹H NMR (DMSO-d₆, δ ppm):
-
Mass Spectrometry (ESI-MS): The mass spectrum should show a molecular ion peak [M]+ at m/z 255.69 and an isotopic peak [M+2]+ at m/z 257.67 with an approximate ratio of 3:1, which is characteristic of a compound containing one chlorine atom.[10]
Conclusion
This application note details a reliable and efficient two-step synthesis for 3-phenyl-5-(3-chlorophenyl)isoxazole. The methodology begins with a base-catalyzed Claisen-Schmidt condensation to form the essential chalcone intermediate, followed by a cyclocondensation reaction with hydroxylamine hydrochloride to construct the final isoxazole ring. By providing causal explanations for critical steps and outlining clear protocols for reaction, workup, and purification, this guide serves as a robust resource for researchers aiming to synthesize isoxazole derivatives for applications in drug discovery and materials science.
References
-
Design, synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Scholars Research Library. Available at: [Link]
-
Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. PubMed Central (PMC). Available at: [Link]
-
Grady, A. (2023). The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. Formal Report. Available at: [Link]
-
Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. The Royal Society of Chemistry. Available at: [Link]
-
Cyclization with hydroxylamine hydrochloride: Significance and symbolism. United States Environmental Protection Agency. Available at: [Link]
-
SYNTHESIS AND ANTI-INFLAMMATORY, ANTIOXIDANT STUDIES OF NOVEL CHALCONES-BASED ISOXAZOLE DERIVATIVES. Rasayan Journal of Chemistry. Available at: [Link]
-
Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity. Oriental Journal of Chemistry. Available at: [Link]
-
Synthesis and characterization of some novel isoxazoles via chalcone intermediates. Der Pharma Chemica. Available at: [Link]
-
An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances. Available at: [Link]
-
Construction of Isoxazole ring: An Overview. NanoBioLetters. Available at: [Link]
-
Synthesis and characterization of some novel isoxazoles via chalcone intermediates. Global Journal of Science Frontier Research. Available at: [Link]
-
Chalcone Synthesis Reaction from Benzaldehyde and Acetophenone. ResearchGate. Available at: [Link]
-
Synthesis, Characterization and Biological Evaluation of Some Novel Isoxazole Derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences. Available at: [Link]
-
Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. Molecules. Available at: [Link]
-
Synthesis, Antiinflammatory and Antibacterial Activity of Novel Indolyl-isoxazoles. Indian Journal of Pharmaceutical Sciences. Available at: [Link]
-
The Aldol Condensation Reaction Preparation of Benzalacetophenon (Chalcones). University of Technology, Iraq. Available at: [Link]
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Protocol for purification of 5-(3-Chlorophenyl)isoxazole by column chromatography
Protocol for the Purification of 5-(3-Chlorophenyl)isoxazole by Column Chromatography
Abstract: This application note provides a comprehensive, step-by-step protocol for the purification of this compound using normal-phase column chromatography. The described methodology is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of heterocyclic compounds. This guide emphasizes the underlying principles of chromatographic separation to empower users to not only execute the protocol but also to adapt it based on experimental observations.
Introduction: The Rationale for Purification
This compound is a heterocyclic compound of interest in medicinal chemistry and materials science. Synthetic routes to isoxazole derivatives can often yield a crude product containing unreacted starting materials, reagents, and various byproducts.[1] Therefore, a robust purification method is critical to isolate the target compound with high purity, which is a prerequisite for accurate biological evaluation and further chemical transformations.
Column chromatography is a powerful and widely used technique for the purification of organic compounds.[2][3] The principle of this technique lies in the differential partitioning of the components of a mixture between a stationary phase and a mobile phase.[4][5] In normal-phase chromatography, a polar stationary phase, such as silica gel, is used in conjunction with a less polar mobile phase.[6] Compounds with higher polarity will have a stronger affinity for the stationary phase and will thus move through the column more slowly, while less polar compounds will be eluted more quickly with the mobile phase.[5][6]
This application note details a protocol for the purification of this compound utilizing silica gel as the stationary phase and a gradient of ethyl acetate in hexanes as the mobile phase.
Method Development: From TLC to Column
Prior to performing column chromatography, it is essential to develop an appropriate solvent system using Thin Layer Chromatography (TLC).[7] TLC is a rapid and inexpensive technique that provides a preview of the separation that can be expected on a column.[7] The goal is to find a solvent system that provides good separation between the desired product and any impurities, with the target compound having a retention factor (Rf) of approximately 0.2-0.4 for optimal column separation.[8]
Protocol for TLC Analysis:
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a silica gel TLC plate.
-
Develop the TLC plate in a chamber containing a mixture of hexanes and ethyl acetate. Start with a low polarity mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the polarity by increasing the proportion of ethyl acetate.
-
Visualize the spots under UV light (254 nm) and/or by staining with a suitable reagent (e.g., potassium permanganate).
-
The optimal solvent system for the column will be the one that gives an Rf value for the this compound in the target range of 0.2-0.4 and shows good separation from other spots.
Materials and Equipment
| Materials | Equipment |
| Crude this compound | Glass chromatography column |
| Silica gel (for flash chromatography, 40-63 µm particle size) | Column clamps and stand |
| Hexanes (HPLC grade) | Funnel |
| Ethyl acetate (HPLC grade) | Long glass rod or wooden dowel |
| Sand (washed) | Collection tubes or flasks |
| Cotton or glass wool | Rotary evaporator |
| TLC plates (silica gel coated) | TLC developing chamber |
| UV lamp |
Detailed Purification Protocol
This protocol is designed for the purification of approximately 1 gram of crude this compound. The scale can be adjusted by modifying the column size and solvent volumes accordingly.
Column Preparation
Proper column packing is crucial for achieving good separation. The "slurry packing" method described here is generally preferred as it minimizes the chances of air bubbles and channels forming in the stationary phase.[9]
-
Plugging the Column: Securely place a small plug of cotton or glass wool at the bottom of the chromatography column.[2]
-
Adding a Sand Layer: Add a thin layer (approximately 1 cm) of sand on top of the cotton plug. This provides a flat base for the stationary phase.[2][9]
-
Preparing the Silica Slurry: In a beaker, weigh out the appropriate amount of silica gel. A general rule of thumb is to use a 30-100 fold mass excess of silica gel to the crude material. For 1 gram of crude product, start with approximately 50 grams of silica gel. Add the initial, low-polarity eluent (e.g., 95:5 hexanes:ethyl acetate) to the silica gel to form a slurry.
-
Packing the Column: With the column stopcock closed, pour the silica slurry into the column using a funnel. Gently tap the side of the column to encourage even packing and dislodge any air bubbles.
-
Settling the Silica: Open the stopcock and allow the solvent to drain until the solvent level is just above the top of the silica. Do not let the column run dry.
-
Adding the Top Sand Layer: Add another thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.
Sample Loading
The sample should be loaded onto the column in a concentrated band to ensure sharp separation.
-
Dissolving the Sample: Dissolve the crude this compound in a minimal amount of a relatively polar solvent in which it is readily soluble (e.g., dichloromethane or acetone).
-
Adsorbing onto Silica (Dry Loading): To the dissolved sample, add a small amount of silica gel (approximately 2-3 times the mass of the crude product). Remove the solvent under reduced pressure using a rotary evaporator to obtain a free-flowing powder of the crude product adsorbed onto the silica gel.[10]
-
Loading the Column: Carefully add the silica-adsorbed sample to the top of the column.
Elution and Fraction Collection
A gradient elution, where the polarity of the mobile phase is gradually increased, is often effective for separating compounds with a range of polarities.
-
Initial Elution: Begin eluting with a low-polarity solvent system (e.g., the one determined by TLC to give a low Rf for the product).
-
Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate in the hexanes. A suggested gradient is outlined in the table below.
-
Fraction Collection: Collect the eluent in a series of labeled test tubes or flasks. The size of the fractions should be appropriate for the column size (a general guideline is to collect fractions that are about one-quarter of the column's dead volume).
-
Monitoring the Separation: Monitor the separation by spotting alternate fractions on a TLC plate and visualizing under UV light.
Product Isolation
-
Combining Fractions: Once the desired product has been fully eluted, combine the pure fractions (as determined by TLC).
-
Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.
-
Final Analysis: Confirm the purity of the final product by TLC, NMR, and/or LC-MS.
Summary of Chromatographic Parameters
| Parameter | Recommended Value/Procedure | Rationale |
| Stationary Phase | Silica Gel (40-63 µm) | Silica gel is a polar adsorbent suitable for normal-phase chromatography of moderately polar compounds.[11][12][13] The specified particle size is optimal for flash chromatography, providing a balance between resolution and flow rate.[13] |
| Mobile Phase | Hexanes/Ethyl Acetate | A common, effective, and relatively non-polar solvent system for normal-phase chromatography. The polarity can be easily tuned by adjusting the ratio of the two solvents.[14] |
| Elution Method | Gradient Elution | A gradient from low to high polarity allows for the efficient elution of both non-polar impurities and the more polar target compound, often providing better separation and sharper peaks than isocratic elution. |
| Sample Loading | Dry Loading | Adsorbing the sample onto silica gel before loading ensures a narrow starting band, which leads to better resolution.[10] |
| Rf of Target Compound | ~0.2-0.4 in elution solvent | This Rf range in TLC typically translates to an optimal elution volume in column chromatography, allowing for good separation from impurities.[8] |
Workflow Diagram
Caption: Workflow for the purification of this compound.
Troubleshooting
| Problem | Possible Cause | Solution |
| Poor Separation | Inappropriate solvent system. | Re-optimize the solvent system using TLC. Try a different solvent combination. |
| Column was poorly packed. | Repack the column, ensuring a homogenous and bubble-free bed. | |
| Sample was overloaded. | Reduce the amount of crude material loaded onto the column. | |
| Compound Stuck on Column | Mobile phase is not polar enough. | Increase the polarity of the mobile phase (increase the percentage of ethyl acetate). |
| Cracked or Channeled Column | Column ran dry. | Ensure the solvent level is always above the top of the silica bed. |
| Packing was not uniform. | Repack the column using the slurry method. |
Conclusion
The protocol described in this application note provides a reliable method for the purification of this compound by column chromatography. By understanding the principles behind each step, from TLC-based method development to the final analysis, researchers can effectively isolate the target compound with high purity. The provided troubleshooting guide offers solutions to common issues that may arise during the purification process.
References
-
Khan Academy. (n.d.). Column chromatography. Retrieved from [Link]
-
Welch Materials. (2025, April 8). Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. Retrieved from [Link]
- Anonymous. (n.d.). How to run column chromatography.
- BenchChem. (2025). Troubleshooting guide for the synthesis of isoxazole derivatives. Retrieved from a BenchChem technical support document.
-
Chemistry For Everyone. (2025, January 26). How To Choose Mobile Phase For Column Chromatography? [Video]. YouTube. Retrieved from [Link]
-
SSE Enterprise. (2025, October 17). Silica Gel In Chromatography. Retrieved from [Link]
-
Separation Science. (n.d.). Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography. Retrieved from [Link]
- Anonymous. (n.d.). column chromatography.pdf.
-
Phenomenex. (2025, June 6). Flash Chromatography: Principles & Applications. Retrieved from [Link]
-
Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Tips for Flash Column Chromatography. Retrieved from [Link]
-
Biotage. (2023, February 10). How to Optimize TLC to Enhance Purification by Flash Chromatography. Retrieved from [Link]
-
Phenomenex. (2025, December 12). Column Chromatography: Principles, Procedure, and Applications. Retrieved from [Link]
-
Silver, J. (2015, March 24). Any suggestions on thin layer chromatography and column chromatography? [Online forum post]. ResearchGate. Retrieved from [Link]
-
Biotage. (2023, January 23). 5 Steps to successful flash chromatography. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). B. Column Chromatography. Retrieved from [Link]
- EPFL. (n.d.). Some Useful and Practical Tips for Flash Chromatography.
-
Chemistry LibreTexts. (2021, September 11). 12.2: General Theory of Column Chromatography. Retrieved from [Link]
-
Sorbead India. (2023, July 1). Silica Gel for Column Chromatography. Retrieved from [Link]
- Zakarian Group. (n.d.). HOW TO DO FLASH COLUMN CHROMATOGRAPHY IN 15 MINUTES.
-
PubMed. (n.d.). [Optimization of the solvent system in thin-layer chromatography (TLC)]. Retrieved from [Link]
-
Chemistry For Everyone. (2025, February 2). What Is The Relationship Between Column Chromatography And TLC? [Video]. YouTube. Retrieved from [Link]
- Yamazen. (n.d.). Ideal Method Transfer from TLC to Column Chromatography. Retrieved from a PDF document on the Yamazen website.
-
Wikipedia. (n.d.). Silica gel. Retrieved from [Link]
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Application Note: 1H and 13C NMR Spectral Analysis of 5-(3-Chlorophenyl)isoxazole
Introduction: The Structural Elucidation of a Privileged Scaffold
The isoxazole ring is a cornerstone in medicinal chemistry, appearing in a multitude of compounds with diverse biological activities. The specific regioisomer, 5-(3-Chlorophenyl)isoxazole, represents a key synthetic intermediate in the development of novel therapeutics. Its precise structural characterization is paramount for ensuring purity, confirming identity, and understanding its chemical behavior. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the unequivocal gold standard for the unambiguous structural elucidation of such organic molecules. This application note provides a detailed protocol and in-depth spectral analysis for the characterization of this compound using both ¹H and ¹³C NMR spectroscopy. The methodologies and interpretations presented herein are designed to offer researchers, scientists, and drug development professionals a comprehensive guide to ensure data integrity and accelerate their research endeavors.
Experimental Protocol: From Sample to Spectrum
The acquisition of high-quality NMR data is critically dependent on meticulous sample preparation and the appropriate selection of instrument parameters. This protocol outlines a robust and reproducible workflow for the analysis of this compound.
I. Sample Preparation
A homogeneous and particulate-free sample is essential for optimal NMR performance, as solids can distort the magnetic field homogeneity, leading to broadened spectral lines.[1]
-
Mass Determination: Accurately weigh 5-10 mg of this compound for ¹H NMR analysis and 20-50 mg for ¹³C NMR analysis. While a single, more concentrated sample can be used for both, be aware that highly concentrated samples may lead to broader lines in the ¹H spectrum.[1]
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for this class of compounds. Use approximately 0.6-0.7 mL of solvent. Deuterated solvents are crucial as they are "invisible" in the ¹H spectrum and provide a signal for the instrument's deuterium lock.[1]
-
Dissolution: Dissolve the sample in the deuterated solvent in a small, clean vial before transferring it to the NMR tube. This ensures complete dissolution.
-
Filtration and Transfer: Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube. This step is vital to remove any undissolved particulates.
-
Referencing: While the residual solvent peak (CHCl₃ at δ ~7.26 ppm) can be used for routine referencing, for high-accuracy work, the addition of a primary internal standard like tetramethylsilane (TMS) is recommended.[2][3][4] TMS provides a sharp singlet at 0 ppm that is largely unaffected by sample conditions.[2]
II. NMR Data Acquisition
The following parameters are provided as a guideline for a standard 400 MHz NMR spectrometer, such as a Bruker Avance.
¹H NMR Acquisition Parameters:
| Parameter | Recommended Value | Rationale |
| Pulse Program | zg30 | A standard 30-degree pulse sequence for quantitative measurements. |
| Spectral Width (SW) | ~16 ppm | To encompass the full range of expected proton chemical shifts. |
| Acquisition Time (AQ) | ~2-4 s | To ensure adequate resolution of signals. |
| Relaxation Delay (D1) | 2-5 s | To allow for full relaxation of protons between scans, ensuring accurate integration. |
| Number of Scans (NS) | 8-16 | Sufficient for good signal-to-noise on a sample of this concentration. |
| Temperature | 298 K | Standard ambient temperature for analysis. |
¹³C NMR Acquisition Parameters:
| Parameter | Recommended Value | Rationale |
| Pulse Program | zgpg30 | A standard 30-degree pulse sequence with proton decoupling. |
| Spectral Width (SW) | ~220 ppm | To cover the entire range of carbon chemical shifts in organic molecules.[5] |
| Acquisition Time (AQ) | ~1-2 s | A balance between resolution and experiment time. |
| Relaxation Delay (D1) | 2 s | Adequate for most carbons in a molecule of this size. |
| Number of Scans (NS) | 1024-4096 | A higher number of scans is required due to the low natural abundance of ¹³C.[6] |
| Decoupling | Proton Broadband | To simplify the spectrum by removing ¹H-¹³C coupling, resulting in singlets for each carbon.[7] |
III. Data Processing
Modern NMR software, such as MestReNova, automates many of the initial processing steps.[8][9]
-
Fourier Transformation (FT): The raw free induction decay (FID) signal is converted into the frequency domain spectrum.
-
Phase Correction: The phases of the signals are adjusted to produce pure absorption Lorentzian lineshapes. This can typically be done automatically, with manual adjustment if necessary.[10]
-
Baseline Correction: The baseline of the spectrum is corrected to be flat.
-
Referencing: The chemical shift axis is calibrated by setting the TMS signal to 0 ppm or the residual CDCl₃ signal to 7.26 ppm for ¹H NMR, and the CDCl₃ signal to 77.16 ppm for ¹³C NMR.
-
Peak Picking and Integration: The peaks are identified, and their chemical shifts are recorded. For the ¹H spectrum, the relative areas under the peaks are integrated to determine the proton ratios.
¹H NMR Spectral Analysis
The ¹H NMR spectrum of this compound is expected to show distinct signals for the isoxazole ring protons and the protons of the 3-chlorophenyl substituent. The predicted chemical shifts and multiplicities are based on the analysis of unsubstituted 5-phenylisoxazole and related substituted analogues.[8][11]
Expected ¹H NMR Data for this compound in CDCl₃:
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) |
| H-3 (Isoxazole) | ~8.3-8.5 | d | ~1.8 Hz |
| H-4 (Isoxazole) | ~6.5-6.7 | d | ~1.8 Hz |
| H-2' (Phenyl) | ~7.8-7.9 | t | ~1.8 Hz |
| H-4' (Phenyl) | ~7.4-7.5 | t | ~7.9 Hz |
| H-5' (Phenyl) | ~7.4-7.5 | ddd | ~8.0, 2.1, 1.0 Hz |
| H-6' (Phenyl) | ~7.7-7.8 | dt | ~7.7, 1.3 Hz |
Analysis and Rationale:
-
Isoxazole Protons (H-3 and H-4): In a 3-unsubstituted isoxazole, the H-3 proton is typically found significantly downfield due to the deshielding effect of the adjacent oxygen and nitrogen atoms.[11] The H-4 proton appears more upfield. These two protons will appear as doublets due to their coupling to each other, with a small coupling constant (³JHH ≈ 1.8 Hz) characteristic of isoxazole ring systems. For 5-(4-Chlorophenyl)isoxazole, these protons are observed at 8.30 ppm and 6.52 ppm, respectively, which serves as a strong basis for our prediction.[12]
-
3-Chlorophenyl Protons: The protons on the substituted phenyl ring will exhibit a complex splitting pattern due to their various coupling interactions.
-
H-2': This proton is ortho to the isoxazole ring and will likely appear as a triplet (or a narrow multiplet) due to coupling with H-6' and a smaller coupling to H-4'. Its proximity to the isoxazole ring will result in a downfield shift.
-
H-6': This proton is also ortho to the isoxazole ring and will be shifted downfield. It will likely appear as a doublet of triplets due to coupling with H-5' and H-4'.
-
H-4' and H-5': These protons are further from the isoxazole ring and will appear at more intermediate chemical shifts. H-4' is expected to be a triplet due to coupling with its two neighbors, H-5' and H-3' (which is a carbon). H-5' will likely be a doublet of doublet of doublets due to coupling with H-4', H-6', and a smaller long-range coupling.
-
¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum will show nine distinct signals, corresponding to the nine unique carbon atoms in this compound.
Expected ¹³C NMR Data for this compound in CDCl₃:
| Carbon Assignment | Predicted δ (ppm) |
| C-3 (Isoxazole) | ~150-152 |
| C-4 (Isoxazole) | ~98-100 |
| C-5 (Isoxazole) | ~168-170 |
| C-1' (Phenyl) | ~128-130 |
| C-2' (Phenyl) | ~125-127 |
| C-3' (Phenyl) | ~135-137 |
| C-4' (Phenyl) | ~130-132 |
| C-5' (Phenyl) | ~129-131 |
| C-6' (Phenyl) | ~123-125 |
Analysis and Rationale:
-
Isoxazole Carbons: The chemical shifts of the isoxazole ring carbons are highly characteristic.
-
C-5: This carbon, bonded to the phenyl ring and the ring oxygen, will be the most downfield of the isoxazole carbons.[8]
-
C-3: This carbon, situated between the nitrogen and oxygen atoms, will also be significantly downfield.[13]
-
C-4: The C-4 carbon typically appears at the most upfield position in the isoxazole ring system, often below 100 ppm.[8][12]
-
-
3-Chlorophenyl Carbons:
-
C-3': The carbon directly attached to the electron-withdrawing chlorine atom (the ipso-carbon) will be deshielded and appear downfield.
-
C-1': The carbon atom linking the phenyl and isoxazole rings will also be downfield.
-
C-2', C-4', C-5', C-6': The remaining phenyl carbons will appear in the typical aromatic region (δ 120-130 ppm), with their precise shifts influenced by the electronic effects of both the chlorine and isoxazole substituents.
-
Conclusion
This application note provides a comprehensive framework for the ¹H and ¹³C NMR spectral analysis of this compound. By adhering to the detailed protocols for sample preparation, data acquisition, and processing, researchers can obtain high-quality, reproducible NMR data. The provided spectral analysis, based on established principles and data from closely related analogues, offers a reliable guide for the structural confirmation of this important synthetic intermediate. The systematic application of these methodologies will undoubtedly enhance the efficiency and accuracy of research and development in medicinal chemistry and related fields.
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Routine Operating Procedure for Obtaining 1H NMR Spectra on the Bruker Avance 400 NMR Spectrometer. Georgia State University. Available at: [Link].
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Sample Preparation. Michigan State University. Available at: [Link].
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3,5-Diarylisoxazoles: Individualized Three-Step Synthesis and Isomer Determination Using 13C NMR or Mass Spectroscopy. ACS Publications. Available at: [Link].
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Application Notes & Protocols: In Vitro Antimicrobial Activity Assay for 5-(3-Chlorophenyl)isoxazole
Abstract
The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Isoxazole derivatives are a prominent class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic evaluation of the in vitro antimicrobial activity of a specific novel chemical entity (NCE), 5-(3-Chlorophenyl)isoxazole. The protocols herein detail both a preliminary qualitative screening method (Kirby-Bauer Disk Diffusion) and the gold-standard quantitative method for determining minimum inhibitory and bactericidal concentrations (Broth Microdilution), adhering to guidelines established by the Clinical and Laboratory Standards Institute (CLSI). Furthermore, this guide addresses the critical subsequent step of evaluating host cell cytotoxicity to ascertain the compound's selectivity and potential therapeutic index.
Scientific Foundation: Principles of Antimicrobial Susceptibility Testing
Before initiating laboratory protocols, it is crucial to understand the foundational principles that govern the assessment of an antimicrobial agent. The primary goal is to determine the lowest concentration of the compound that can inhibit microbial growth or kill the microorganism.
-
Bacteriostatic vs. Bactericidal Activity: An antimicrobial agent can be classified based on its primary mechanism of action.[5]
-
Bacteriostatic agents inhibit the growth and reproduction of bacteria without directly killing them. The host's immune system is then required to clear the inhibited pathogens.
-
Bactericidal agents actively kill the bacteria. This is often determined by the ratio of the Minimum Bactericidal Concentration (MBC) to the Minimum Inhibitory Concentration (MIC), where an MBC/MIC ratio of ≤4 typically indicates bactericidal activity.[6]
-
-
The Concept of Minimum Inhibitory Concentration (MIC): The MIC is the cornerstone of quantitative susceptibility testing. It is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a defined incubation period.[7] This value is critical for guiding therapeutic dosage and understanding the potency of a compound.
-
Standardization is Key: To ensure reproducibility and comparability of results across different laboratories, strict adherence to standardized methods is essential. Organizations like the Clinical and Laboratory Standards Institute (CLSI) provide detailed, validated protocols for antimicrobial susceptibility testing.[8][9] Key parameters that must be standardized include the bacterial inoculum density, growth medium formulation (e.g., Mueller-Hinton Agar/Broth), incubation conditions (time, temperature), and the performance of quality control strains.[8][10]
Phase 1: Preliminary Qualitative Screening via Kirby-Bauer Disk Diffusion Assay
The Kirby-Bauer test is an invaluable first-pass screening tool.[8][11] It is a rapid, cost-effective method to qualitatively assess whether this compound possesses inhibitory activity against a panel of microorganisms. The principle relies on the diffusion of the compound from a saturated paper disk into an agar medium, creating a concentration gradient. If the compound is effective, a clear "zone of inhibition" will appear around the disk where microbial growth has been prevented.[12][13]
Workflow for Kirby-Bauer Disk Diffusion Assay
Caption: Workflow for the Kirby-Bauer Disk Diffusion Assay.
Protocol 1: Kirby-Bauer Disk Diffusion
Materials and Reagents:
-
This compound (stock solution of known concentration in a suitable solvent, e.g., DMSO)
-
Sterile blank paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates (4 mm depth)[8]
-
Test microorganisms (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)
-
Positive control antibiotic disks (e.g., Ciprofloxacin)
-
Negative control (solvent used to dissolve the test compound)
-
Tryptic Soy Broth (TSB) or equivalent
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs, forceps, and saline solution (0.85%)
-
Incubator (35-37°C)
-
Calipers or ruler
Step-by-Step Methodology:
-
Inoculum Preparation: From a pure overnight culture, select 3-4 colonies and suspend them in sterile saline. Vortex thoroughly. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[10]
-
Plate Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum, removing excess liquid by pressing it against the inside wall of the tube. Swab the entire surface of an MHA plate three times, rotating the plate 60 degrees after each application to ensure confluent growth (lawn culture).[8] Allow the plate to dry for 5-15 minutes.
-
Disk Preparation & Application: Aseptically apply a known volume (e.g., 10 µL) of the this compound stock solution onto a sterile blank disk. Allow the solvent to evaporate completely. Using sterile forceps, firmly press the impregnated disk onto the inoculated agar surface.[13]
-
Apply Controls: On the same plate, place a positive control antibiotic disk and a negative control disk (impregnated only with the solvent). Ensure disks are spaced at least 24 mm apart to prevent zone overlap.[8][13]
-
Incubation: Following the "15-15-15 minute rule," place the plates into the incubator within 15 minutes of applying the disks.[10] Invert the plates and incubate at 37°C for 18-24 hours.
-
Result Interpretation: After incubation, measure the diameter of the zone of inhibition for each disk in millimeters (mm). The absence of a zone indicates no activity, while a larger zone diameter generally suggests higher inhibitory activity.
Phase 2: Quantitative Analysis via Broth Microdilution (MIC Determination)
Following a positive result in the preliminary screen, the next step is to quantify the compound's potency by determining its MIC. The broth microdilution method is the reference standard, providing a quantitative result that is essential for drug development.[7][9] The assay involves challenging a standardized bacterial inoculum with serial two-fold dilutions of the test compound in a 96-well microtiter plate.
Workflow for Broth Microdilution (MIC) Assay
Caption: Balancing antimicrobial efficacy with host cell safety.
A promising drug candidate will have a low MIC against target pathogens and a high IC₅₀ against host cells, indicating a wide therapeutic window.
Data Presentation
All quantitative data should be summarized in a clear, tabular format for easy comparison and analysis.
Table 1: Example Data Summary for this compound
| Microorganism | Strain ID | Disk Diffusion Zone (mm) | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|---|---|
| Staphylococcus aureus | ATCC 25923 | 18 | 8 | 16 |
| Escherichia coli | ATCC 25922 | 0 | >128 | >128 |
| Pseudomonas aeruginosa | ATCC 27853 | 0 | >128 | >128 |
| Candida albicans | ATCC 90028 | 12 | 32 | 64 |
| Positive Control | Ciprofloxacin| 25 (S. aureus) | 0.5 | 1 |
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Anila Kumari V S, et al. A Brief Review on Isoxazole Derivatives as Antibacterial Agents. International Journal of Research and Review. [Link]
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El-Banna, T. E., et al. (2018). In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. PubMed Central. [Link]
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Kumar, A., et al. Design, synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Scholars Research Library. [Link]
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Gutarowska, B., et al. (2020). Antimicrobial and Cytotoxic Activity of Novel Imidazolium-Based Ionic Liquids. PMC. [Link]
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Patel, S. D., et al. (2023). Design, Synthesis, Characterization and Antimicrobial Screening of Newly Synthesized Isoxazole of Vanillin Analogues. World News of Natural Sciences. [Link]
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Balouiri, M., et al. (2016). Broth microdilution for antibacterial testing as recommended by CLSI protocol. ResearchGate. [Link]
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Kocić-Tanackov, S., et al. (2022). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. PMC. [Link]
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Application Note: High-Throughput Screening of 5-(3-Chlorophenyl)isoxazole for Anti-inflammatory Activity Using a Macrophage-Based Assay Platform
Abstract
This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the anti-inflammatory screening of the novel compound, 5-(3-Chlorophenyl)isoxazole. We detail a robust, multi-parametric screening workflow centered on the use of lipopolysaccharide (LPS)-stimulated murine macrophages (RAW 264.7) as a physiologically relevant in vitro model of inflammation. The protocols herein describe a systematic approach to first assess cytotoxicity using the MTT assay, followed by the quantification of key inflammatory mediators, including nitric oxide (NO) and pro-inflammatory cytokines (TNF-α, IL-6), to build a comprehensive profile of the compound's potential therapeutic efficacy. This guide emphasizes the causality behind experimental choices and provides self-validating systems to ensure data integrity and reproducibility.
Introduction: The Rationale for Screening Isoxazole Derivatives in Macrophages
Macrophages are pivotal cells of the innate immune system, acting as sentinels that recognize and respond to pathogens and cellular debris.[1] Upon stimulation by endotoxins like lipopolysaccharide (LPS), a component of Gram-negative bacteria, macrophages initiate a potent inflammatory cascade.[2][3] This response is characterized by the release of a battery of signaling molecules, including nitric oxide (NO), a key signaling and cytotoxic molecule, and pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[4] While essential for host defense, dysregulated or chronic macrophage activation contributes to the pathophysiology of numerous inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and sepsis.
The isoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anti-inflammatory properties.[5][6] These compounds have been shown to modulate inflammatory pathways, in some cases by inhibiting enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).[7][8] The specific compound, this compound, is a novel derivative whose anti-inflammatory potential has yet to be fully elucidated. This application note outlines a validated workflow to systematically evaluate its ability to modulate macrophage-mediated inflammation.
The screening cascade is designed to first establish a safe therapeutic window by assessing cytotoxicity, ensuring that any observed anti-inflammatory effects are not a byproduct of cell death. Subsequently, the compound's ability to suppress the production of hallmark inflammatory mediators is quantified. This approach provides a clear, data-driven path to identify and validate novel anti-inflammatory drug candidates.
Foundational Concepts: Key Inflammatory Signaling Pathways in Macrophages
LPS recognition by Toll-like receptor 4 (TLR4) on the macrophage surface triggers a cascade of intracellular signaling events that culminate in the expression of inflammatory genes.[9] Two of the most critical pathways in this process are the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways.[10][11] Understanding these pathways is crucial as they represent primary targets for anti-inflammatory therapeutics.
-
The NF-κB Signaling Pathway: In resting macrophages, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[10] LPS stimulation leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus.[10] Once in the nucleus, NF-κB acts as a master transcription factor, initiating the expression of genes encoding for pro-inflammatory cytokines like TNF-α and IL-6, as well as the enzyme inducible nitric oxide synthase (iNOS), which is responsible for producing high levels of NO.[12]
-
The MAPK Signaling Pathway: The MAPK family includes three major kinases: extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38.[13] These kinases are activated by upstream signaling molecules following TLR4 engagement and play a crucial role in regulating the synthesis of inflammatory mediators at both the transcriptional and post-transcriptional levels.[14][15]
The workflow described in this note will assess the downstream outputs of these pathways (NO, TNF-α, IL-6) to determine if this compound can effectively inhibit LPS-induced inflammation.
Diagram 1: Inflammatory Signaling Pathways in Macrophages
Caption: Key signaling cascades activated by LPS in macrophages.
Experimental Workflow and Protocols
The screening process is designed as a multi-step funnel, starting with a broad assessment of cytotoxicity and progressively moving to more specific measures of anti-inflammatory activity.
Diagram 2: Experimental Screening Workflow
Caption: A stepwise workflow for screening compound efficacy.
Materials and Reagents
-
Cell Line: RAW 264.7 murine macrophage cell line (ATCC® TIB-71™)
-
Compound: this compound, dissolved in DMSO to a 10 mM stock solution
-
Media: Dulbecco's Modified Eagle Medium (DMEM) with high glucose, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Reagents:
Protocol 1: Macrophage Culture and Seeding
-
Causality: Maintaining macrophages in a healthy, sub-confluent state is critical for ensuring a consistent and reproducible response to stimuli. Over-confluence can lead to spontaneous activation and altered cell signaling.
-
Culture Maintenance: Culture RAW 264.7 cells in T-75 flasks with supplemented DMEM at 37°C in a humidified atmosphere of 5% CO₂.
-
Sub-culturing: Passage cells every 2-3 days when they reach 70-80% confluency. Detach cells using a cell scraper. Avoid using trypsin as it can cleave surface receptors like TLR4.
-
Cell Seeding for Assays:
-
Harvest and count cells using a hemocytometer or automated cell counter.
-
Seed cells in a 96-well flat-bottom plate at a density of 5 x 10⁴ cells per well in 100 µL of media.
-
Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow cells to adhere and enter a quiescent state.
-
Protocol 2: Cytotoxicity Assessment (MTT Assay)
-
Causality: The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[20] It is essential to determine the concentrations at which this compound does not kill the cells, so that any observed reduction in inflammatory markers can be attributed to a specific anti-inflammatory effect rather than general toxicity.[21]
-
Compound Preparation: Prepare a serial dilution of this compound in supplemented DMEM. A typical concentration range for initial screening is 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, and 3.125 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent-induced toxicity.
-
Cell Treatment: After the 24-hour pre-incubation, carefully remove the old media from the 96-well plate and replace it with 100 µL of media containing the different concentrations of the compound. Include a "vehicle control" group (media with 0.5% DMSO) and a "media only" control.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.[22]
-
Formazan Crystal Formation: Incubate the plate for an additional 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.[23]
-
Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.[16]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[16] Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control:
-
Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
Protocol 3: Anti-inflammatory Activity Screening
-
Causality: This protocol evaluates the compound's ability to suppress the production of key inflammatory mediators in macrophages stimulated with LPS. Non-toxic concentrations of the compound, as determined by the MTT assay, should be used.
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate as described in Protocol 3.2.
-
Compound Pre-treatment: After 24 hours, remove the media and add 100 µL of media containing non-toxic concentrations of this compound or vehicle (0.5% DMSO).
-
Incubation: Incubate for 1-2 hours at 37°C. This pre-treatment allows the compound to enter the cells and potentially interact with its intracellular targets before the inflammatory stimulus is introduced.
-
LPS Stimulation: Add 10 µL of LPS solution to each well to achieve a final concentration of 1 µg/mL. Do not add LPS to the "unstimulated control" wells.
-
Final Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant from each well for analysis of NO and cytokines. Store supernatants at -80°C if not used immediately.[1]
Protocol 4: Nitric Oxide Quantification (Griess Assay)
-
Causality: The Griess assay is a simple and rapid colorimetric method to measure nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO.[24] This serves as a proxy for iNOS activity and NO production.[17][25]
-
Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of Component A (sulfanilamide solution) and Component B (N-(1-naphthyl)ethylenediamine solution) immediately before use.[26]
-
Standard Curve: Prepare a standard curve using sodium nitrite (0-100 µM) in culture media.
-
Assay Procedure:
-
Add 50 µL of cell culture supernatant or nitrite standard to a new 96-well plate.
-
Add 50 µL of the freshly prepared Griess reagent to each well.
-
Incubate for 10-15 minutes at room temperature, protected from light.
-
-
Absorbance Reading: Measure the absorbance at 540 nm.[27]
-
Data Analysis: Calculate the nitrite concentration in each sample by interpolating from the standard curve.
Protocol 5: Cytokine Quantification (ELISA)
-
Causality: Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method to quantify the concentration of secreted proteins, such as TNF-α and IL-6, in the cell culture supernatant.[18][28] This allows for a direct measurement of the compound's effect on the production of these key pro-inflammatory cytokines.
-
Kit Protocol: Perform the ELISA for mouse TNF-α and IL-6 according to the manufacturer's instructions.[19]
-
General Steps:
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest.
-
Add cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add a biotinylated detection antibody.
-
Wash the plate and add streptavidin-HRP conjugate.
-
Wash the plate and add a TMB substrate solution to develop the color.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm.
-
-
Data Analysis: Calculate the concentration of TNF-α and IL-6 in each sample by interpolating from their respective standard curves.
Data Presentation and Interpretation
Quantitative data should be summarized in a clear and structured format to facilitate comparison and interpretation.
Table 1: Cytotoxicity of this compound on RAW 264.7 Macrophages
| Compound Concentration (µM) | Mean Absorbance (570 nm) ± SD | Cell Viability (%) |
| Vehicle Control (0.5% DMSO) | 1.25 ± 0.08 | 100.0 |
| 3.125 | 1.22 ± 0.07 | 97.6 |
| 6.25 | 1.19 ± 0.09 | 95.2 |
| 12.5 | 1.15 ± 0.06 | 92.0 |
| 25 | 1.08 ± 0.11 | 86.4 |
| 50 | 0.65 ± 0.05 | 52.0 |
| 100 | 0.15 ± 0.03 | 12.0 |
Interpretation: Concentrations up to 25 µM show >85% cell viability and are considered non-toxic for subsequent anti-inflammatory assays.
Table 2: Effect of this compound on LPS-Induced NO, TNF-α, and IL-6 Production
| Treatment Group | Nitrite (µM) ± SD | TNF-α (pg/mL) ± SD | IL-6 (pg/mL) ± SD |
| Unstimulated Control | 1.2 ± 0.3 | 45.5 ± 8.2 | 25.1 ± 5.6 |
| LPS (1 µg/mL) + Vehicle | 45.8 ± 3.1 | 3520.1 ± 210.5 | 1850.7 ± 155.2 |
| LPS + Cmpd (6.25 µM) | 35.2 ± 2.5 | 2890.6 ± 180.3 | 1540.3 ± 130.8 |
| LPS + Cmpd (12.5 µM) | 22.1 ± 1.9 | 1750.4 ± 155.7 | 980.5 ± 95.4 |
| LPS + Cmpd (25 µM) | 10.5 ± 1.1 | 850.9 ± 98.2 | 450.6 ± 60.1 |
Interpretation: this compound demonstrates a dose-dependent inhibition of NO, TNF-α, and IL-6 production in LPS-stimulated macrophages, with significant effects observed at 12.5 µM and 25 µM.
Conclusion and Future Directions
The protocols detailed in this application note provide a robust framework for the initial anti-inflammatory screening of this compound. The data from this workflow can effectively identify if the compound possesses anti-inflammatory properties and establish a preliminary dose-response relationship.
Positive results from this screening cascade would warrant further investigation into the compound's mechanism of action. Subsequent studies could involve Western blot analysis to examine the phosphorylation status of key proteins in the NF-κB and MAPK pathways (e.g., IκBα, p65, p38, ERK) to pinpoint the molecular targets of this compound. This systematic approach ensures a thorough and efficient evaluation of novel compounds for their therapeutic potential in treating inflammatory diseases.
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Kłosiński, M., & Ziółkowska, E. (2018). Isoxazole Derivatives as Regulators of Immune Functions. Molecules, 23(10), 2689. Available at: [Link]
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Papadopoulou, C., et al. (2024). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. International Journal of Molecular Sciences, 25(16), 8847. Available at: [Link]
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Kłosiński, M., & Ziółkowska, E. (2018). Isoxazole Derivatives as Regulators of Immune Functions. Molecules, 23(10), 2689. Available at: [Link]
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Wang, Y., et al. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Molecules, 28(13), 5174. Available at: [Link]
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Manjunatha, P. H., et al. (2022). Synthesis, characterization, DFT, docking studies and molecular dynamics of some 3-phenyl-5-furan isoxazole derivatives as anti-inflammatory agents. Journal of Molecular Structure, 1250, 131812. Available at: [Link]
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Bartosh, T. J., & Ylöstalo, J. H. (2014). Macrophage Inflammatory Assay. Bio-protocol, 4(1), e999. Available at: [Link]
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O'Carroll, C., et al. (2019). NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration. Frontiers in Immunology, 10, 749. Available at: [Link]
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Sawa-Wejksza, K., & Kandefer-Szerszeń, M. (2018). Mitogen-Activated Protein Kinase Pathway: A Critical Regulator in Tumor-associated Macrophage Polarization. Journal of Inflammation Research, 11, 377–388. Available at: [Link]
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Rao, K. M. (2001). MAP kinase activation in macrophages. Journal of Leukocyte Biology, 69(1), 3-10. Available at: [Link]
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Juszczak, M., et al. (2020). Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use. Molecules, 25(21), 4984. Available at: [Link]
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Weigert, A., & Brüne, B. (2022). NF-κB in monocytes and macrophages – an inflammatory master regulator in multitalented immune cells. European Journal of Immunology, 52(7), 1032-1046. Available at: [Link]
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Liu, S., et al. (2023). Signaling pathways in macrophages: molecular mechanisms and therapeutic targets. Signal Transduction and Targeted Therapy, 8(1), 340. Available at: [Link]
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Allavena, P., & Mantovani, A. (2021). NF-κB: Governing Macrophages in Cancer. Cancers, 13(24), 6270. Available at: [Link]
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Creative Diagnostics. (n.d.). In Vitro Polarization of Murine Macrophage Protocol. Retrieved from [Link]
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Li, Y., et al. (2018). Mechanisms of the lipopolysaccharide-induced inflammatory response in alveolar epithelial cell/macrophage co-culture. Molecular Medicine Reports, 17(4), 5239–5246. Available at: [Link]
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Mączyński, M., et al. (2016). Anti-inflammatory Properties of an Isoxazole Derivative - MZO-2. Pharmacological Reports, 68(5), 962-969. Available at: [Link]
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ResearchGate. (n.d.). ELISA analysis of TNF-α and IL-6 cytokine production by THP-1... Retrieved from [Link]
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Medzhitov, R. (2010). Coordinated Regulation of Signaling Pathways during Macrophage Activation. Journal of Immunology, 184(3), 1129-1133. Available at: [Link]
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Dobrovolskaia, M. A., & McNeil, S. E. (2013). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. Methods in Molecular Biology, 1029, 151-160. Available at: [Link]
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Application Notes and Protocols: Cytotoxicity Profiling of 5-(3-Chlorophenyl)isoxazole Against Human Cancer Cell Lines
Introduction: The Therapeutic Potential of Isoxazole Derivatives
The isoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its wide spectrum of biological activities.[1] Derivatives incorporating this five-membered ring, containing adjacent nitrogen and oxygen atoms, have demonstrated diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] Notably, isoxazole-containing compounds have been investigated as potent anticancer agents, with mechanisms of action that include the induction of apoptosis, inhibition of tubulin polymerization, and modulation of key signaling pathways involved in cancer progression.[2][3] The versatility of the isoxazole ring allows for structural modifications that can enhance potency and selectivity, making it a privileged scaffold in the design of novel therapeutics.[1] This document provides a detailed guide for assessing the cytotoxic potential of a specific derivative, 5-(3-Chlorophenyl)isoxazole, against a panel of human cancer cell lines.
The rationale for investigating this compound is grounded in the established anticancer potential of the broader isoxazole class.[4][5] Various derivatives have shown promise by targeting critical cellular machinery. For instance, some isoxazole compounds act as inhibitors of Heat Shock Protein 90 (HSP90), a chaperone protein essential for the stability of numerous oncoproteins.[5][6] Others have been shown to disrupt microtubule dynamics, a validated target for many successful chemotherapeutics.[5] Furthermore, the induction of apoptosis, or programmed cell death, is a key mechanism by which many isoxazole derivatives exert their anticancer effects.[6][7] Given this precedent, a systematic evaluation of this compound's cytotoxicity is a critical first step in determining its potential as a novel anticancer agent.
This guide is designed for researchers, scientists, and drug development professionals. It offers a comprehensive framework for conducting cytotoxicity testing, from initial cell viability screening to more detailed mechanistic assays. The protocols provided herein are established, validated methods that ensure data integrity and reproducibility.
PART 1: Initial Cytotoxicity Screening - The MTT Assay
The initial assessment of a compound's cytotoxic activity is typically performed using a high-throughput, colorimetric assay that measures cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted and robust method for this purpose.[8]
Scientific Principle of the MTT Assay
The MTT assay is based on the enzymatic activity of mitochondrial dehydrogenases, which are only active in metabolically viable cells. These enzymes reduce the yellow, water-soluble tetrazolium salt (MTT) to a purple, insoluble formazan product.[8][9] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[9] By dissolving the formazan crystals in a suitable solvent, the intensity of the purple color can be quantified using a spectrophotometer, providing a reliable measure of cell viability.
Experimental Workflow: MTT Assay
Caption: Workflow for the LDH cytotoxicity assay.
Detailed Protocol: LDH Assay
-
Cells and compound as in the MTT assay
-
LDH Assay Kit (containing reaction buffer, substrate, and catalyst)
-
Lysis buffer (for positive control)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Follow the same procedure for cell seeding and compound treatment as described for the MTT assay.
-
Include control wells:
-
Vehicle control (spontaneous LDH release)
-
Maximum LDH release (cells treated with lysis buffer)
-
Medium background control
-
-
-
Supernatant Collection:
-
After the desired incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
-
LDH Reaction and Measurement:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate the plate for 30 minutes at room temperature, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis and Presentation
The percentage of cytotoxicity is calculated by comparing the LDH release in treated cells to the spontaneous and maximum release controls.
Table 2: Hypothetical LDH Release Data for this compound
| Cell Line | Concentration (µM) | % Cytotoxicity (LDH Release) |
| MCF-7 | 10 | 35.2 |
| 25 | 68.7 | |
| A549 | 10 | 22.1 |
| 25 | 55.4 | |
| HeLa | 10 | 30.5 |
| 25 | 62.9 |
PART 3: Elucidating the Mechanism of Cell Death - Annexin V/PI Staining
To determine whether the observed cytotoxicity is due to apoptosis or necrosis, Annexin V and Propidium Iodide (PI) staining followed by flow cytometry is the gold standard. [12]
Scientific Principle of Annexin V/PI Staining
During the early stages of apoptosis, phosphatidylserine (PS), a phospholipid normally located on the inner leaflet of the plasma membrane, is translocated to the outer leaflet. [13]Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC). [13]Therefore, Annexin V staining can identify cells in the early stages of apoptosis. [12]Propidium Iodide (PI) is a fluorescent DNA intercalating agent that cannot cross the intact membrane of live or early apoptotic cells. [13]However, in late-stage apoptotic and necrotic cells, where membrane integrity is compromised, PI can enter the cell and stain the nucleus. [12]By using both Annexin V and PI, it is possible to distinguish between viable cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), and late apoptotic/necrotic cells (Annexin V+ / PI+). [12]
Experimental Workflow: Annexin V/PI Staining
Caption: Workflow for Annexin V/PI apoptosis assay.
Detailed Protocol: Annexin V/PI Staining
-
Cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Treat cells with the IC50 concentration of this compound for a predetermined time (e.g., 24 hours).
-
Harvest both adherent and floating cells.
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls for setting up compensation and gates.
-
Data Analysis and Presentation
The flow cytometry data will be presented as a dot plot, with Annexin V fluorescence on the x-axis and PI fluorescence on the y-axis. The plot will be divided into four quadrants representing the different cell populations.
Table 3: Hypothetical Apoptosis Analysis of MCF-7 Cells Treated with this compound (15 µM for 24h)
| Cell Population | Quadrant | % of Total Cells |
| Viable | Lower Left (Annexin V- / PI-) | 60% |
| Early Apoptotic | Lower Right (Annexin V+ / PI-) | 25% |
| Late Apoptotic/Necrotic | Upper Right (Annexin V+ / PI+) | 12% |
| Necrotic | Upper Left (Annexin V- / PI+) | 3% |
Conclusion and Future Directions
These application notes provide a robust framework for the initial cytotoxic evaluation of this compound. The combination of MTT, LDH, and Annexin V/PI assays will provide a comprehensive understanding of the compound's effect on cancer cell viability, membrane integrity, and the mechanism of cell death. Positive results from these initial screens would warrant further investigation into the specific molecular targets and signaling pathways modulated by this compound. This could include studies on cell cycle progression, caspase activation, and the expression of apoptosis-related proteins to further elucidate its anticancer mechanism of action. [2][3]
References
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Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
- Chavda, V. P., Vihol, D., & Patel, S. (2023). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. Infectious Disease and Herbal Medicine, 2(1), 1-15.
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National Centre for Biological Sciences. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]
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- Chan, G. K., Kleinheinz, T. L., Peterson, D., & Long, M. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PloS one, 6(11), e26908.
- Verma, A., Kumar, A., & Kumar, D. (2022). A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. Journal of Biomolecular Structure and Dynamics, 40(18), 8145-8166.
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ResearchGate. (2025). MTT Proliferation Assay Protocol. Retrieved from [Link]
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Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
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protocols.io. (2024). LDH cytotoxicity assay. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Cytotoxicity Assay Protocol v1. Retrieved from [Link]
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protocols.io. (2024). Cytotoxicity Assay Protocol. Retrieved from [Link]
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Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]
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Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]
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National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]
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Grady, A. (2023). The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. Retrieved from [Link]
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ResearchGate. (n.d.). Effects of synthetic isoxazole derivatives on apoptosis of K562 cells.... Retrieved from [Link]
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National Center for Biotechnology Information. (2017). Molecular mechanism of action and safety of 5-(3-chlorophenyl)-4-hexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione - a novel anticonvulsant drug candidate. Retrieved from [Link]
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ResearchGate. (n.d.). Cell toxicity of RM33 against reference A549 cell line. The test was.... Retrieved from [Link]
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PubMed. (2014). Synthesis of novel 5-(3-alkylquinolin-2-yl)-3-aryl isoxazole derivatives and their cytotoxic activity. Retrieved from [Link]
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ResearchGate. (n.d.). Mechanism of formation of isoxazole-5-carboxamides 6. Retrieved from [Link]
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MDPI. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Retrieved from [Link]
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Application Notes and Protocols for the Development of Cell-Based Assays for 5-(3-Chlorophenyl)isoxazole Derivatives
Introduction: The Rationale for a Multi-Assay Approach
The isoxazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent anticancer activity.[1] These compounds are known to exert their effects through diverse mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for tumor progression.[1] Specifically, compounds bearing a chlorophenyl moiety have shown promise, and while their exact mechanisms are varied, evidence from structurally related isoxazole analogs points towards the modulation of critical inflammatory and stress-response signaling cascades, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2]
Dysregulation of these pathways is a hallmark of many cancers, contributing to cell proliferation, survival, and resistance to therapy.[3][4] The NF-κB pathway, when constitutively active, protects cancer cells from apoptosis, while the MAPK/ERK pathway is a central regulator of cell growth and division.[3][5] A study on the closely related compound, 3-(3-chloro-phenyl)-5-(4-pyridyl)-4,5-dihydroisoxazole, demonstrated its ability to inhibit both NF-κB nuclear translocation and the MAPK pathway, effectively reducing the production of pro-inflammatory cytokines.[2] This provides a strong rationale for investigating these pathways as potential targets for novel 5-(3-chlorophenyl)isoxazole derivatives.
This guide provides a comprehensive framework for the initial characterization of novel this compound derivatives. It is designed not as a rigid template, but as a logical, tiered approach to elucidating a compound's biological activity. We begin with foundational assays to determine overall cellular impact (cytotoxicity) and then progress to more mechanistic assays to dissect the mode of action (apoptosis, cell cycle analysis). Finally, we outline protocols to confirm target engagement and probe specific signaling pathways, providing a holistic view of the compound's cellular effects. This self-validating system ensures that each step logically informs the next, building a robust data package for lead candidate selection.
Part 1: Foundational Cellular Impact Assessment
The initial step in characterizing a new chemical entity is to understand its fundamental effect on cell health and proliferation. These assays provide a broad view of the compound's potency and serve as the basis for selecting appropriate concentrations for subsequent mechanistic studies.
Cell Viability and Cytotoxicity (MTT Assay)
Expertise & Experience: The MTT assay is a foundational colorimetric assay that measures the metabolic activity of cells, which serves as an indicator of cell viability.[6][7] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[3][8] The intensity of the color, measured spectrophotometrically, is directly proportional to the number of living, metabolically active cells.[7] This assay is chosen for its simplicity, high throughput, and reproducibility, making it an excellent primary screen to determine the half-maximal inhibitory concentration (IC50) of the test compounds. It is critical to establish the IC50 to inform the dose selection for all subsequent, more complex assays.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, or a panel relevant to the research focus) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare a serial dilution of the this compound derivatives in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the compound dilutions (including a vehicle-only control).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[6]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals.[6][7]
-
Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[6] Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
| Compound ID | Target Cell Line | Incubation Time (h) | IC50 (µM) |
| Derivative 1 | MCF-7 | 48 | [Experimental Value] |
| Derivative 2 | MCF-7 | 48 | [Experimental Value] |
| Derivative 1 | A549 | 48 | [Experimental Value] |
| Derivative 2 | A549 | 48 | [Experimental Value] |
| Doxorubicin (Control) | MCF-7 | 48 | [Experimental Value] |
Part 2: Mechanistic Elucidation of Cell Death and Proliferation
Once the cytotoxic potential of the derivatives is established, the next logical step is to investigate how these compounds are affecting the cells. The following assays are designed to differentiate between apoptosis (programmed cell death) and necrosis, and to determine if the compounds interfere with the normal progression of the cell cycle.
Apoptosis Detection (Annexin V-FITC/Propidium Iodide Assay)
Expertise & Experience: A hallmark of early-stage apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[9] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorophore like FITC to label apoptotic cells.[9] Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live cells and early apoptotic cells with intact membranes.[10] However, in late-stage apoptotic and necrotic cells, where membrane integrity is compromised, PI can enter and stain the nucleus.[9][11] By using these two stains in conjunction with flow cytometry, we can distinguish between four cell populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).[11][12] This provides a quantitative and robust method to confirm an apoptotic mechanism of action.
-
Cell Treatment: Seed cells in 6-well plates and treat with the this compound derivatives at their respective IC50 and 2x IC50 concentrations for a predetermined time (e.g., 24 hours). Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[11]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.[13]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (1 mg/mL solution).[11][13]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12]
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze immediately by flow cytometry.[12] Use appropriate single-stain controls for compensation settings.
Caspase Activity Assay (Caspase-Glo® 3/7)
Expertise & Experience: The execution of apoptosis is largely mediated by a family of cysteine proteases called caspases. Caspases-3 and -7 are key effector caspases that cleave numerous cellular proteins, leading to the morphological and biochemical hallmarks of apoptosis. The Caspase-Glo® 3/7 assay provides a proluminescent caspase-3/7 substrate containing the tetrapeptide sequence DEVD.[14][15] Cleavage of this substrate by active caspases releases aminoluciferin, which is a substrate for luciferase, generating a luminescent signal proportional to the amount of caspase activity.[14] This homogenous "add-mix-measure" assay is highly sensitive and ideal for high-throughput formats, providing a direct biochemical confirmation of the apoptotic pathway's activation.
-
Assay Setup: Plate cells in a white-walled 96-well plate and treat with the compounds as described for the apoptosis assay. Include a vehicle control and a positive control.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions by adding the buffer to the lyophilized substrate.[4][16] Allow it to equilibrate to room temperature.
-
Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.[17]
-
Incubation: Mix the contents on a plate shaker for 30-60 seconds and then incubate at room temperature for 1-3 hours.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the luminescence signal to the vehicle control to determine the fold-change in caspase-3/7 activity.
| Compound ID | Concentration | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells | Fold Increase in Caspase-3/7 Activity |
| Derivative 1 | IC50 | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| Derivative 1 | 2x IC50 | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| Derivative 2 | IC50 | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| Derivative 2 | 2x IC50 | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| Staurosporine | 1 µM | [Experimental Value] | [Experimental Value] | [Experimental Value] |
Cell Cycle Analysis (Propidium Iodide Staining)
Expertise & Experience: Many cytotoxic agents exert their effects by disrupting the cell cycle, leading to an accumulation of cells in a specific phase (G1, S, or G2/M) before inducing cell death. Propidium iodide is a fluorescent dye that intercalates into the major groove of double-stranded DNA.[18] The amount of PI fluorescence is directly proportional to the amount of DNA within a cell. By staining a population of cells with PI and analyzing them via flow cytometry, we can quantify the distribution of cells in the different phases of the cell cycle based on their DNA content (2N for G0/G1, between 2N and 4N for S, and 4N for G2/M).[18] This assay is critical for identifying compounds that function as cell cycle inhibitors and for understanding the kinetics of cell death.
-
Cell Treatment: Seed cells in 6-well plates and treat with the this compound derivatives at their IC50 concentrations for various time points (e.g., 12, 24, 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization, collecting all cells from the well.
-
Fixation: Wash the cells once with cold PBS. Resuspend the cell pellet in 1 mL of ice-cold PBS and add dropwise to 4 mL of ice-cold 70% ethanol while gently vortexing to prevent clumping. Fix the cells overnight or for at least 2 hours at -20°C.[19]
-
Staining: Centrifuge the fixed cells and wash the pellet with PBS. Resuspend the cells in 500 µL of a PI staining solution containing RNase A (to prevent staining of double-stranded RNA). A typical solution is 50 µg/mL PI and 100 µg/mL RNase A in PBS.[18][19]
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample. Use software (e.g., ModFit LT, FlowJo) to model the cell cycle distribution.
Caption: Workflow for Cell Cycle Analysis using Propidium Iodide Staining.
Part 3: Target Engagement and Pathway Validation
The final and most specific phase of this assay cascade is to confirm that the compounds physically interact with their intended intracellular targets and modulate the activity of the suspected signaling pathways.
Cellular Target Engagement (Cellular Thermal Shift Assay - CETSA)
Expertise & Experience: A critical step in drug development is confirming that a compound engages its molecular target within the complex environment of a living cell.[20][21] The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method based on the principle of ligand-induced thermal stabilization.[22] When a protein binds to a ligand, its thermal stability generally increases. In a CETSA experiment, cells are treated with the compound and then heated to various temperatures. Unbound proteins will denature and aggregate at lower temperatures, while ligand-bound proteins remain soluble at higher temperatures.[20] The amount of soluble target protein remaining at each temperature can be quantified by Western blot or other protein detection methods, allowing for the determination of a thermal shift.[23] This assay provides direct evidence of target engagement in a physiological context.
-
Cell Treatment: Culture cells to near confluency. Treat with the test compound or vehicle for 1 hour at 37°C.
-
Heating: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of different temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lysis: Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Clarification: Separate the soluble fraction from the precipitated proteins by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).
-
Protein Quantification: Transfer the supernatant to a new tube. Quantify the protein concentration.
-
Detection: Analyze the amount of the soluble target protein (e.g., p38 MAPK, IKKβ) in each sample by Western blot.
-
Data Analysis: Plot the band intensity of the target protein against the temperature to generate melting curves. A shift in the curve for the compound-treated sample compared to the vehicle control indicates target engagement.
Pathway Modulation: NF-κB and MAPK Signaling
Expertise & Experience: Based on evidence from related compounds, the NF-κB and MAPK pathways are plausible targets.[2] We can assess the modulation of these pathways directly. An NF-κB reporter assay uses a cell line engineered with a luciferase gene under the control of NF-κB response elements.[11] Inhibition of the pathway will result in a decreased luminescent signal upon stimulation (e.g., with TNF-α). For the MAPK pathway, a key activation event is the phosphorylation of kinases like p38. Western blotting with phospho-specific antibodies allows for the direct measurement of this activation state.[15] Observing a decrease in phosphorylation of p38 in compound-treated cells would strongly suggest pathway inhibition.
-
Cell Transfection/Seeding: Use a stable cell line expressing an NF-κB luciferase reporter or transiently transfect cells (e.g., HEK293T) with the reporter plasmid. Seed the cells in a 96-well plate.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the this compound derivatives for 1-2 hours.
-
Pathway Stimulation: Stimulate the cells with an NF-κB activator, such as TNF-α (e.g., 10 ng/mL), for 6-8 hours.
-
Cell Lysis: Wash the cells with PBS and add lysis buffer.
-
Luciferase Assay: Add luciferase substrate to the cell lysate and measure the luminescence with a luminometer.
-
Data Analysis: Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected control plasmid) and calculate the percentage of inhibition relative to the stimulated vehicle control.
-
Cell Treatment and Lysis: Treat cells with the test compounds as described above. After treatment, stimulate with an appropriate agonist (e.g., anisomycin) for a short period (15-30 min) to induce p38 phosphorylation. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[15]
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated p38 MAPK overnight at 4°C. Subsequently, wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total p38 MAPK to ensure equal protein loading.
-
Densitometry: Quantify the band intensities and normalize the phospho-p38 signal to the total p38 signal.
Caption: Putative inhibitory action of this compound derivatives on the NF-κB and MAPK signaling pathways.
References
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- Pinheiro, P.S.M., et al. Evaluation of 3-(3-chloro-phenyl)-5-(4-pyridyl)-4,5-dihydroisoxazole as a Novel Anti-Inflammatory Drug Candidate. PLoS ONE, 2012. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3377708/]
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- Shin, K.D., et al. Blocking tumor cell migration and invasion with biphenyl isoxazole derivative KRIBB3, a synthetic molecule that inhibits Hsp27 phosphorylation. Journal of Biological Chemistry, 2005. [URL: https://pubmed.ncbi.nlm.nih.gov/16234241/]
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- Abcam. Annexin V staining assay protocol for apoptosis. [URL: https://www.abcam.com/protocols/annexin-v-staining-assay-protocol-for-apoptosis]
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- Almqvist, H., et al. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 2016. [URL: https://www.ncbi.nlm.nih.gov/books/NBK379287/]
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Application Note: High-Throughput Screening of a 5-(3-Chlorophenyl)isoxazole Compound Library for Cyclooxygenase-2 (COX-2) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of Isoxazoles and the Significance of COX-2 Inhibition
The isoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1] The 5-(3-Chlorophenyl)isoxazole library represents a collection of compounds with significant potential for the discovery of novel therapeutic agents. One of the most validated targets for anti-inflammatory drug discovery is Cyclooxygenase-2 (COX-2).[2][3]
COX-2 is an inducible enzyme responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[2] While non-selective COX inhibitors are effective, they are often associated with gastrointestinal side effects due to the simultaneous inhibition of the constitutively expressed COX-1 enzyme.[4][5] Therefore, the identification of selective COX-2 inhibitors remains a significant goal in drug development. Notably, the retired drug Valdecoxib, a selective COX-2 inhibitor, features an isoxazole core, highlighting the potential of this chemical class to target this enzyme.[2][3]
This application note provides a comprehensive guide to performing a high-throughput screening (HTS) campaign to identify novel COX-2 inhibitors from a this compound compound library. We will detail the principles of assay design, provide step-by-step protocols for a robust fluorometric biochemical assay, and outline a hit validation and confirmation workflow.
The Scientific Rationale: Choosing the Right Assay for COX-2
The selection of an appropriate assay is critical for the success of any HTS campaign. For screening large compound libraries against an enzymatic target like COX-2, a biochemical assay is often preferred for its simplicity, lower cost, and higher throughput compared to cell-based assays.[3]
We will focus on a fluorometric assay that detects Prostaglandin G2 (PGG2), an intermediate product of the COX enzyme.[6][7] This method offers several advantages:
-
High Sensitivity: Fluorometric detection provides a robust signal-to-noise ratio, crucial for identifying subtle inhibitory effects.
-
Homogeneous Format: The assay is performed in a single well without separation or washing steps, making it amenable to automation.
-
Direct Measurement of Enzyme Activity: The assay directly measures the enzymatic activity of COX-2, providing a clear and interpretable readout of inhibition.
The overall HTS workflow is designed to efficiently identify and validate true hits while minimizing false positives and negatives.
Visualizing the Path to Discovery: HTS Workflow
Caption: A flowchart illustrating the major phases of the high-throughput screening campaign.
Detailed Protocols
PART 1: Assay Development and Pilot Screen
The initial phase focuses on adapting a commercially available COX-2 inhibitor screening kit to a 384-well format and validating its performance with a small subset of the compound library.
Objective: To establish a robust and reproducible assay with a Z' factor > 0.5.
Materials:
-
COX-2 Inhibitor Screening Kit (e.g., Sigma-Aldrich, Cat. No. MAK399 or similar)[6]
-
Recombinant Human COX-2 Enzyme
-
COX Assay Buffer
-
COX Probe (Fluorogenic)
-
Arachidonic Acid (Substrate)
-
Celecoxib (Positive Control Inhibitor)
-
Dimethyl Sulfoxide (DMSO), HPLC grade
-
384-well black, flat-bottom plates
-
Acoustic liquid handler or multi-channel pipette
-
Plate reader with fluorescence detection capabilities (Ex/Em = 535/587 nm)
Protocol:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's protocol. The final concentration of DMSO in the assay should be kept below 1% to avoid significant effects on enzyme activity.
-
Assay Miniaturization (384-well format):
-
Determine the optimal concentrations of COX-2 enzyme and arachidonic acid to achieve a linear reaction rate over 15-30 minutes.
-
Titrate the COX Probe concentration to obtain a robust fluorescence signal with low background.
-
-
Pilot Screen:
-
Select a representative subset of the this compound library (e.g., 100-200 compounds).
-
Prepare a master plate with compounds at a concentration of 10 mM in DMSO.
-
Dispense 50 nL of each compound into the assay plate using an acoustic liquid handler.
-
Include positive controls (Celecoxib at a final concentration of 10 µM) and negative controls (DMSO vehicle).
-
Add 25 µL of the COX-2 enzyme solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 25 µL of the arachidonic acid/COX Probe mixture.
-
Read the fluorescence intensity every 5 minutes for 30 minutes.
-
-
Data Analysis and Quality Control:
-
Calculate the initial reaction velocity for each well.
-
Determine the Z' factor using the positive and negative controls. A Z' factor between 0.5 and 1.0 indicates an excellent assay.
-
Z' = 1 - [(3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|]
-
-
| Parameter | Recommended Value |
| Assay Volume | 50 µL |
| Compound Concentration | 10 µM (final) |
| DMSO Concentration | < 1% (final) |
| Incubation Time | 15 minutes |
| Readout | Fluorescence Intensity |
| Z' Factor | > 0.5 |
PART 2: Full Library High-Throughput Screen
Once the assay is validated, the entire this compound library is screened at a single concentration to identify primary "hits".
Protocol:
-
Follow the optimized protocol from the pilot screen to test the entire compound library.
-
Primary Hit Selection: Identify compounds that exhibit a statistically significant inhibition of COX-2 activity (e.g., > 3 standard deviations from the mean of the negative controls).
PART 3: Hit Confirmation and Validation
This crucial phase aims to confirm the activity of primary hits and eliminate false positives.
1. Dose-Response Confirmation:
-
Objective: To determine the potency (IC50) of the primary hits.
-
Protocol:
-
"Cherry-pick" the primary hits from the library.
-
Perform the COX-2 inhibition assay with a serial dilution of each hit compound (e.g., 10-point dose-response curve, from 100 µM to 1 nM).
-
Calculate the IC50 value for each confirmed hit.
-
2. Counter-Screen for Selectivity:
-
Objective: To assess the selectivity of the confirmed hits for COX-2 over COX-1.
-
Protocol:
-
Perform the same fluorometric assay using recombinant human COX-1 enzyme.
-
Determine the IC50 values for the hits against COX-1.
-
Calculate the selectivity index (SI = IC50(COX-1) / IC50(COX-2)). A higher SI indicates greater selectivity for COX-2.
-
3. Orthogonal Assay (Cell-Based):
-
Objective: To validate the activity of the hits in a more physiologically relevant context.
-
Protocol:
-
Use a cell line that expresses COX-2 upon stimulation (e.g., LPS-stimulated RAW 264.7 macrophages).
-
Treat the cells with the hit compounds.
-
Measure the production of prostaglandin E2 (PGE2) using an ELISA-based assay.
-
Confirm that the compounds inhibit PGE2 production in a dose-dependent manner.
-
Hypothetical Signaling Pathway and Hit Validation Cascade
Caption: The inhibitory action of a hit compound on the COX-2 pathway.
Caption: The sequential process of hit validation and lead identification.
Data Summary: Hypothetical Screening Results
The following table presents hypothetical data for a set of compounds from the this compound library.
| Compound ID | Primary Screen (% Inhibition @ 10 µM) | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| CPI-001 | 85.2 | 0.25 | 25.5 | 102 |
| CPI-002 | 12.5 | > 50 | > 50 | - |
| CPI-003 | 92.1 | 0.11 | 5.8 | 52.7 |
| CPI-004 | 45.3 | 22.1 | 35.4 | 1.6 |
| Celecoxib | 98.6 | 0.05 | 15.2 | 304 |
Conclusion and Future Directions
This application note outlines a robust and efficient strategy for the high-throughput screening of a this compound compound library to identify novel and selective COX-2 inhibitors. The described workflow, from assay development to hit validation, provides a clear path for identifying promising lead compounds.
Validated hits from this screening campaign can serve as starting points for medicinal chemistry efforts to optimize their potency, selectivity, and pharmacokinetic properties. Further characterization in preclinical models of inflammation and pain will be essential to fully evaluate their therapeutic potential.
References
-
PubChem. (n.d.). Valdecoxib. Retrieved from National Center for Biotechnology Information. [Link]
-
Atukorala, I., & Hunter, D. J. (2013). Valdecoxib: the rise and fall of a COX-2 inhibitor. Expert Opinion on Pharmacotherapy, 14(8), 1077–1086. [Link]
-
Pallu, R., et al. (2013). High-throughput screening assays for cyclooxygenase-2 and 5-lipoxygenase, the targets for inflammatory disorders. Prostaglandins & Other Lipid Mediators, 104-105, 49-56. [Link]
-
Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Retrieved from Assay Genie. [Link]
-
BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from BPS Bioscience. [Link]
-
UMT Journals. (n.d.). Balancing Relief and Pain: Effects of COX-2 Inhibitor Valdecoxib. Retrieved from UMT Journals. [Link]
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Unveiling the Potential of 5-(3-Chlorophenyl)isoxazole: A Chemical Probe for Cancer Biology
Introduction: The Isoxazole Scaffold in Chemical Biology and Drug Discovery
The isoxazole motif, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged structure in medicinal chemistry. Its unique electronic and steric properties have led to its incorporation into a wide array of biologically active molecules. Isoxazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] In the realm of oncology, isoxazole-containing compounds have been investigated as inhibitors of various cancer-related targets, such as heat shock protein 90 (HSP90), tyrosine kinases, and tubulin.[3] Many of these compounds exert their anticancer effects by inducing apoptosis (programmed cell death) and causing cell cycle arrest in cancer cells.[1][4]
5-(3-Chlorophenyl)isoxazole is a specific isoxazole derivative that holds promise as a chemical probe for investigating cancer cell biology. While this particular molecule is not yet extensively characterized in the scientific literature, its structural features suggest the potential for interesting biological activity. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications and experimental protocols for using this compound as a chemical probe to explore novel anticancer mechanisms.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are important for understanding its behavior in biological systems and for designing experiments.
| Property | Value | Source |
| Molecular Formula | C₉H₆ClNO | PubChem CID: 136800 |
| Molecular Weight | 179.61 g/mol | PubChem CID: 136800 |
| XLogP3 | 2.9 | PubChem CID: 136800 |
| Hydrogen Bond Donor Count | 0 | PubChem CID: 136800 |
| Hydrogen Bond Acceptor Count | 2 | PubChem CID: 136800 |
Hypothesized Mechanism of Action: Inhibition of the PI3K/Akt Signaling Pathway
Based on the known activities of other isoxazole derivatives, we hypothesize that this compound may exert its anticancer effects by inhibiting the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and apoptosis, and its dysregulation is a hallmark of many cancers.[2][5] Inhibition of this pathway can lead to the induction of apoptosis.
Experimental Protocols
The following protocols provide a roadmap for the initial characterization of this compound's biological activity in cancer cell lines.
Assessment of Cytotoxicity using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[6][7] It is a crucial first step to determine the concentration range at which the compound exhibits cytotoxic effects.
Materials:
-
Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)[6][8]
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[8]
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of the compound. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified CO₂ incubator.[8]
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[9]
-
Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[6][8]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Evaluation of Apoptosis Induction by Caspase-3/7 Activity Assay
Caspases are a family of proteases that play a crucial role in the execution phase of apoptosis. Measuring the activity of caspase-3 and -7 is a reliable method to quantify apoptosis.[10][11]
Materials:
-
Human cancer cell lines
-
Complete cell culture medium
-
White-walled 96-well plates
-
This compound
-
Luminometer
Protocol:
-
Seed cells in a white-walled 96-well plate at an appropriate density.
-
Treat the cells with this compound at concentrations around its IC₅₀ value for 24 hours. Include vehicle and positive controls (e.g., staurosporine).
-
After treatment, allow the plate to equilibrate to room temperature.
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[12]
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence of each well using a luminometer.
-
Express the results as a fold change in caspase-3/7 activity compared to the vehicle control.
Analysis of Akt Phosphorylation by Western Blotting
To investigate the hypothesized mechanism of action, Western blotting can be used to determine if this compound inhibits the phosphorylation of Akt.[13][14]
Materials:
-
Human cancer cell lines
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST)[14]
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total Akt, and anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat cells with this compound for a specified time (e.g., 1, 6, 24 hours).
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.[15]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[14]
-
Incubate the membrane with the primary antibodies overnight at 4°C.[16]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated Akt to total Akt and the loading control.
Advanced Application: Target Identification using Photo-Crosslinking and Chemoproteomics
A key application for a novel chemical probe is the identification of its direct cellular binding partners. Isoxazoles have been shown to function as "native" photo-crosslinkers, meaning they can form covalent bonds with interacting proteins upon UV irradiation without the need for additional photoreactive groups.[17][18][19][20][21] This property makes this compound an excellent candidate for target identification studies using chemoproteomics.
Workflow Overview:
-
Synthesis of an Alkyne-Modified Probe: To enable downstream detection and enrichment, a derivative of this compound containing a bioorthogonal handle, such as an alkyne group, needs to be synthesized.
-
Cellular Treatment and Photo-Crosslinking: Cancer cells are treated with the alkyne-modified probe. After an incubation period to allow for target engagement, the cells are irradiated with UV light to induce covalent crosslinking between the probe and its binding partners.
-
Cell Lysis and Click Chemistry: The cells are lysed, and the alkyne-tagged proteins are conjugated to a reporter tag (e.g., biotin-azide) via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction.[22][23]
-
Enrichment of Tagged Proteins: The biotinylated proteins are then enriched from the complex proteome using streptavidin-coated beads.[22]
-
Mass Spectrometry-Based Protein Identification: The enriched proteins are eluted, digested into peptides, and identified by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[23]
-
Target Validation: Candidate target proteins identified by mass spectrometry are then validated using orthogonal methods, such as Western blotting or cellular thermal shift assays.
This powerful approach can reveal the direct molecular targets of this compound, providing invaluable insights into its mechanism of action and potential for therapeutic development.[24][25][26]
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling this compound and its derivatives.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[27][28][29]
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.[28][29]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[27]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[27]
Consult the Safety Data Sheet (SDS) for the specific compound for detailed safety information.[30]
Conclusion
This compound represents a promising, yet underexplored, chemical probe for cancer research. Based on the well-documented activities of the isoxazole scaffold, it is hypothesized to exert anticancer effects through the induction of apoptosis, potentially via inhibition of the PI3K/Akt signaling pathway. The protocols outlined in this guide provide a systematic approach to characterizing its biological activity, from initial cytotoxicity screening to mechanistic studies. Furthermore, its inherent photochemical properties make it an ideal candidate for advanced chemoproteomic-based target identification. By employing these methodologies, researchers can unlock the full potential of this compound as a valuable tool to dissect the complexities of cancer biology and pave the way for the development of novel therapeutic strategies.
References
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Jaitak, V., & Kumar, M. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry, 223, 113511. [Link]
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Jaitak, V., & Kumar, M. (2021). Isoxazole Derivatives as Anticancer Agent: A Review on Synthetic Strategies, Mechanism of Action and SAR Studies. ResearchGate. [Link]
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Elabscience. (n.d.). Caspase 3/7 Activity Assay Kit (Colorimetric Method) (E-CK-A383). [Link]
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Elsevier. (2011). Recent developments in anti-cancer agents targeting PI3K, Akt and mTORC1/2. Recent Patents on Anti-Cancer Drug Discovery, 6(2), 210-236. [Link]
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Cheng, K., et al. (2022). Developing Isoxazole as a Native Photo-Cross-Linker for Photoaffinity Labeling and Chemoproteomics. CityUHK Scholars. [Link]
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Li, Z., et al. (2023). Chemoproteomics, A Broad Avenue to Target Deconvolution. Advanced Science, 10(35), e2304953. [Link]
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Pal, D., et al. (2024). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. ES Food & Agroforestry, 15, 1052. [Link]
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Parker, C. G., & Lukas, M. G. (2022). Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods. ChemComm, 58(84), 11821-11824. [Link]
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Plass, M., et al. (2015). Detection of phosphorylated Akt and MAPK in cell culture assays. MethodsX, 2, 27-36. [Link]
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Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. [Link]
-
protocols.io. (2023). MTT (Assay protocol). [Link]
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Royal Society of Chemistry. (2016). Chemical proteomics approaches for identifying the cellular targets of natural products. Natural Product Reports, 33(5), 624-637. [Link]
-
Angene Chemical. (2024). 5-Amino-3-(2-chlorophenyl)isoxazole Safety Data Sheet. [Link]
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Request PDF. (2022). Developing Isoxazole as a Native Photo-Cross-Linker for Photoaffinity Labeling and Chemoproteomics. [Link]
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protocols.io. (2025). Caspase 3/7 Activity. [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]
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bioRxiv. (2021). Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods. [Link]
-
ResearchGate. (n.d.). Chemoproteomic strategies for drug target identification. [Link]
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Wikipedia. (n.d.). Chemoproteomics. [Link]
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Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]
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AKESOBIO. (n.d.). Technical Manual Caspase 3/7 Activity Assay Kit. [Link]
-
National Institutes of Health. (n.d.). A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. [Link]
-
Royal Society of Chemistry. (2022). Harnessing the intrinsic photochemistry of isoxazoles for the development of chemoproteomic crosslinking methods. Chemical Communications, 58(84), 11821-11824. [Link]
-
Azure Biosystems. (n.d.). Western Blotting Guidebook. [Link]
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Application of 5-(3-Chlorophenyl)isoxazole in Medicinal Chemistry Research: A Technical Guide
Introduction: The Isoxazole Scaffold as a Privileged Structure in Drug Discovery
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a "privileged scaffold" in medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions have cemented its role in the development of numerous therapeutic agents. The incorporation of the isoxazole moiety can enhance a molecule's physicochemical properties, leading to improved pharmacokinetic profiles and a broad spectrum of biological activities.[1][2] Isoxazole derivatives have demonstrated a wide range of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, antiviral, and analgesic properties.[1][2]
This technical guide focuses on the medicinal chemistry applications of a specific analogue, 5-(3-Chlorophenyl)isoxazole . We will explore its synthetic pathways, delve into its established and putative mechanisms of action in key disease areas, and provide detailed protocols for its synthesis and biological evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this versatile chemical entity.
Physicochemical Properties of this compound
A foundational understanding of a compound's physical and chemical characteristics is paramount for its application in medicinal chemistry. Below is a summary of the key properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₉H₆ClNO | PubChem |
| Molecular Weight | 179.61 g/mol | PubChem |
| Appearance | White to off-white solid | Generic |
| Solubility | Soluble in organic solvents like DMSO, DMF, and alcohols | Generic |
| LogP | ~3.5 (Predicted) | Generic |
Part 1: Synthesis of this compound and Its Derivatives
The synthesis of 3,5-disubstituted isoxazoles is a well-established area of heterocyclic chemistry. A common and effective method involves the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. For this compound, this would typically involve the reaction of 3-chlorobenzonitrile oxide with acetylene. However, a more practical and versatile laboratory synthesis often starts from a chalcone derivative or a related precursor.
Conceptual Synthetic Workflow
The following diagram illustrates a common synthetic route to this compound derivatives, starting from a substituted chalcone. This multi-step process offers flexibility in introducing various substituents on the isoxazole ring.
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 5-(3-Chlorophenyl)isoxazole Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 5-(3-chlorophenyl)isoxazole. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this synthesis. We will explore the underlying chemical principles to empower you to troubleshoot effectively and optimize your reaction conditions for maximal yield and purity.
Frequently Asked Questions (FAQs): Core Concepts
This section addresses fundamental questions regarding the synthesis of this compound, focusing on the most prevalent and versatile synthetic methodologies.
Q1: What are the primary synthetic routes to prepare this compound?
A1: The two most robust and widely employed methods for synthesizing the isoxazole core are the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne and the condensation of a 1,3-dicarbonyl compound with hydroxylamine.[1] For synthesizing this compound, the 1,3-dipolar cycloaddition is particularly efficient. This involves the reaction of a 3-chlorophenyl-substituted dipolarophile (like 1-chloro-3-ethynylbenzene) with a nitrile oxide generated in situ.[2] Another common approach is the cyclization of a chalcone (α,β-unsaturated ketone) with hydroxylamine.[3]
Q2: Why is the 1,3-dipolar cycloaddition often the preferred method?
A2: The 1,3-dipolar cycloaddition is highly favored due to its high degree of convergence, reliability, and the commercial availability of the required starting materials.[2][4] The reaction proceeds via a concerted pericyclic mechanism, which often leads to high regioselectivity, especially when catalyzed.[2] This method allows for the direct coupling of two key fragments, the alkyne and the nitrile oxide precursor, to rapidly assemble the isoxazole ring.
Q3: What is a nitrile oxide, and why is it typically generated in situ?
A3: A nitrile oxide is a reactive 1,3-dipole intermediate. It is highly unstable and prone to rapid dimerization to form furoxans (1,2,5-oxadiazole-2-oxides), which is a significant side reaction that lowers the yield of the desired isoxazole.[3][5] To minimize this unwanted dimerization, nitrile oxides are almost always generated in situ at low concentrations, allowing them to be trapped by the alkyne (the dipolarophile) as soon as they are formed.[6] Common methods for in situ generation include the oxidation of aldoximes or the dehydration of nitroalkanes.[2][5]
Q4: Can the isoxazole ring degrade during the reaction or workup?
A4: Yes, the isoxazole ring can be sensitive to certain chemical conditions. The N-O bond is the weakest link and can be cleaved under specific circumstances such as:
-
Strongly Basic Conditions: Ring-opening can occur in the presence of potent bases.
-
Reductive Conditions: Catalytic hydrogenation (e.g., H₂/Pd) is known to cleave the N-O bond.
-
Photochemical Conditions: UV irradiation can induce rearrangements.[3]
-
Transition Metals: Some transition metals may catalyze N-O bond cleavage.[3] It is crucial to consider these sensitivities during reaction design and purification.
Troubleshooting Guide: From Low Yields to Isomeric Impurities
This section is formatted as a decision-making guide to help you diagnose and resolve specific experimental issues.
Problem 1: Low or No Product Yield
Low conversion of starting materials or complete reaction failure is a common frustration. A systematic approach is key to identifying the root cause.
Q: My reaction has a very low yield. Where should I start troubleshooting?
A: Low yield can be attributed to several factors, primarily the stability of your intermediates, the integrity of your starting materials, or suboptimal reaction conditions.[3] Use the following flowchart to diagnose the issue.
Caption: Troubleshooting logic for low reaction yield.
Key Considerations for Low Yield:
-
Starting Material Integrity: Ensure the purity of 1-chloro-3-ethynylbenzene and the aldoxime precursor (e.g., benzaldehyde oxime). Impurities can inhibit the reaction or lead to side products.
-
Nitrile Oxide Dimerization: The primary culprit for low yield in 1,3-dipolar cycloadditions is the self-condensation of the nitrile oxide to form a furoxan.[5] This is especially problematic at high concentrations. To mitigate this, generate the nitrile oxide in situ and add the generating agent (e.g., an oxidant like N-Chlorosuccinimide) slowly to the reaction mixture containing the alkyne.[3][6]
-
Reaction Conditions: Temperature and solvent choice are critical.[1] Some reactions require low temperatures during nitrile oxide generation to prevent dimerization, followed by warming to facilitate the cycloaddition.[3] Monitoring the reaction by TLC or LC-MS is essential to determine the optimal reaction time and prevent product degradation from prolonged heating.[3]
Problem 2: Formation of a Mixture of Regioisomers
The 1,3-dipolar cycloaddition can potentially yield two different regioisomers: the desired 5-(3-chlorophenyl)-3-phenylisoxazole and the undesired 3-(3-chlorophenyl)-5-phenylisoxazole. Controlling this selectivity is paramount.
Q: My reaction is producing a mixture of isoxazole regioisomers. How can I improve selectivity for the 5-substituted product?
A: Regioselectivity in 1,3-dipolar cycloadditions is governed by a complex interplay of steric and electronic factors of the reactants and can be heavily influenced by reaction conditions.[3] For the reaction between a terminal alkyne and a nitrile oxide, several strategies can be employed to favor the formation of the 3,5-disubstituted isomer.
Caption: Decision tree for improving regioselectivity.
Strategies for Enhancing Regioselectivity:
-
Catalysis: This is the most powerful tool for controlling regioselectivity. The use of a copper(I) catalyst is a well-established method to achieve high selectivity for 3,5-disubstituted isoxazoles from terminal alkynes.[4][6] Ruthenium catalysts have also been successfully employed for this purpose.[6]
-
Solvent Effects: The polarity of the solvent can influence the energy of the transition states leading to different isomers. Experimenting with a range of solvents from polar protic (e.g., EtOH) to polar aprotic (e.g., MeCN, THF) can sometimes shift the isomeric ratio.[3][7]
-
Lewis Acids: The addition of a Lewis acid, such as BF₃·OEt₂, can alter the electronic properties of the reactants and influence the regiochemical outcome.[3][6]
Problem 3: Difficult Purification
Even with a successful reaction, isolating the pure product can be a challenge due to byproducts or regioisomers with similar physical properties.
Q: I'm struggling to purify my this compound. What can I do?
A: Purification challenges often arise from byproducts like furoxans or the presence of the undesired regioisomer, which may have very similar polarities to your target compound.[3]
Recommended Purification Strategies:
| Strategy | Key Optimization Parameters | Common Application |
| Column Chromatography | Solvent System Screening: Use TLC to test various solvent systems (e.g., Hexane/Ethyl Acetate, Dichloromethane/Methanol). A gradient elution may be necessary. Additive Inclusion: Adding a small amount of triethylamine or acetic acid can sometimes improve separation of polar compounds.[3] | The most common and versatile method for separating isomers and removing byproducts. |
| Recrystallization | Solvent Screening: Test a wide range of solvents (e.g., Ethanol, Methanol, Isopropanol, Ethyl Acetate, Heptane) and solvent mixtures to find one where the product has high solubility at high temperature and low solubility at room temperature or below. | Ideal for removing minor impurities when the desired product is highly crystalline and the major component of the crude mixture. |
| Preparative HPLC | Column and Mobile Phase Selection: Choose a column (e.g., C18, silica) and mobile phase that provides good separation on an analytical scale before scaling up. | Used for difficult separations where column chromatography fails or when very high purity is required. |
Experimental Protocols
The following protocols provide a starting point for your experiments. Optimization may be required based on your specific laboratory conditions and reagent purity.
Protocol 1: Copper-Catalyzed 1,3-Dipolar Cycloaddition
This protocol details the highly regioselective synthesis of 5-(3-chlorophenyl)-3-phenylisoxazole using a copper(I) catalyst.
Materials:
-
1-Chloro-3-ethynylbenzene
-
Benzaldehyde oxime
-
N-Chlorosuccinimide (NCS)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Solvent (e.g., Tetrahydrofuran - THF)
Procedure:
-
To a stirred solution of 1-chloro-3-ethynylbenzene (1.0 eq.), benzaldehyde oxime (1.1 eq.), and CuI (0.05 eq.) in THF, add triethylamine (1.2 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of N-Chlorosuccinimide (1.1 eq.) in THF dropwise over 30 minutes. The slow addition is crucial to maintain a low concentration of the in situ generated nitrile oxide.[6]
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[3]
-
Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 5-(3-chlorophenyl)-3-phenylisoxazole.
Protocol 2: Microwave-Assisted Synthesis
Microwave irradiation can significantly accelerate the reaction, often leading to higher yields in shorter times.[2][3]
Materials:
-
1-Chloro-3-ethynylbenzene
-
Benzaldehyde oxime
-
Oxidizing agent (e.g., [Bis(trifluoroacetoxy)iodo]benzene)[8]
-
Solvent (e.g., Methanol)
Procedure:
-
In a microwave reaction vial, combine 1-chloro-3-ethynylbenzene (1.0 eq.), benzaldehyde oxime (1.2 eq.), and the oxidizing agent (1.5 eq.) in methanol.[3]
-
Seal the vial and place it in the cavity of a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 100-150 °C) and power (e.g., 150-250 W) for 5-20 minutes.[3] The optimal conditions will depend on the specific substrates and microwave unit.
-
After cooling, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography as described in Protocol 1.
References
- BenchChem. (2025).
- Grady, A. (2023). The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. Synthetic Formal Report #2.
- BenchChem. (2025).
- BenchChem. (2025). Technical Support Center: Isoxazole Synthesis via 1,3-Dipolar Cycloaddition. BenchChem Technical Support.
- BenchChem. (2025). troubleshooting isoxazole ring formation in synthesis. BenchChem Technical Support.
-
Yadav, G., & Singh, R. P. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(53), 33545-33571. [Link]
-
Various Authors. (n.d.). Synthesis of isoxazolines 5a–d via 1,3-dipolar cycloaddition of nitrile oxides. ResearchGate. [Link]
-
Various Authors. (n.d.). Optimization of the reaction conditions for the synthesis of isoxazole. ResearchGate. [Link]
- BenchChem. (2025). Troubleshooting regioselectivity in isoxazole synthesis. BenchChem Technical Support.
-
Organic Chemistry Portal. (n.d.). Isoxazole synthesis. [Link]
-
Sciforum. (n.d.). Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (from Oximes). [Link]
-
Navarrete-Vázquez, G., et al. (2012). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. Molecules, 17(10), 12245-12261. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Isoxazole synthesis [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sciforum.net [sciforum.net]
Troubleshooting byproduct formation in chalcone to isoxazole cyclization
A-Z Guide to Troubleshooting Byproduct Formation in Chalcone to Isoxazole Cyclization
Welcome to the Technical Support Center for Isoxazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with the cyclization of chalcones to form isoxazoles. As a Senior Application Scientist, I've compiled this resource to address common challenges and provide field-proven insights to help you optimize your reactions and minimize unwanted byproducts. This guide is structured in a question-and-answer format to directly tackle the specific issues you may encounter in the lab.
Troubleshooting Guide
This section focuses on specific experimental problems and provides actionable solutions.
Problem 1: Low or No Yield of the Desired Isoxazole Product
Question: My reaction has resulted in a very low yield or no isoxazole product at all. What are the potential causes and how can I troubleshoot this?
Answer: Low or no yield in isoxazole synthesis from chalcones is a common issue that can arise from several factors related to your starting materials, reaction conditions, or the stability of intermediates. A systematic approach is the best way to diagnose and solve the problem.[1]
Causality and Experimental Choices:
The primary reaction for this synthesis involves the cyclization of a chalcone (an α,β-unsaturated ketone) with hydroxylamine hydrochloride.[2][3][4] The success of this reaction hinges on the nucleophilic attack of the hydroxylamine on the carbonyl carbon of the chalcone, followed by an intramolecular cyclization and dehydration.
-
Purity of Starting Materials: Impurities in your chalcone, often remnants from its synthesis via Claisen-Schmidt condensation, can interfere with the cyclization process.[5]
-
Reagent Quality: The quality of hydroxylamine hydrochloride and the base used is critical. Degradation of these reagents can lead to a failed reaction.
-
Reaction Conditions: Temperature, reaction time, and the choice of solvent and base are all crucial parameters that need to be optimized for your specific substrate.[1][6]
Troubleshooting Workflow:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity – Oriental Journal of Chemistry [orientjchem.org]
- 4. wisdomlib.org [wisdomlib.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming solubility issues of 5-(3-Chlorophenyl)isoxazole in biological assays
A Guide to Overcoming Solubility Challenges in Biological Assays
Welcome to the technical support center for researchers working with 5-(3-Chlorophenyl)isoxazole and other structurally similar hydrophobic small molecules. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively. This guide is structured to walk you through understanding the core problem, implementing best practices, and deploying advanced strategies to ensure your experimental results are both accurate and reproducible.
Section 1: Understanding the Core Challenge: The "Why" Behind Insolubility
This section addresses the fundamental questions regarding the solubility of this compound.
Q1: Why is this compound so poorly soluble in my aqueous assay buffer?
A: The solubility of a molecule is dictated by its chemical structure. This compound is a classic example of a hydrophobic, or lipophilic ("fat-loving"), compound. Its structure consists of a central isoxazole ring flanked by two aromatic rings (a phenyl and a chlorophenyl group). While the nitrogen and oxygen atoms in the isoxazole ring offer some polarity, the large, non-polar surface area of the aromatic rings dominates the molecule's character.[1][2] In an aqueous environment, water molecules prefer to interact with each other through hydrogen bonds. The large hydrophobic regions of this compound disrupt this network, causing the molecules to aggregate and precipitate out of solution to minimize their contact with water. This inherent property is often quantified by a high LogP value, which reflects a preference for a lipid-like environment over an aqueous one.[3]
Q2: What are the specific consequences of this poor solubility in my experiments?
A: Ignoring or improperly managing poor solubility can severely compromise your data integrity. The consequences are far-reaching and can invalidate your results:
-
False Negatives: The most common issue is that the actual concentration of the dissolved compound is significantly lower than the nominal concentration you calculated.[4] If your compound's effective concentration falls below the threshold needed for a biological effect, you may incorrectly conclude it is inactive.
-
False Positives: When the compound precipitates, it can form sub-micron aggregates. These aggregates can non-specifically inhibit enzymes or interfere with assay detection technologies (e.g., by scattering light), leading to reproducible, concentration-dependent activity that is an artifact of the physical form of the compound, not a true biological interaction.[4][5]
-
Poor Reproducibility: The process of precipitation can be stochastic, varying based on minor differences in dilution technique, temperature, or buffer composition. This leads to high variability between wells, plates, and experiments, making it impossible to generate reliable structure-activity relationships (SAR).[6]
-
Equipment Malfunction: In automated high-throughput screening (HTS) systems, compound precipitates can clog the sensitive liquid handling robotics, leading to downtime and experimental failure.[4]
Section 2: Initial Troubleshooting and Best Practices for Stock Solutions
The most common starting point for solubilizing hydrophobic compounds is the use of a polar aprotic solvent, Dimethyl Sulfoxide (DMSO). Proper handling at this stage is critical.
Q3: What is the correct way to prepare and store a DMSO stock solution of this compound?
A: Your DMSO stock solution is the foundation of your experiment.
-
Use High-Quality, Anhydrous DMSO: DMSO is highly hygroscopic, meaning it readily absorbs water from the atmosphere. Water contamination in your DMSO can significantly lower its solubilizing capacity for hydrophobic compounds, causing your compound to precipitate in the stock tube over time.[4] Always use sealed, anhydrous-grade DMSO and aliquot it into smaller, single-use volumes upon opening.
-
Prepare a High-Concentration Stock: It is standard practice to prepare a high-concentration stock (e.g., 10-50 mM). This minimizes the volume of DMSO introduced into the final assay, thereby reducing solvent-induced artifacts.
-
Ensure Complete Dissolution: After adding the compound to DMSO, ensure it is fully dissolved. This can be aided by gentle warming (to 30-37°C) and vortexing or sonication. Visually inspect the solution against a light source to ensure no solid particulates remain.[7]
-
Storage: Store stock solutions at -20°C or -80°C. However, be aware that repeated freeze-thaw cycles can promote precipitation for some compounds.[7][8] If you plan to use the stock frequently, consider preparing smaller aliquots to minimize these cycles.
Q4: My compound precipitates the moment I dilute it from the DMSO stock into my aqueous assay buffer. What are my immediate options?
A: This is a classic phenomenon known as "precipitation upon dilution."[9] It occurs because the compound transitions from a favorable organic environment (DMSO) to an unfavorable aqueous one too quickly. Here is a troubleshooting workflow to address this:
Caption: Initial troubleshooting workflow for compound precipitation.
-
Step 1: Check Final DMSO Concentration: First, ensure the final concentration of DMSO in your assay is within a tolerable range for your system. For most cell lines, this is below 0.5%, and for sensitive primary cells, it can be as low as 0.1%.[10][11] High DMSO concentrations can be directly toxic or interfere with biological processes.[12]
-
Step 2: Optimize the Dilution Protocol: Avoid large, single-step dilutions (e.g., 1:1000). Instead, perform a serial dilution. Critically, ensure rapid and thorough mixing the instant the DMSO stock is added to the aqueous buffer. This prevents the formation of localized, supersaturated pockets of compound that initiate precipitation.[9] Adding the compound to a vortexing tube of buffer is a simple and effective method.
-
Step 3: Lower the Final Test Concentration: You may be attempting to test the compound at a concentration that exceeds its maximum aqueous solubility, even with a co-solvent. Test a lower concentration to see if the precipitation issue resolves.
Section 3: Advanced Solubilization Strategies
If optimizing the DMSO dilution is insufficient, more advanced formulation strategies are required. The choice of agent depends on the specific requirements and sensitivities of your assay.
Caption: Key mechanisms for enhancing aqueous solubility.
Below is a comparison of the most common approaches.
| Strategy | Mechanism of Action | Pros | Cons | Common Examples & Typical Use |
| Co-solvents | Reduces solvent polarity and disrupts water's hydrogen bond network, making the bulk solvent more favorable for the hydrophobic compound.[13][14] | Simple to implement; well-understood effects. | Can affect protein structure and enzyme activity; toxicity to cells at higher concentrations.[12] | DMSO: < 0.5% in cell assays. Ethanol: Can be used but is often more disruptive to proteins. |
| Cyclodextrins | Forms a host-guest inclusion complex, sequestering the hydrophobic compound within its central cavity while presenting a hydrophilic exterior to the water.[15][16] | Low cell toxicity; can improve compound stability.[17][18] | Can sometimes reduce compound bioavailability if the binding is too strong; can interact with cell membrane components.[17] | HP-β-CD (Hydroxypropyl-β-cyclodextrin), SBE-β-CD (Sulfobutylether-β-cyclodextrin) at 1-10 mM. |
| Surfactants | Above the critical micelle concentration (CMC), these amphiphilic molecules form micelles that encapsulate the hydrophobic compound in their lipophilic core.[19][20] | Highly effective for very insoluble compounds; can prevent aggregation-based false positives.[5] | Can denature proteins (especially ionic surfactants); can interfere with cell membranes and some assay readouts.[19][21] | Non-ionic: Triton™ X-100, Tween® 20 (0.001-0.05%). Zwitterionic: CHAPS (milder than non-ionics).[21] |
Section 4: Experimental Protocols
Trustworthy data begins with robust, validated protocols. Here are methodologies to systematically address solubility.
Protocol 1: Preparation and Qualification of a DMSO Stock Solution
-
Objective: To prepare a concentrated, stable stock solution and confirm the absence of undissolved particulates.
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes, vortex mixer, sonicator bath.
-
Procedure:
-
Accurately weigh the desired amount of this compound in a sterile tube.
-
Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 20 mM).
-
Vortex vigorously for 2 minutes.
-
If solids are still visible, sonicate the tube in a water bath for 10-15 minutes.
-
Visually inspect the solution for clarity. Hold it up to a bright light and look for any suspended particles or haziness.
-
(Optional but recommended) Centrifuge the tube at high speed (e.g., >10,000 x g) for 10 minutes. Carefully transfer the supernatant to a new, sterile tube, leaving a small volume at the bottom to avoid transferring any pelleted micro-precipitates.
-
Aliquot the final stock solution into single-use volumes and store at -20°C or below.
-
Protocol 2: Kinetic Solubility Assessment using Nephelometry
-
Objective: To determine the apparent solubility limit of this compound in your specific assay buffer and test the effectiveness of different solubilizing agents.
-
Materials: Prepared DMSO stock, assay buffer, prospective solubilizers (e.g., HP-β-CD, Triton X-100), 96-well plate, plate reader capable of measuring turbidity/nephelometry (or absorbance at ~600 nm).
-
Procedure:
-
Prepare serial dilutions of your compound's DMSO stock in DMSO (e.g., from 20 mM down to ~150 µM).
-
Prepare your assay buffer containing different test solubilizers (e.g., Buffer + 0.1% DMSO, Buffer + 5 mM HP-β-CD + 0.1% DMSO, Buffer + 0.01% Triton X-100 + 0.1% DMSO).
-
In a 96-well plate, add 99 µL of the appropriate buffer to each well.
-
Add 1 µL of each DMSO serial dilution to the corresponding buffer wells, ensuring rapid mixing. This creates a final 1:100 dilution.
-
Include buffer-only and buffer + solubilizer controls.
-
Seal the plate, shake for 5 minutes, and let it equilibrate at room temperature for 1-2 hours.
-
Measure the turbidity (light scattering) or absorbance. The concentration at which the signal begins to rise significantly above the baseline indicates the onset of precipitation and the approximate limit of kinetic solubility.[22]
-
Protocol 3: Validating Solubilizer Compatibility with Your Assay
-
Objective: To ensure that the chosen solubilizing agent does not interfere with the biological assay itself.
-
Methodology: Run your assay's positive and negative controls in the presence and absence of the solubilizing agent (at the final concentration you intend to use).
-
For a cell viability assay (e.g., MTT): Treat cells with the solubilizer alone. It should not cause a significant decrease in cell viability compared to the vehicle control.[22]
-
For an enzyme inhibition assay: Run the enzyme with its substrate in the presence of the solubilizer. The agent should not inhibit or activate the enzyme's baseline activity.
-
-
Interpretation: If the solubilizer significantly alters the performance of your assay controls, it is not compatible and an alternative must be found.
Section 5: Assay-Specific FAQs
Q5: What are the key considerations for cell-based assays?
A: The primary concern is cytotoxicity of the solubilizing agent. Always run a dose-response curve for your chosen agent (DMSO, cyclodextrin, etc.) alone on your specific cell line to determine the maximum non-toxic concentration.[10] Also, be aware that serum proteins (like albumin) in cell culture media can bind to hydrophobic compounds and help maintain their solubility, but this can also reduce the free concentration available to interact with the target.
Q6: My compound shows activity in an enzyme assay but not in a cell-based assay. Could this be a solubility issue?
A: Yes, this is a very common scenario. Several factors could be at play:
-
Precipitation in Media: The compound may be soluble in the simpler buffer of the enzyme assay but precipitates in the complex, protein-rich cell culture media.
-
Low Permeability: Even if dissolved, the compound must be able to cross the cell membrane to reach an intracellular target. Solubilizing agents like cyclodextrins can sometimes create complexes that are too large to efficiently enter cells.
-
Efflux Pumps: The compound might be actively transported out of the cell by efflux pumps like P-gp. Some cyclodextrins have been reported to inhibit these pumps, which can be a confounding factor or a useful property depending on the experimental goal.[18]
Q7: How can I be sure my compound's activity is not due to aggregation?
A: This is a critical question for hit validation. The most common method to test for aggregation-based inhibition is to re-run the assay in the presence of a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100).[5] If the compound's inhibitory activity is significantly reduced or eliminated by the detergent, it is highly likely that the original activity was due to aggregation and is a false positive.
References
-
dos Santos, L., et al. (2021). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. Molecules. Retrieved from [Link]
-
Pujol-Pires, N., et al. (2022). Cyclodextrins in drug delivery: applications in gene and combination therapy. Journal of Materials Chemistry B. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10901652, Isoxazole, 5-(3-chlorophenyl)-3-(4-methylphenyl)-. Retrieved from [Link]
-
Inglese, J., et al. (2007). Compound Management for Quantitative High-Throughput Screening. Assay and Drug Development Technologies. Retrieved from [Link]
-
Nielsen, G. D., et al. (2016). Considerations regarding use of solvents in in vitro cell based assays. BMC Research Notes. Retrieved from [Link]
-
Quora. (2017). What effects does DMSO have on cell assays? Retrieved from [Link]
-
Amrita Vishwa Vidyapeetham. (n.d.). Cyclodextrin in drug delivery. Retrieved from [Link]
-
Singh, M., et al. (2010). Cyclodextrins in delivery systems: Applications. Journal of Pharmacy and Bioallied Sciences. Retrieved from [Link]
-
Díaz, D., et al. (2020). Surfactants: physicochemical interactions with biological macromolecules. Applied Microbiology and Biotechnology. Retrieved from [Link]
-
Research and Reviews: Journal of Pharmaceutical and Pharmaceutical Sciences. (2012). CYCLODEXTRIN: A DRUG CARRIER SYSTEMS. Retrieved from [Link]
-
Solubility of Things. (n.d.). Isoxazole. Retrieved from [Link]
-
Scientist Solutions. (2025). DMSO in cell based assays. Retrieved from [Link]
-
Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2013). Synthesis, characterization and antimicrobial activity of some novel isoxazole derivatives. Retrieved from [Link]].pdf
-
LifeTein. (2023). DMSO usage in cell culture. Retrieved from [Link]
-
Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Solubility Enhancement Techniques. Retrieved from [Link]
-
Popa-Burke, I., & Russell, J. (2014). Compound Precipitation in High-Concentration DMSO Solutions. SLAS Discovery. Retrieved from [Link]
-
Promega & Eppendorf. (2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Retrieved from [Link]
-
ResearchGate. (2014). (PDF) Compound Precipitation in High-Concentration DMSO Solutions. Retrieved from [Link]
-
ResearchGate. (2013). How to deal with the poor solubility of tested compounds in MTT assay? Retrieved from [Link]
-
World Journal of Biology and Pharmaceutical Sciences. (2023). Solubility enhancement techniques: A comprehensive review. Retrieved from [Link]
-
International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved from [Link]
-
ResearchGate. (n.d.). Lipophilicity and water solubility of Isoxazole derivatives computed by.... Retrieved from [Link]
-
Reddit. (2022). How to tackle compound solubility issue. Retrieved from [Link]
-
IJCRT.org. (n.d.). Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. Retrieved from [Link]
-
Allied Journals. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Retrieved from [Link]
-
Bentham Science. (n.d.). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. Retrieved from [Link]
-
Grady, A. (2023). The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. Retrieved from [Link]
-
Thorne, N., et al. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology. Retrieved from [Link]
-
ResearchGate. (2008). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. Retrieved from [Link]
-
IP Innovative Publication. (2024). A review of isoxazole biological activity and present synthetic techniques. Retrieved from [Link]
-
Supporting Information. (n.d.). 3 - Supporting Information. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. Retrieved from [Link]
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Addressing challenges in the scale-up synthesis of 5-(3-Chlorophenyl)isoxazole
<-1>
Introduction
Welcome to the technical support center for the synthesis of 5-(3-Chlorophenyl)isoxazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling this synthesis from the laboratory bench to pilot plant production. We will address common challenges, provide in-depth troubleshooting strategies, and answer frequently asked questions to ensure a robust, safe, and efficient scale-up process. Our approach is grounded in mechanistic understanding and practical, field-tested solutions.
Troubleshooting Guide
Issue 1: Low or Inconsistent Yields
One of the most common hurdles in scaling up the synthesis of this compound is a significant drop in yield or inconsistent results between batches. This can often be traced back to several key factors.
Question: My reaction yield is significantly lower on a larger scale compared to my bench-scale experiments. What are the potential causes and how can I troubleshoot this?
Answer: Low yields during scale-up can be attributed to several factors, including inefficient mixing, poor temperature control, and side reactions becoming more prominent. A systematic approach is crucial for diagnosis and optimization.[1][2]
Potential Causes & Troubleshooting Steps:
-
Inadequate Mixing:
-
Causality: At larger scales, achieving homogeneous mixing of reactants is more challenging. This can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions and incomplete conversion.
-
Troubleshooting:
-
Impeller & Baffle Design: Ensure the reactor is equipped with an appropriate impeller (e.g., pitched-blade turbine for good axial flow) and baffles to prevent vortexing and promote top-to-bottom turnover.
-
Agitation Speed: Gradually increase the agitation speed while monitoring the reaction progress. Be cautious of excessive shear, which could potentially degrade reactants or products.
-
Process Analytical Technology (PAT): Implement in-situ monitoring tools like Raman or IR spectroscopy to track reactant consumption and product formation in real-time, ensuring the reaction has reached completion.[2]
-
-
-
Poor Temperature Control:
-
Causality: The synthesis of isoxazoles, particularly the cyclization step, can be exothermic.[3] On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This can lead to temperature spikes that favor the formation of by-products or cause decomposition.
-
Troubleshooting:
-
Jacketed Reactor & Heat Transfer Fluid: Utilize a jacketed reactor with a reliable heating/cooling system. The choice of heat transfer fluid is critical for efficient thermal management.
-
Controlled Addition Rate: Add reagents, especially the base or hydroxylamine hydrochloride solution, at a controlled rate to manage the exotherm.
-
Calorimetry Studies: Perform reaction calorimetry studies (e.g., using a Reaction Calorimeter, RC1) to understand the thermal profile of the reaction and identify potential thermal hazards.
-
-
-
Side Reactions & By-product Formation:
-
Causality: The formation of by-products, such as furoxans from the dimerization of nitrile oxide intermediates, can become more significant at scale.[2] The stability of hydroxylamine and its salts is also a critical factor.[4][5]
-
Troubleshooting:
-
pH Control: The pH of the reaction medium can influence the rate of competing reactions. Careful control of the base addition is necessary.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of sensitive intermediates.
-
Starting Material Quality: Ensure the purity of starting materials, particularly the 3-chloroacetophenone and hydroxylamine hydrochloride. Impurities can act as catalysts for side reactions.
-
-
Issue 2: Product Purification Challenges
Isolating pure this compound at scale can be complicated by the presence of unreacted starting materials, regioisomers, and other process-related impurities.
Question: I'm having difficulty purifying my this compound. Column chromatography, which worked at the lab scale, is not practical for my current batch size. What are my options?
Answer: Scaling up purification requires a shift from chromatographic methods to more scalable techniques like crystallization and extraction. The key is to develop a robust crystallization process that effectively removes impurities.[1]
Purification Strategies for Scale-Up:
-
Crystallization:
-
Solvent Screening: The most critical step is to identify a suitable solvent or solvent system for crystallization. An ideal solvent will have high solubility for the product at elevated temperatures and low solubility at room temperature or below, while impurities remain in the mother liquor.
-
Antisolvent Addition: If a single solvent is not effective, an antisolvent crystallization can be employed. The product is dissolved in a "good" solvent, and then a "poor" solvent (the antisolvent) is added to induce precipitation.
-
Cooling Profile: The rate of cooling can significantly impact crystal size and purity. A slow, controlled cooling profile generally leads to larger, purer crystals.
-
Seeding: Introducing a small amount of pure product (seed crystals) at the point of supersaturation can help control crystal size and prevent oiling out.
-
-
Extraction:
-
Liquid-Liquid Extraction: Utilize liquid-liquid extraction to remove water-soluble or acid/base-soluble impurities. For example, an acidic wash can remove basic impurities, while a basic wash can remove acidic by-products.
-
Solvent Selection: Choose extraction solvents that are immiscible with the reaction solvent, have a good partition coefficient for the impurities being removed, and are easy to recover.
-
Issue 3: Safety Concerns with Hydroxylamine Hydrochloride
Hydroxylamine and its salts are energetic materials and require careful handling, especially at scale.
Question: What are the primary safety hazards associated with using hydroxylamine hydrochloride in a large-scale synthesis, and what precautions should I take?
Answer: Hydroxylamine hydrochloride is a corrosive, toxic, and potentially explosive compound.[4][6] Its stability is a major concern, as it can decompose exothermically, especially when heated or in the presence of impurities.[5][7]
Safety Precautions:
-
Thermal Stability:
-
Temperature Control: Never allow the temperature of hydroxylamine hydrochloride or its solutions to exceed recommended limits. Significant degradation can occur above 60°C.[5]
-
Storage: Store hydroxylamine hydrochloride in a cool, dry, and dark place, ideally between 2-8°C.[4]
-
Material Compatibility: Avoid contact with unlined metal containers (e.g., aluminum, iron) as this can cause corrosion and degradation.[4] Use glass or compatible plastic containers.
-
-
Handling:
-
Personal Protective Equipment (PPE): Always handle hydroxylamine hydrochloride in a well-ventilated fume hood and wear appropriate PPE, including chemical-resistant gloves, safety glasses, and a lab coat.[6]
-
In Situ Generation: Whenever possible, consider generating reactive intermediates like nitrile oxides in situ to avoid their isolation and handling.[1]
-
Neutralization: Have a plan for neutralizing any spills. A ketone can be used to convert hydroxylamine hydrochloride to a less hazardous oxime.[5]
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound, and what are the key reaction steps?
A1: A prevalent method involves a two-step process: a Claisen-Schmidt condensation to form a chalcone intermediate, followed by cyclization with hydroxylamine.[1][8][9]
-
Step 1: Chalcone Formation (Claisen-Schmidt Condensation): 3-Chloroacetophenone is reacted with a suitable benzaldehyde in the presence of a base (e.g., NaOH or KOH) in a solvent like ethanol.[1]
-
Step 2: Isoxazole Formation (Cyclization): The resulting chalcone is then reacted with hydroxylamine hydrochloride in a suitable solvent, often in the presence of a base like sodium acetate, to form the isoxazole ring.[8][10]
Q2: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity?
A2: The formation of regioisomers is a common challenge in isoxazole synthesis.[1] Regioselectivity is influenced by steric and electronic factors of the reactants and the reaction conditions.
-
Solvent Polarity: The polarity of the solvent can significantly impact the ratio of regioisomers. Experimenting with both protic (e.g., ethanol) and aprotic (e.g., acetonitrile) solvents is recommended.[1]
-
Catalyst/Additive: The use of a Lewis acid catalyst can sometimes control the regioselectivity.[1]
-
Substrate Modification: Modifying the electronic properties of the substituents on your starting materials can favor the formation of one regioisomer over the other.
Q3: Can I use microwave irradiation to accelerate the synthesis of this compound?
A3: Yes, microwave-assisted synthesis can be a very effective technique for preparing isoxazole derivatives, often leading to significantly reduced reaction times and higher yields compared to conventional heating.[1] It is particularly useful for 1,3-dipolar cycloaddition reactions.[1] However, careful process safety evaluation is necessary before scaling up microwave-assisted reactions due to the potential for rapid pressure and temperature increases.
Visualizations and Protocols
Experimental Workflow: Two-Step Synthesis of this compound
Caption: Two-step synthesis and purification workflow.
Key Reaction Parameters Summary
| Parameter | Chalcone Formation | Isoxazole Formation | Scale-Up Consideration |
| Reactants | 3-Chloroacetophenone, Benzaldehyde | Chalcone, Hydroxylamine HCl | Ensure high purity of all starting materials. |
| Solvent | Ethanol | Ethanol, Acetonitrile | Consider solvent recovery and recycling.[1] |
| Base | NaOH, KOH | Sodium Acetate, Triethylamine | Controlled addition to manage exotherm. |
| Temperature | Room Temperature | Reflux | Precise temperature control is critical. |
| Reaction Time | 2-4 hours | 4-8 hours | Monitor reaction completion using PAT.[2] |
Protocol: General Procedure for Claisen-Schmidt Condensation and Cyclization
Step 1: Chalcone Synthesis
-
In a suitably sized reactor, dissolve 3-chloroacetophenone (1.0 eq.) and benzaldehyde (1.0 eq.) in ethanol.
-
With vigorous stirring, add an aqueous solution of NaOH or KOH dropwise at room temperature.
-
Continue stirring for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl.
-
Filter the precipitated solid, wash with water, and dry to obtain the crude chalcone.
Step 2: Isoxazole Formation
-
Charge the crude chalcone (1.0 eq.) and hydroxylamine hydrochloride (1.5 eq.) to a reactor containing ethanol.
-
Add a base such as sodium acetate (2.0 eq.).
-
Heat the mixture to reflux and maintain for 4-8 hours, monitoring for the disappearance of the chalcone.
-
After cooling, pour the reaction mixture into crushed ice.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
Step 3: Purification
-
Perform a solvent screen to identify an appropriate crystallization solvent or solvent/antisolvent system.
-
Dissolve the crude product in the chosen solvent at an elevated temperature.
-
Allow the solution to cool slowly to induce crystallization. Seeding may be beneficial.
-
Filter the purified product, wash with a small amount of cold solvent, and dry under vacuum.
References
-
Hydroxylammonium chloride. Sciencemadness Wiki. Available from: [Link]
-
Synthesis and Antimicrobial Evaluation of Some Heterocyclic Chalcone Derivatives. National Institutes of Health. Available from: [Link]
-
The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. CDN. Available from: [Link]
-
Cyclization of Chalcone Derivatives: Design, Synthesis, In Silico Docking Study, and Biological Evaluation of New Quinazolin-2,4-diones Incorporating Five-, Six-, and Seven-Membered Ring Moieties as Potent Antibacterial Inhibitors. National Institutes of Health. Available from: [Link]
-
Synthesis of Fused Isoxazoles: A Comprehensive Review. MDPI. Available from: [Link]
-
Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity. Oriental Journal of Chemistry. Available from: [Link]
-
Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. National Institutes of Health. Available from: [Link]
-
Synthesis and characterization of some novel isoxazoles via chalcone intermediates. Der Pharma Chemica. Available from: [Link]
-
Acta Crystallographica Section E. Structure Reports Online. Available from: [Link]
-
Cyclization of Chalcone Derivatives: Design, Synthesis, In Silico Docking Study, and Biological Evaluation of New Quinazolin-2,4-diones Incorporating Five-, Six-, and Seven-Membered Ring Moieties as Potent Antibacterial Inhibitors. ACS Publications. Available from: [Link]
-
Storage and Use of Hydroxylamine Free Base (NH2OH). Department of Energy. Available from: [Link]
-
ICSC 0709 - HYDROXYLAMINE HYDROCHLORIDE. International Labour Organization. Available from: [Link]
-
The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. National Institutes of Health. Available from: [Link]
-
An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. SpringerLink. Available from: [Link]
-
3-(4-chlorophenyl)-5-(4-methoxyphenyl)isoxazole. Organic Syntheses. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Isoxazole, 5-(4-chlorophenyl)-3-phenyl- synthesis - chemicalbook [chemicalbook.com]
- 4. guidechem.com [guidechem.com]
- 5. Hydroxylammonium chloride - Sciencemadness Wiki [sciencemadness.org]
- 6. ICSC 0709 - HYDROXYLAMINE HYDROCHLORIDE [chemicalsafety.ilo.org]
- 7. Lessons [ncsp.tamu.edu]
- 8. Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity – Oriental Journal of Chemistry [orientjchem.org]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. Synthesis and Antimicrobial Evaluation of Some Heterocyclic Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Researcher's Guide to Interpreting Complex NMR Spectra of Substituted Isoxazoles
Welcome to the technical support center for the NMR analysis of substituted isoxazoles. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter the unique challenges of characterizing this important heterocyclic scaffold. As a Senior Application Scientist, my goal is to provide not just procedural steps, but also the underlying scientific reasoning to empower you to make informed decisions during your spectral interpretation. This resource is structured to be a self-validating system, grounding all recommendations in established spectroscopic principles and authoritative literature.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the foundational questions that frequently arise when working with isoxazoles.
Q1: What are the typical ¹H NMR chemical shift ranges for the isoxazole ring protons?
A1: The isoxazole ring protons have characteristic chemical shifts that are influenced by the electronegativity of the adjacent oxygen and nitrogen atoms. In an unsubstituted isoxazole, the approximate chemical shifts are:
-
H-3: ~8.5 ppm
-
H-4: ~6.4 ppm
-
H-5: ~8.3 ppm
The H-3 proton is typically the most downfield-shifted proton due to its proximity to the electronegative oxygen and the imine-like nitrogen. The H-4 proton is the most upfield, appearing in a region that can sometimes overlap with aromatic signals from substituents.
Q2: How do substituents affect the chemical shifts of the isoxazole ring protons?
A2: Substituents significantly modulate the electronic environment of the isoxazole ring, leading to predictable shifts in proton resonances.
-
Electron-donating groups (EDGs) such as alkyl, alkoxy, or amino groups, tend to shield the ring protons, causing an upfield shift (to a lower ppm value).
-
Electron-withdrawing groups (EWGs) like nitro, cyano, or carbonyl groups, deshield the ring protons, resulting in a downfield shift (to a higher ppm value).
The position of the substituent is critical. For instance, in 3,5-disubstituted isoxazoles, the chemical shift of the lone H-4 proton is a crucial diagnostic tool for distinguishing between isomers[1].
Q3: What are the characteristic ¹³C NMR chemical shifts for the isoxazole ring carbons?
A3: The carbon chemical shifts in the isoxazole ring are also distinct and provide valuable structural information. For unsubstituted isoxazole, the approximate ¹³C NMR chemical shifts are:
-
C-3: ~158 ppm
-
C-4: ~104 ppm
-
C-5: ~149 ppm
Similar to ¹H NMR, the chemical shifts of these carbons are sensitive to the electronic effects of substituents[2].
Section 2: Troubleshooting Guide for Complex Spectra
This section is formatted as a series of common problems encountered during the analysis of substituted isoxazole NMR spectra, followed by diagnostic workflows.
Q1: "I've synthesized a 3,5-disubstituted isoxazole, but I'm not sure if I have the correct isomer. How can NMR help me confirm the structure?"
A1: This is a classic challenge in isoxazole synthesis. The ¹H NMR chemical shift of the H-4 proton is your most powerful tool for distinguishing between the two possible isomers (e.g., 3-aryl-5-alkyl vs. 3-alkyl-5-aryl).
Causality: The electronic effect of a substituent is most pronounced when it is conjugated with the C4-C5 double bond. An electron-donating group at the 5-position will cause a more significant upfield shift of the H-4 proton compared to the same group at the 3-position. Conversely, an electron-withdrawing group at the 5-position will cause a more pronounced downfield shift of H-4.
Troubleshooting Workflow:
Caption: Workflow for differentiating 3,5-disubstituted isoxazole isomers.
Step-by-step guidance:
-
Locate H-4: Identify the singlet in your ¹H NMR spectrum corresponding to the H-4 proton.
-
Analyze Substituent Effects: Consider the electronic nature of your substituents at positions 3 and 5.
-
Predict and Compare: Predict which isomer would have the more upfield or downfield H-4 signal based on the substituent effects. Compare your experimental value with literature data for similar compounds. A study on 3,5-disubstituted isoxazoles demonstrated that the resonance values of H-4 could be used to distinguish isomers based on the electronic effects of the substituents[1].
-
HMBC Confirmation: For unambiguous proof, acquire an HMBC spectrum. Look for correlations from the H-4 proton to the quaternary carbons at C-3 and C-5. You should also see correlations from the protons of the substituents to the isoxazole ring carbons, which will definitively establish the connectivity.
Q2: "My signals in the aromatic region are overlapping, making it difficult to assign the substituent protons. What should I do?"
A2: Signal overlap in the aromatic region is a common issue, especially with multiple aromatic substituents. Advanced 2D NMR techniques are indispensable in these situations.
Troubleshooting Workflow:
-
COSY (Correlation Spectroscopy): Run a ¹H-¹H COSY experiment to identify coupled proton systems within each aromatic ring. This will help you trace the connectivity of ortho, meta, and para protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Acquire an HSQC spectrum to correlate each proton directly to its attached carbon. This is a crucial step in assigning both the ¹H and ¹³C spectra of the substituents.
-
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is key for connecting the substituent fragments to the isoxazole core. Look for 2- and 3-bond correlations from the substituent protons to the isoxazole ring carbons (C-3 or C-5). For example, the ortho protons of a phenyl group at C-5 will show a correlation to C-5.
-
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): If through-bond correlations are insufficient, these experiments can reveal through-space proximities between protons on the substituents and the isoxazole ring, aiding in conformational analysis and assignment.
Q3: "Some of my signals are broader than expected. What could be the cause?"
A3: Signal broadening in NMR can arise from several factors.
Possible Causes & Solutions:
-
Chemical Exchange: Protons on certain functional groups (e.g., -OH, -NH) can undergo rapid exchange with trace amounts of water or other exchangeable protons in the solvent, leading to broad signals. Solution: Add a drop of D₂O to your NMR tube, shake, and re-acquire the spectrum. Exchangeable protons will be replaced by deuterium and their signals will disappear or significantly diminish.
-
Intermediate Rate Molecular Motion: If your molecule is undergoing conformational changes on a timescale comparable to the NMR experiment, this can lead to signal broadening. Solution: Try acquiring the spectrum at a different temperature (either higher or lower) to either accelerate or slow down the conformational exchange, which may result in sharper signals.
-
Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening. Solution: Ensure your glassware is scrupulously clean. If you suspect metal contamination from a reagent or catalyst, you may need to purify your sample further.
-
Poor Shimming: An inhomogeneous magnetic field will cause broad and distorted peaks. Solution: Carefully shim the spectrometer before acquiring your data.
Section 3: Experimental Protocols for Advanced NMR
Here are detailed, step-by-step protocols for essential 2D NMR experiments tailored for the structural elucidation of substituted isoxazoles.
Protocol 1: ¹H-¹H COSY (Correlation Spectroscopy)
Purpose: To identify protons that are spin-spin coupled to each other, revealing the connectivity within substituent groups.
Step-by-step Methodology:
-
Sample Preparation: Prepare a solution of your isoxazole derivative in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a concentration of 5-10 mg in 0.6 mL.
-
Acquire a Standard ¹H Spectrum: Obtain a high-quality 1D ¹H spectrum to determine the spectral width and transmitter offset.
-
Set up the COSY Experiment:
-
Load a standard gradient-selected COSY pulse sequence (e.g., cosygpqf on Bruker instruments).
-
Set the spectral width in both the F2 (direct) and F1 (indirect) dimensions to encompass all proton signals.
-
The number of scans (NS) should be a multiple of 2 or 4 (typically 2-8 scans per increment).
-
The number of increments in the F1 dimension (TD(F1)) will determine the resolution in that dimension; 256-512 increments are usually sufficient.
-
-
Data Processing:
-
Apply a sine-bell or squared sine-bell window function in both dimensions before Fourier transformation.
-
Phase the spectrum carefully.
-
Symmetrize the spectrum to reduce artifacts.
-
-
Interpretation:
-
The 1D ¹H spectrum appears on the diagonal.
-
Cross-peaks off the diagonal indicate that the two protons at those chemical shifts are coupled. For example, a cross-peak between 7.5 ppm and 7.2 ppm indicates that the protons at these two frequencies are coupled.
-
Protocol 2: ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
Purpose: To identify which protons are directly attached to which carbons.
Step-by-step Methodology:
-
Acquire ¹H and ¹³C Spectra: Obtain standard 1D spectra for both nuclei to determine their respective spectral widths and transmitter offsets.
-
Set up the HSQC Experiment:
-
Load a standard gradient-selected, sensitivity-enhanced HSQC pulse sequence (e.g., hsqcedetgpsisp2.3 on Bruker instruments for multiplicity editing).
-
Set the F2 (¹H) and F1 (¹³C) spectral widths based on your 1D spectra.
-
The experiment is optimized for a one-bond ¹J(CH) coupling constant, typically set to 145 Hz for aromatic and heterocyclic systems.
-
Acquire 2-4 scans per increment with 256-512 increments in F1.
-
-
Data Processing:
-
Apply appropriate window functions (e.g., squared sine-bell in F2, sine-bell in F1).
-
Fourier transform and phase the spectrum.
-
-
Interpretation:
-
Each peak in the 2D spectrum represents a correlation between a proton (x-axis) and the carbon it is directly bonded to (y-axis).
-
If you use a multiplicity-edited sequence, CH and CH₃ groups will appear as positive peaks (e.g., colored red), while CH₂ groups will be negative (e.g., colored blue), providing additional structural information[3].
-
Caption: Conceptual diagram of an HSQC experiment.
Protocol 3: ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)
Purpose: To identify longer-range (typically 2- and 3-bond) correlations between protons and carbons, which is essential for piecing together molecular fragments and assigning quaternary carbons.
Step-by-step Methodology:
-
Use ¹H and ¹³C Spectral Parameters: As with HSQC, use the spectral widths and offsets from your 1D spectra.
-
Set up the HMBC Experiment:
-
Load a standard gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf on Bruker instruments).
-
The key parameter is the long-range coupling constant for which the experiment is optimized. A value of 8-10 Hz is a good starting point for detecting typical ²J(CH) and ³J(CH) couplings in aromatic and heterocyclic systems[4].
-
Acquire 4-16 scans per increment, with 256-512 increments in F1.
-
-
Data Processing:
-
Process the data similarly to the HSQC spectrum.
-
-
Interpretation:
-
Each peak represents a correlation between a proton and a carbon that are typically 2 or 3 bonds apart.
-
This experiment is invaluable for identifying quaternary carbons (which do not appear in an HSQC spectrum) by observing correlations from nearby protons. For example, the H-4 proton of a 3,5-disubstituted isoxazole should show correlations to both C-3 and C-5.
-
Section 4: Data Summary Tables
Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for Substituted Isoxazoles
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |
| H-3 / C-3 | 8.3 - 8.8 | 157 - 165 | H-3 is often the most downfield proton. C-3 is highly deshielded. |
| H-4 / C-4 | 6.2 - 7.0 | 100 - 110 | Highly sensitive to the electronic effects of substituents at C-3 and C-5[1]. |
| H-5 / C-5 | 8.1 - 8.6 | 148 - 155 | Chemical shifts are strongly influenced by the nature of the substituent at C-5. |
Note: These are approximate ranges and can vary significantly based on the specific substituents and the solvent used.
Table 2: Typical Proton-Proton Coupling Constants (J) in Isoxazoles
| Coupling | Type | Typical Value (Hz) | Notes |
| ³J(H4-H5) | Vicinal | 1.5 - 3.0 | Observed in 3-substituted or 3,4-disubstituted isoxazoles. |
| ³J(H3-H4) | Vicinal | 1.5 - 3.0 | Observed in 5-substituted or 4,5-disubstituted isoxazoles. |
| ⁴J(H3-H5) | Long-range | < 1.0 | Often not resolved, but can contribute to line broadening. |
References
-
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. [Link]
-
Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Retrieved from [Link]
-
University of Columbia. (n.d.). HSQC and HMBC. NMR Core Facility. Retrieved from [Link]
-
Baraldi, P. G., et al. (2003). Structural investigation of 3,5-disubstituted isoxazoles by 1H-nuclear magnetic resonance. Journal of Heterocyclic Chemistry, 40(6), 1097-1101. [Link]
-
Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]
-
Saeed, S., et al. (2015). Substituent effect study on experimental ¹³C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate derivatives. Magnetic Resonance in Chemistry, 53(12), 1036-1043. [Link]
-
PubChem. (n.d.). Isoxazole. National Center for Biotechnology Information. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2023). Supporting Information for: Lewis acid-promoted direct synthesis of isoxazole derivatives. Retrieved from [Link]
-
Gothard, C. M., et al. (2007). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. Journal of the American Chemical Society, 129(25), 7272–7273. [Link]
-
Witanowski, M., et al. (1996). Solvent Effects on the Nitrogen NMR Shieldings in Oxazole and Oxadiazole Systems. Magnetic Resonance in Chemistry, 34(2), 148-150. [Link]
-
Wasylishen, R. E., & Schaefer, T. (1974). Proton Spin–Spin Coupling Constants in Isothiazole, Isoxazole, and some of their Alkyl Derivatives. Canadian Journal of Chemistry, 52(5), 833-837. [Link]
-
KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I). Organic Chemistry I. Retrieved from [Link]
-
University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]
-
YouTube. (2021, March 24). Interpreting Aromatic NMR Signals. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, February 11). 7.6: Interpreting 2-D NMR Spectra. Retrieved from [Link]
Sources
Methods for resolving regioisomers in isoxazole synthesis
Welcome to the Technical Support Center for Isoxazole Synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with controlling regioselectivity in isoxazole synthesis. Here, you will find field-proven insights, troubleshooting guides, and detailed protocols to help you resolve regioisomeric mixtures and confidently characterize your products.
Troubleshooting Guide: Resolving Regioisomer Formation
The formation of a regioisomeric mixture is one of the most frequent challenges in isoxazole synthesis, particularly when using unsymmetrical precursors.[1][2] This guide provides a systematic approach to diagnosing and resolving these issues based on the synthetic method employed.
Problem: My reaction is producing a mixture of regioisomers. How can I improve the selectivity?
The answer depends heavily on your synthetic approach. Regioselectivity is governed by a delicate interplay of steric and electronic factors of the reactants, which can be manipulated by adjusting the reaction conditions.[2]
Scenario 1: For 1,3-Dipolar Cycloaddition (Nitrile Oxide + Alkyne)
This is the most common method for isoxazole synthesis, involving the [3+2] cycloaddition of a nitrile oxide with an alkyne.[3] While often highly regioselective, undesirable mixtures can form.
The Huisgen 1,3-dipolar cycloaddition with terminal alkynes typically favors the 3,5-disubstituted product, but poor selectivity can occur.[4] To enhance the formation of the 3,5-isomer, consider the following strategies:
-
Catalysis : The use of a copper(I) catalyst is a well-established method for achieving high regioselectivity for 3,5-disubstituted isoxazoles.[4][5] Ruthenium catalysts have also been successfully employed for this purpose.[4][6]
-
Solvent Choice : Less polar solvents can sometimes increase the preference for the 3,5-isomer.[4]
-
Reaction Temperature : Lowering the reaction temperature may improve selectivity by favoring the kinetically controlled product.[4]
-
In Situ Nitrile Oxide Generation : Slow, in situ generation of the nitrile oxide from an oxime precursor (e.g., using N-chlorosuccinimide) maintains a low concentration of the dipole.[4][7] This minimizes side reactions like dimerization to furoxans and can improve selectivity.[2][7]
Synthesizing 3,4-disubstituted isoxazoles from terminal alkynes is inherently more challenging.[4][8] Directing the reaction toward this isomer often requires a change in strategy:
-
Enamine-Based [3+2] Cycloaddition : A highly effective, metal-free approach involves the cycloaddition of in situ-generated nitrile oxides with enamines (formed from aldehydes and a secondary amine like pyrrolidine). This method is highly regiospecific for producing 3,4-disubstituted isoxazoles.[4][9]
-
Alternative Synthetic Routes : Consider a cyclocondensation approach, such as the reaction of β-enamino diketones with hydroxylamine in the presence of a Lewis acid like BF₃·OEt₂, which can be tuned to selectively yield 3,4-disubstituted products.[1][4]
Scenario 2: For Cyclocondensation Reactions (e.g., β-Dicarbonyl + Hydroxylamine)
The classic Claisen isoxazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with hydroxylamine, frequently yields regioisomeric mixtures if the dicarbonyl is unsymmetrical.[1]
You can steer the regiochemical outcome by carefully modifying the reaction conditions or the substrate itself.
-
Solvent and Temperature : The choice of solvent is critical. For example, in the synthesis from β-enamino diketones, using acetonitrile (MeCN) with pyridine at room temperature can favor one regioisomer, while refluxing in ethanol (EtOH) can preferentially form the other.[1][10]
-
Lewis Acid Catalysis : The addition of a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), can activate one carbonyl group over the other, providing significant regiochemical control.[1][2] The amount of Lewis acid used can also be optimized to maximize selectivity.[1]
-
Substrate Modification : Using β-enamino diketones instead of the parent 1,3-dicarbonyls provides an excellent handle for controlling regioselectivity. The electronic nature of substituents on the enamine can influence the reaction outcome.[1][11] For instance, electron-withdrawing groups can lead to higher regioselectivity compared to strong electron-donating groups.[1]
Troubleshooting Workflow for Regioselectivity
Use the following decision-making workflow to diagnose and solve regioselectivity issues in your experiments.
Caption: Troubleshooting workflow for regioselective isoxazole synthesis.
Frequently Asked Questions (FAQs)
Q1: I'm struggling to separate my regioisomers. What purification strategies can I employ?
Separating regioisomers with similar polarities is a common purification hurdle.[2] If standard silica gel column chromatography is ineffective, consider these advanced strategies:
| Purification Technique | Key Considerations & Best Practices |
| Column Chromatography | Solvent System Screening: Use TLC to systematically test various solvent systems. A three-solvent mixture (e.g., Hexane/EtOAc/DCM) or adding a small amount of acid (acetic acid) or base (triethylamine) can drastically improve separation. Stationary Phase: If silica fails, try neutral, acidic, or basic alumina, or reverse-phase silica (C18).[2] |
| Crystallization | If your desired product is a solid, fractional crystallization can be a highly effective and scalable purification method. Methodically screen a wide range of solvent systems (e.g., ethanol, isopropanol, ethyl acetate, hexane mixtures) to find conditions where one isomer crystallizes out while the other remains in solution.[2] |
| Preparative HPLC | For very difficult separations, preparative High-Performance Liquid Chromatography (HPLC) offers superior resolving power. This is often the best choice for obtaining highly pure isomers on a small to medium scale. |
| Supercritical Fluid Chromatography (SFC) | SFC is an exceptionally powerful technique for resolving challenging isomer separations, including chiral compounds.[2][12] It often provides faster and more efficient separations than HPLC with a greener solvent profile.[12][13] |
| Chemical Derivatization | In complex cases, you can selectively react one isomer with a reagent to form a derivative with significantly different physical properties (e.g., polarity, crystallinity). After separation, the protecting group or modifying moiety is removed to yield the pure, desired isomer.[2] |
Q2: How can I definitively characterize my isoxazole regioisomers to confirm their structure?
Unambiguous structure determination is critical, as regioisomers can have vastly different biological activities.[14] A combination of modern analytical techniques is the most robust approach.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is the most powerful tool for distinguishing isomers in solution.[14]
-
1D NMR (¹H, ¹³C) : The chemical shifts of ring protons and carbons are highly sensitive to the substitution pattern. For example, the proton on the isoxazole ring (H5 in a 3,4-disubstituted isoxazole or H4 in a 3,5-disubstituted isoxazole) will have a characteristic chemical shift.[15]
-
2D NMR (COSY, HSQC, HMBC) : These experiments are essential for conclusive assignment. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly decisive. It reveals long-range (2-3 bond) correlations between protons and carbons. By observing the correlation from a substituent's protons to the carbons of the isoxazole ring, you can unequivocally establish the points of attachment.[14][16] For example, a correlation from the protons on the C3-substituent to both C3 and C4 of the ring, but not C5, would confirm a 3,4-substitution pattern.
-
-
X-Ray Crystallography : If you can grow a single crystal of your compound, X-ray diffraction provides an absolute and unambiguous determination of the molecular structure. This is considered the "gold standard" for structural proof.[17]
-
Mass Spectrometry (MS) : While regioisomers have the same mass, their fragmentation patterns under techniques like Electron Impact (EI-MS) or Collision-Induced Dissociation (CID) in MS/MS can sometimes differ, providing clues to the structure. However, this is generally less definitive than NMR.[14]
General Strategy for Isoxazole Isomer Resolution
Caption: General strategy for the separation and identification of isoxazole isomers.
Experimental Protocols
Protocol 1: Regioselective Synthesis of a 3,4-Disubstituted Isoxazole via Lewis Acid-Mediated Cyclocondensation
This protocol is adapted from a methodology demonstrating regiochemical control in the reaction of β-enamino diketones with hydroxylamine hydrochloride using a Lewis acid.[1]
Objective: To selectively synthesize 3,4-disubstituted isoxazole 4a over other potential regioisomers.
Reaction Scheme: (β-enamino diketone 1a ) + NH₂OH·HCl --(BF₃·OEt₂, Pyridine, MeCN, rt)--> (3,4-disubstituted isoxazole 4a )
Materials:
-
β-enamino diketone 1a (1.0 eq)
-
Hydroxylamine hydrochloride (NH₂OH·HCl) (1.2 eq)
-
Boron trifluoride etherate (BF₃·OEt₂) (2.0 eq)
-
Pyridine (1.4 eq)
-
Acetonitrile (MeCN), anhydrous
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the β-enamino diketone 1a (0.5 mmol, 1.0 eq).
-
Add anhydrous acetonitrile (4 mL) and stir to dissolve.
-
Add hydroxylamine hydrochloride (0.6 mmol, 1.2 eq) and pyridine (0.7 mmol, 1.4 eq) to the solution.
-
Cool the mixture in an ice bath (0 °C).
-
Slowly add boron trifluoride etherate (1.0 mmol, 2.0 eq) dropwise to the stirred mixture.
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction at room temperature for the time indicated by TLC monitoring (typically 2-6 hours) until the starting material is consumed.
-
Upon completion, quench the reaction by pouring the mixture into crushed ice or cold saturated NaHCO₃ solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure 3,4-disubstituted isoxazole 4a .
-
Validation: Determine the regioisomeric ratio of the crude product using ¹H NMR spectroscopy before purification.[1] Characterize the purified product using ¹H NMR, ¹³C NMR, and HRMS to confirm its structure.
Protocol 2: Structure Elucidation of Regioisomers Using 2D NMR
Objective: To unambiguously distinguish between a 3,4-disubstituted and a 3,5-disubstituted isoxazole using HMBC.
Sample Preparation:
-
Dissolve 5-10 mg of the purified isoxazole isomer in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[14]
NMR Experiments:
-
Acquire standard 1D spectra: ¹H NMR and proton-decoupled ¹³C NMR.
-
Acquire a Heteronuclear Multiple Bond Correlation (HMBC) spectrum. This is the key experiment. Set the experiment to detect correlations over 2 and 3 bonds (typically optimized for a J-coupling of ~8 Hz).
Data Analysis (Hypothetical Example):
-
Assume you have a phenyl group at one position and a methyl group at another.
-
Case A: 3-Phenyl-5-methylisoxazole (3,5-isomer)
-
Expected HMBC Correlations:
-
The protons of the methyl group at C5 should show a correlation to the C5 and C4 carbons of the isoxazole ring.
-
The ortho protons of the phenyl group at C3 should show a correlation to the C3 and C4 carbons of the isoxazole ring.
-
The isoxazole ring proton (H4 ) should show correlations to C3 , C5 , and the carbon of the methyl group.
-
-
-
Case B: 3-Phenyl-4-methylisoxazole (3,4-isomer)
-
Expected HMBC Correlations:
-
The protons of the methyl group at C4 should show a correlation to the C4 , C3 , and C5 carbons of the isoxazole ring.
-
The ortho protons of the phenyl group at C3 should show a correlation to the C3 and C4 carbons of the isoxazole ring.
-
The isoxazole ring proton (H5 ) should show correlations to C4 , C3 , and the carbon of the phenyl group attached to C3.
-
-
By mapping these long-range correlations, you can definitively piece together the connectivity of the molecule and assign the correct regioisomeric structure.
References
-
Vallejos, G., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances. [Link]
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Shaikh, I., et al. (2023). Transition Metal‐Mediated Functionalization of Isoxazoles: A Review. ChemistrySelect. [Link]
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Vallejos, G., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances. [Link]
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Grygorenko, O., et al. (2018). Combined experimental and theoretical studies of regio- and stereoselectivity in reactions of β-isoxazolyl- and β-imidazolyl enamines with nitrile oxides. Beilstein Journal of Organic Chemistry. [Link]
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Lipka, E., et al. (2017). Small scale separation of isoxazole structurally related analogues by chiral supercritical fluid chromatography. Journal of Chromatography A. [Link]
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RSC Advances. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. [Link]
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Grygorenko, O., et al. (2018). Regioselective synthesis of isoxazole and 1,2,4-oxadiazole-derived phosphonates via [3 + 2] cycloaddition. Organic & Biomolecular Chemistry. [Link]
-
Wang, S., et al. (2022). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. Angewandte Chemie. [Link]
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Sharma, A., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances. [Link]
-
ResearchGate. (2024). Chemical Reactivity and regioselectivity investigation for the formation of 3,5-disubstituted isoxazole via cycloaddition [2+3] and antitrypanosomal activity prediction. ResearchGate. [Link]
-
Mangelinckx, S., et al. (2018). Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors. Molecules. [Link]
-
MDPI. (2018). Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors. MDPI. [Link]
-
Lipka, E., et al. (2016). Exploring chiral separation of 3-carboxamido-5-aryl isoxazole derivatives by supercritical fluid chromatography on amylose and cellulose tris dimethyl- and chloromethyl phenylcarbamate polysaccharide based stationary phases. Journal of Chromatography A. [Link]
-
ResearchGate. (2023). Regioselective control under mechanochemical conditions for 3,4,5‐isoxazoles. ResearchGate. [Link]
-
MDPI. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI. [Link]
-
Science Arena Publications. (2018). Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. Science Arena Publications. [Link]
-
Ramón, D. (2015). Synthesis of 3,5-Disubstituted Isoxazoles and Isoxazolines in Deep Eutectic Solvents. ACS Sustainable Chemistry & Engineering. [Link]
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Boykin, D., et al. (1990). 17O NMR SPECTROSCOPY OF HETEROCYCLES: SUBSTITUENT EFFECTS IN 3,5-DlARYL-ISOXAZOLES AND 3,5-DIARYLISOXAZOLINES. Magnetic Resonance in Chemistry. [Link]
-
ResearchGate. (2022). Steric control of the regioselectivity of the 1,3-dipolar cycloaddition reaction of dipolarophile 4a and nitrile oxide 5a. ResearchGate. [Link]
-
ResearchGate. (2018). ¹H and ¹³C NMR chemical shifts of the regioisomers 2a, 3a, 4a, and 5a. ResearchGate. [Link]
-
ACS Publications. (2024). Sustainable Continuous Synthesis of 3,5-Disubstituted Isoxazoles: Development of an Integrated Reaction–Separation–Recovery System for Deep Eutectic Solvents. ACS Publications. [Link]
-
Wang, J., et al. (2013). Synthesis of 3,4-Disubsituted Isoxazoles via Enamine [3+2] Cycloaddition. Synlett. [Link]
-
Beilstein Journals. (2019). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry. [Link]
-
Aouad, M. R., et al. (2022). New bis-isoxazole with monoterpenic skeleton: regioselective synthesis, spectroscopic investigation, electrochemical, and density functional theory (DFT) studies. Scientific Reports. [Link]
-
NIH. (2022). New bis-isoxazole with monoterpenic skeleton: regioselective synthesis, spectroscopic investigation, electrochemical, and density functional theory (DFT) studies. National Institutes of Health. [Link]
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Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Organic Chemistry Portal. [Link]
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ResearchGate. (2019). Regioselective synthesis of isoxazole-mercaptobenzimidazole hybrids and their in vivo analgesic and anti-inflammatory activity studies. ResearchGate. [Link]
-
Matarashvili, I., et al. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Molecules. [Link]
-
Der Pharma Chemica. (2015). Synthesis and characterization of some novel isoxazoles via chalcone intermediates. Der Pharma Chemica. [Link]
-
ChemRxiv. (2023). Substituent Effects Govern the Efficiency of Isoxazole Photoisomerization to Carbonyl-2H-Azirines. ChemRxiv. [Link]
-
NIH. (2022). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. National Institutes of Health. [Link]
-
Zanco Journal of Medical Sciences. (2022). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. Zanco Journal of Medical Sciences. [Link]
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Optimizing Column Chromatography for Isoxazole Purification: A Technical Support Guide
Welcome to the Technical Support Center for Isoxazole Purification. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing the column chromatographic purification of isoxazole derivatives. Drawing from extensive field experience and established scientific principles, this resource aims to be your first point of reference for overcoming common and complex separation challenges.
Section 1: Frequently Asked Questions (FAQs) - First Principles of Isoxazole Chromatography
This section addresses foundational questions that are critical for developing a successful purification strategy.
Q1: What is the first step in developing a purification method for a new isoxazole derivative?
A: The crucial first step is to perform a thorough analysis using Thin-Layer Chromatography (TLC).[1][2] TLC is an indispensable tool for rapidly screening various solvent systems to find conditions that provide the best separation between your target isoxazole and any impurities.[1] The ideal solvent system for TLC will result in a retention factor (Rf) of approximately 0.2-0.3 for your desired compound, which often translates well to flash column chromatography conditions.[3][4]
Q2: How does the polarity of my isoxazole derivative influence the choice of stationary phase?
A: The polarity of your isoxazole derivative is a key factor in selecting the appropriate stationary phase. For most isoxazoles, which are often moderately polar, normal-phase chromatography using silica gel is the standard and most common method.[5][6] However, if your isoxazole is highly polar and shows poor mobility on silica gel (low Rf even in highly polar solvent systems), you might consider using a more polar stationary phase or reverse-phase chromatography.[1][7] Conversely, for very non-polar isoxazoles, a less active stationary phase might be beneficial.
Q3: My isoxazole seems to be degrading on the silica gel column. What can I do?
A: Isoxazole rings can be sensitive to the acidic nature of standard silica gel.[8] If you suspect degradation, there are several strategies to employ:
-
Deactivate the Silica Gel: You can neutralize the acidic sites on the silica gel by pre-treating it with a base, such as triethylamine.[3][8] This is done by preparing a slurry of the silica gel in a solvent system containing 1-3% triethylamine.[3]
-
Use an Alternative Stationary Phase: Consider using neutral or basic alumina, or even reverse-phase silica (like C18) if your compound is amenable to those conditions.[1][8]
-
Minimize Contact Time: Run the column as quickly as possible without compromising separation to reduce the time your compound is in contact with the stationary phase.[8]
Q4: Should I use isocratic or gradient elution for my isoxazole purification?
A: The choice between isocratic and gradient elution depends on the complexity of your sample mixture.
-
Isocratic Elution: This method uses a constant mobile phase composition throughout the separation. It is simpler to set up and is often suitable for separating compounds with similar polarities.[9]
-
Gradient Elution: This method involves gradually increasing the polarity of the mobile phase during the separation.[10] It is generally more effective for complex mixtures containing compounds with a wide range of polarities, leading to sharper peaks and shorter run times.[10][11] For many isoxazole purifications, where you might have starting materials, byproducts, and the desired product, a gradient elution is often the superior choice.[12]
Section 2: Troubleshooting Guide - Addressing Specific Purification Challenges
This section provides a question-and-answer formatted guide to troubleshoot common problems encountered during the column chromatography of isoxazoles.
| Problem | Potential Cause(s) | Troubleshooting Steps & Explanations |
| Poor Separation / Co-elution of Impurities | 1. Suboptimal Mobile Phase: The solvent system may not have sufficient selectivity for the compounds in your mixture. 2. Column Overloading: Too much crude material was loaded onto the column. 3. Improper Column Packing: Channeling or cracks in the stationary phase can lead to poor separation. | 1. Re-optimize the Mobile Phase with TLC: Experiment with different solvent combinations. Try switching one of the solvents to alter the selectivity (e.g., using dichloromethane instead of ethyl acetate as the polar component with hexane).[13] Sometimes, adding a small amount of a third solvent can significantly improve separation.[1] 2. Reduce Sample Load: As a general rule, the amount of silica gel should be 10-20 times the mass of your crude compound.[12] If separation is still poor, try a higher ratio. 3. Repack the Column Carefully: Ensure the silica gel is packed uniformly without any air bubbles or cracks. A well-packed column is crucial for efficient separation.[14][15] |
| Peak Tailing | 1. Strong Interaction with Stationary Phase: Acidic or basic functional groups on the isoxazole or impurities can interact strongly with the silica gel. 2. Sample Overloading: Can lead to broad, tailing peaks. | 1. Add a Modifier to the Mobile Phase: For basic compounds, adding a small amount of triethylamine (0.1-1%) to the eluent can improve peak shape by competing for the active sites on the silica gel.[1] For acidic compounds, a small amount of acetic acid may be beneficial.[1] 2. Decrease the Amount of Sample Loaded: This can often sharpen the peaks. |
| Low Recovery of the Desired Isoxazole | 1. Compound is Irreversibly Adsorbed to the Column: This can happen if the compound is very polar or reactive. 2. Compound Degradation on the Column: As mentioned in the FAQs, the acidic nature of silica can degrade sensitive isoxazoles.[8][16] 3. Compound is Too Soluble in the Mobile Phase: The compound may have eluted very quickly and was missed during fraction collection. | 1. Increase the Polarity of the Mobile Phase: A step gradient to a much more polar solvent system at the end of the chromatography can help elute strongly retained compounds. 2. Use Deactivated Silica or an Alternative Stationary Phase: Neutralize the silica with triethylamine or switch to alumina.[3][8] 3. Check Early Fractions: Always check the first few fractions collected, as your compound may have eluted faster than expected.[7] |
| Separation of Regioisomers | Similar Polarity: Regioisomers often have very similar polarities, making them difficult to separate by standard column chromatography.[1][17] | 1. Fine-tune the Mobile Phase: Small changes in the solvent ratio can sometimes be enough to achieve separation. Running a very shallow gradient can also be effective. 2. Consider a Different Stationary Phase: If silica gel fails, alumina or reverse-phase chromatography might provide the necessary selectivity.[1] 3. Preparative TLC or HPLC: For very difficult separations, these techniques can offer higher resolution, although they are typically used for smaller scales.[1] |
Section 3: Experimental Protocols & Visualized Workflows
Protocol 1: General Workflow for Developing an Isoxazole Purification Method
This protocol outlines a systematic approach to developing a robust purification method for a novel isoxazole derivative.
-
Thin-Layer Chromatography (TLC) Analysis:
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a silica gel TLC plate.
-
Develop the TLC plate in a chamber with a pre-screened solvent system (e.g., a mixture of a non-polar solvent like hexanes and a polar solvent like ethyl acetate).[5]
-
Visualize the spots under UV light and/or with a chemical stain.
-
Adjust the solvent ratio to achieve an Rf value of 0.2-0.3 for the desired isoxazole.[2] This will be your starting mobile phase for the column.
-
-
Column Packing:
-
Choose an appropriately sized column for the amount of crude material.
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase.[8]
-
Carefully pour the slurry into the column, ensuring even packing without air bubbles.[15]
-
Allow the silica to settle, and then add a layer of sand to the top to protect the surface.[3]
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a less polar solvent.
-
Carefully apply the sample to the top of the column.[15]
-
Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then adding the resulting free-flowing powder to the top of the column.[3]
-
-
Elution and Fraction Collection:
-
Begin eluting with the mobile phase determined from your TLC analysis.
-
If using a gradient, gradually increase the percentage of the more polar solvent.[11]
-
Collect fractions in an orderly manner.[15]
-
Monitor the elution of your compound by collecting small spots from the fractions onto a TLC plate and visualizing them.[15]
-
-
Analysis and Product Isolation:
-
Combine the fractions containing the pure isoxazole product.
-
Remove the solvent under reduced pressure to obtain the purified compound.
-
Caption: A general workflow for isoxazole purification by column chromatography.
Section 4: Advanced Topics in Isoxazole Purification
Q: I am trying to separate chiral isoxazole enantiomers. Will standard column chromatography work?
A: No, standard (achiral) column chromatography cannot separate enantiomers.[18] To separate enantiomers, you must use a chiral stationary phase (CSP). Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) with a CSP are the required techniques for this type of separation.[18][19] Polysaccharide-based stationary phases, such as those derived from amylose or cellulose, are often effective for separating chiral isoxazole analogues.[19]
Q: Can I use reverse-phase chromatography for isoxazole purification?
A: Yes, reverse-phase chromatography can be a viable option, particularly for more polar isoxazole derivatives or when normal-phase chromatography fails to provide adequate separation. In reverse-phase chromatography, a non-polar stationary phase (like C18) is used with a polar mobile phase (such as water/acetonitrile or water/methanol mixtures).[20][21] This technique separates compounds based on their hydrophobicity.
Q: What are some common solvent systems for normal-phase chromatography of isoxazoles?
A: The most common solvent systems are binary mixtures of a non-polar and a polar solvent.[22] Typical combinations include:
-
Hexane/Ethyl Acetate: This is a standard and versatile system suitable for a wide range of "normal" polarity compounds.[6][22]
-
Hexane/Dichloromethane: Can be effective, but dichloromethane can cause columns to run slower.[3]
-
Methanol/Dichloromethane: This system is used for more polar compounds.[22] It is important to note that using more than 10% methanol can risk dissolving the silica gel.[22]
References
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Separation of Isoxazole on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
-
Isocratic Vs. Gradient Elution in Chromatography. Phenomenex. Available at: [Link]
-
Gradient vs. Isocratic Elution in HPLC. Danaher Life Sciences. Available at: [Link]
-
When is Gradient Elution Better than Isocratic Elution?. Biotage. Available at: [Link]
-
Purification: Tips for Flash Column Chromatography. University of Rochester Department of Chemistry. Available at: [Link]
-
Chromatography: Solvent Systems for TLC. University of Rochester Department of Chemistry. Available at: [Link]
-
Determining a solvent system. University of York Chemistry Teaching Labs. Available at: [Link]
-
Isocratic vs Gradient Elution In HPLC: How to Choose In 9 Minutes. PharmaGuru. Available at: [Link]
-
Effect of polar protic and polar aprotic solvents on negative-ion electrospray ionization and chromatographic separation of small acidic molecules. PubMed. Available at: [Link]
-
[Readers Insight] Gradient vs. Isocratic Elution: Which to Choose?. Welch Materials. Available at: [Link]
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Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. Available at: [Link]
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Understanding Solvent Types in Chromatography & Mass Spectrometry. Organomation. Available at: [Link]
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How To Make Column Chromatography More Efficient?. Chemistry For Everyone. Available at: [Link]
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How to scale up a column? : r/Chempros. Reddit. Available at: [Link]
-
Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. Molbank. Available at: [Link]
-
Chromatography: How to Run a Small Scale Flash Column. University of Rochester Department of Chemistry. Available at: [Link]
-
Small scale separation of isoxazole structurally related analogues by chiral supercritical fluid chromatography. PubMed. Available at: [Link]
-
How to Optimize TLC to Enhance Purification by Flash Chromatography. Biotage. Available at: [Link]
-
Enantiomeric Separation of New Chiral Azole Compounds. Molecules. Available at: [Link]
-
Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. An-Najah National University. Available at: [Link]
-
How To Choose Mobile Phase For Column Chromatography?. Chemistry For Everyone. Available at: [Link]
-
Purification: Troubleshooting Flash Column Chromatography. University of Rochester Department of Chemistry. Available at: [Link]
-
Column chromatography. Columbia University. Available at: [Link]
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Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. Available at: [Link]
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Troubleshooting inconsistent results in biological assays with isoxazole compounds
A Guide for Researchers, Scientists, and Drug Development Professionals
The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] However, the unique physicochemical properties of this heterocyclic ring system can present significant challenges during in vitro and in vivo biological evaluation, often leading to inconsistent and difficult-to-interpret results.[2][3]
This guide, designed from the perspective of a Senior Application Scientist, provides in-depth troubleshooting strategies and practical protocols to help you navigate the common pitfalls associated with isoxazole compounds. Our focus is on understanding the root causes of experimental variability and implementing robust, self-validating methodologies to ensure the integrity and reproducibility of your data.
Section 1: Troubleshooting Guides - A Deeper Dive
This section addresses the most frequent and critical issues encountered when working with isoxazole compounds. Each question is answered with a detailed explanation of the underlying scientific principles and a step-by-step guide to resolution.
Potency & Reproducibility Issues
Question: My IC50/EC50 values for an isoxazole-based inhibitor are highly variable between experiments. What is the likely cause and how can I fix it?
Answer: High variability in potency measurements is one of the most common and frustrating issues in early-stage drug discovery. With isoxazole compounds, the primary suspect is almost always poor aqueous solubility . The planar, often hydrophobic nature of the isoxazole scaffold contributes to this issue, causing the compound to precipitate out of your aqueous assay buffer. This leads to an unknown and variable effective concentration of the compound in the assay, resulting in inconsistent potency values.
Causality Explained: When a compound precipitates, the actual concentration in solution is no longer what you prepared in your dilution series. It is capped at its maximum solubility limit in that specific buffer. Any additional compound exists as solid particles, which are not bioavailable to the target. This discrepancy between the nominal and the actual concentration is a major source of error.
Protocol 1: Determination of Kinetic Solubility in Assay Buffer
Kinetic solubility measures the solubility of a compound that is first dissolved in an organic solvent (like DMSO) and then diluted into an aqueous buffer, mimicking how dose-response plates are typically prepared.[4][5]
-
Materials:
-
Your isoxazole compound
-
100% DMSO (anhydrous)
-
Your specific biological assay buffer (e.g., PBS, pH 7.4)
-
96-well clear-bottom plate
-
Plate reader capable of measuring absorbance/turbidity (e.g., at 620 nm)
-
-
Procedure:
-
Prepare a high-concentration stock solution of your compound in 100% DMSO (e.g., 10 mM).
-
In a 96-well plate, perform a serial dilution of your compound in DMSO.
-
Transfer a small, fixed volume (e.g., 2 µL) of each DMSO dilution into a new 96-well plate containing your assay buffer (e.g., 98 µL), creating a final DMSO concentration that matches your assay conditions (e.g., 2%). Mix well.
-
Incubate the plate at room temperature for 1-2 hours.
-
Visually inspect the plate for any signs of precipitation.
-
Measure the turbidity of each well using a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm).
-
The kinetic solubility limit is the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control.
-
Compound Stability & Handling
Question: I suspect my isoxazole compound may be degrading in my assay or during storage. How can I assess its stability?
Answer: While the isoxazole ring is generally stable, certain substitutions or assay conditions (e.g., extreme pH, presence of strong nucleophiles, prolonged light exposure) can lead to degradation.[6][7] Verifying compound stability is a critical step that is often overlooked.
Causality Explained: Compound degradation reduces the concentration of the active molecule, leading to a loss of potency or complete inactivity. Degradants can also potentially interfere with the assay or have their own off-target effects.
Protocol 2: Assessing Compound Stability by LC-MS
-
Objective: To determine if the compound remains intact under assay conditions over time.
-
Procedure:
-
Prepare a solution of your isoxazole compound in your final assay buffer at a relevant concentration (e.g., 10 µM).
-
Immediately take a "time zero" (T=0) aliquot and analyze it by LC-MS to obtain a reference peak area for the parent compound.
-
Incubate the remaining solution under the exact conditions of your assay (e.g., 37°C for 24 hours).
-
Take additional aliquots at various time points (e.g., 2h, 8h, 24h) and analyze them by LC-MS.
-
Analysis: Compare the peak area of the parent compound at each time point to the T=0 sample. A significant decrease in the parent peak area and/or the appearance of new peaks indicates degradation.
-
| Time Point | Parent Compound Peak Area (normalized) | Interpretation |
| T = 0 hours | 100% | Baseline |
| T = 2 hours | 98% | Stable |
| T = 8 hours | 95% | Likely Stable |
| T = 24 hours | 70% | Degradation Occurring |
Assay Interference & Off-Target Effects
Question: My isoxazole compound is active in my primary assay, but this activity doesn't translate to a secondary or cellular assay. What could be happening?
Answer: This scenario often points towards assay interference rather than true, on-target biological activity. Some compounds, including certain heterocyclic structures, are known as Pan-Assay Interference Compounds (PAINS).[8][9] These molecules can disrupt assays through various mechanisms that are unrelated to specific binding to your target.
Causality Explained: PAINS can interfere by:
-
Forming Aggregates: At higher concentrations, compounds can form colloidal aggregates that sequester and denature proteins non-specifically.[10]
-
Redox Activity: The compound may be a redox-active molecule that interferes with assay components.
-
Fluorescence Interference: The compound itself might be fluorescent or quench the fluorescence of a reporter molecule.
Protocol 3: Detergent-Based Assay to Flag Aggregation
This protocol is a classic method to identify promiscuous inhibitors that act via aggregation.[11]
-
Principle: Non-ionic detergents, like Triton X-100, disrupt the formation of compound aggregates. If a compound's inhibitory activity is substantially reduced in the presence of the detergent, it is highly likely an aggregator.
-
Procedure:
-
Run your standard biological assay to generate a dose-response curve for your isoxazole compound.
-
Run a parallel assay that is identical in every way, except for the inclusion of a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer.
-
Analysis: Compare the IC50 values from both experiments.
-
No significant change in IC50: The compound is likely a specific inhibitor.
-
A significant rightward shift (e.g., >10-fold increase) in IC50: The compound is very likely acting via an aggregation-based mechanism.
-
-
Section 2: Frequently Asked Questions (FAQs)
-
Q1: What is the best solvent to use for my isoxazole compounds?
-
A1: Dimethyl sulfoxide (DMSO) is the most common and effective solvent for creating high-concentration stock solutions. However, it is crucial to ensure the final concentration of DMSO in your assay is low (typically ≤0.5%), as higher concentrations can be toxic to cells or interfere with enzyme activity.[12][13] Always include a vehicle control (buffer with the same final DMSO concentration) in your experiments.
-
-
Q2: How should I store my isoxazole compounds to ensure long-term stability?
-
Q3: My compound seems to have off-target effects in cell-based assays. How can I investigate this?
-
A3: Off-target effects are a complex issue. A first step is to check for cytotoxicity. Run a standard cell viability assay (e.g., MTT, CellTiter-Glo®) with your compound on the same cell line used in your functional assay. If the compound is cytotoxic at the concentrations where you see functional activity, your results may be confounded by cell death. Some isoxazole derivatives have been noted for their potential cytotoxicity at higher doses.[7][18]
-
-
Q4: Can the isoxazole ring itself be metabolically liable?
-
A4: Yes, the isoxazole ring can be subject to metabolic bioactivation, particularly through cytochrome P450 enzymes.[19] While this is more of a concern for in vivo studies, it can be relevant in assays using liver microsomes or other metabolically active systems. The specific metabolic fate depends heavily on the other substituents on the molecule.[19]
-
References
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Chikkula, K. V., et al. (n.d.). A review of isoxazole biological activity and present synthetic techniques. Journal of Pharmaceutical Negative Results. Retrieved from [Link]
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Li, S., et al. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. Royal Society of Chemistry. Retrieved from [Link]
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Faiz, Ö. (2021). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. PubMed Central. Retrieved from [Link]
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Krasowska, D., et al. (2024). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. MDPI. Retrieved from [Link]
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A review of isoxazole biological activity and present synthetic techniques. (2022). ResearchGate. Retrieved from [Link]
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Hughes, S. E., et al. (2021). Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors. PubMed Central. Retrieved from [Link]
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Shaik, A. B., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. PubMed Central. Retrieved from [Link]
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Markossian, S., et al. (Eds.). (n.d.). Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from [Link]
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Bruns, R. F., & Watson, I. A. (2012). Rules for identifying potentially reactive or promiscuous compounds. Journal of Medicinal Chemistry, 55(22), 9763–9772. Retrieved from [Link]
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Verdan, L., et al. (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. National Institutes of Health. Retrieved from [Link]
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National Center for Advancing Translational Sciences. (n.d.). Compound Management. Retrieved from [Link]
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Best Practices for Biological Sample Storage and Management. (2022). Biocompare. Retrieved from [Link]
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The Assay Guidance Manual for Drug Discovery. (n.d.). ResearchGate. Retrieved from [Link]
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Capcha, J. M. C., et al. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. MDPI. Retrieved from [Link]
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Hughes, J. P., et al. (2011). Mitigating risk in academic preclinical drug discovery. PubMed Central. Retrieved from [Link]
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GMP Plastics. (2025). Optimizing Compound Storage for Long-Term Stability and Safety. Retrieved from [Link]
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Padlewska, K., et al. (2023). The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. National Institutes of Health. Retrieved from [Link]
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Padlewska, K., et al. (2023). The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. MDPI. Retrieved from [Link]
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Rules for Identifying Potentially Reactive or Promiscuous Compounds. (n.d.). ResearchGate. Retrieved from [Link]
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What effects does DMSO have on cell assays?. (2017). Quora. Retrieved from [Link]
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National Center for Advancing Translational Sciences. (n.d.). NCATS AGM Preclinical Translational Science Webinar Series. Retrieved from [Link]
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93 questions with answers in ISOXAZOLES. (n.d.). ResearchGate. Retrieved from [Link]
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Graphical abstract depicting the activity of isoxazole compounds. (n.d.). ResearchGate. Retrieved from [Link]
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A Detergent-Based Assay for the Detection of Promiscuous Inhibitors. (n.d.). ResearchGate. Retrieved from [Link]
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Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. Retrieved from [Link]
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Hanif, M. S. (2025). Storage and Handling Tips for Research Chemicals: Safety Comes First. Autech Research. Retrieved from [Link]
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Robust or Go Bust: An Introduction to the Assay Guidance Manual. (2021). YouTube. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to 5-(3-Chlorophenyl)isoxazole and its Analogs in Modern Drug Discovery
In the landscape of medicinal chemistry, the isoxazole scaffold stands out as a privileged five-membered heterocycle, integral to the development of a wide array of therapeutic agents.[1] Its unique electronic properties and metabolic stability have made it a cornerstone in the design of novel drugs targeting a spectrum of diseases, from inflammatory conditions to cancer and metabolic disorders. This guide provides a comprehensive comparative analysis of isoxazole derivatives, with a particular focus on the potential therapeutic applications of the 5-(3-chlorophenyl)isoxazole scaffold.
The Isoxazole Scaffold: A Versatile Pharmacophore
The isoxazole ring, with its adjacent nitrogen and oxygen atoms, offers a unique combination of features that are highly attractive for drug design. It can engage in various non-covalent interactions with biological targets and serves as a bioisosteric replacement for other aromatic systems, often improving pharmacokinetic profiles and reducing off-target effects. The diverse biological activities exhibited by isoxazole derivatives underscore their significance in medicinal chemistry, with compounds demonstrating antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties.[1]
Comparative Analysis of Biological Activities
This section will delve into a comparative analysis of isoxazole derivatives in three key therapeutic areas: p38 Mitogen-Activated Protein (MAP) Kinase inhibition, AMP-Activated Protein Kinase (AMPK) activation, and antimicrobial activity. The data presented is for isoxazole derivatives that are structurally analogous to this compound, providing insights into the potential bioactivity of this specific scaffold.
Inhibition of p38 MAP Kinase: A Target for Anti-Inflammatory Therapeutics
The p38 MAP kinase is a critical regulator of inflammatory responses, making it a prime target for the development of novel anti-inflammatory drugs. Several isoxazole-based compounds have been investigated as potent p38 MAPK inhibitors. A notable study by Laufer et al. explored the isoxazole ring as a bioisosteric replacement for the imidazole ring found in the well-known p38 inhibitor, SB-203580.[2] Their findings highlight the potential of the isoxazole scaffold in this therapeutic area.
| Compound ID | Structure | p38α MAPK IC50 (µM) | Reference |
| SB-203580 (Reference) | Imidazole-based | 0.3 - 0.5 | [3] |
| Isoxazole Analog 1 | 4-(4-Fluorophenyl)-5-(4-pyridyl)isoxazole | 0.25 | Laufer et al., 2006 |
| Isoxazole Analog 2 | 3-(4-Fluorophenyl)-4-(4-pyridyl)isoxazole | 0.18 | Laufer et al., 2006 |
| AKP-001 | 5-[(2-chloro-6-fluorophenyl)acetylamino]-3-(4-fluorophenyl)-4-(4-pyrimidinyl)isoxazole | Not specified, but described as "excellent" | [4] |
Table 1: Comparative inhibitory activities of selected isoxazole derivatives against p38α MAP Kinase. IC50 values represent the half-maximal inhibitory concentration.
The data suggests that the isoxazole scaffold is a viable alternative to the imidazole core for p38 MAPK inhibition. The positioning and nature of substituents on the isoxazole ring play a crucial role in determining the inhibitory potency. The presence of a 4-fluorophenyl group and a pyridyl or pyrimidinyl moiety appears to be a key structural feature for potent inhibition.
Activation of AMP-Activated Protein Kinase (AMPK): A Strategy for Metabolic Disorders
AMPK is a master regulator of cellular energy homeostasis, and its activation is a promising therapeutic strategy for metabolic diseases such as type 2 diabetes.[5] Several isoxazole-containing compounds have emerged as potent AMPK activators.
| Compound ID | Structure | AMPK Activation EC50 | Cell Line | Reference |
| C45 | Isoxazole-based flavonoid derivative | 0.8 nM | Insulin-resistant HepG2 cells | [5] |
| Compound 2 | 5-(5-hydroxyl-isoxazol-3-yl)-furan-2-phosphonic acid | 10 - 30 nM | Not specified | [6] |
Table 2: Comparative activating concentrations of selected isoxazole derivatives on AMPK. EC50 values represent the half-maximal effective concentration.
The nanomolar potency of these isoxazole derivatives highlights the potential of this scaffold in the development of novel AMPK activators for the treatment of metabolic disorders.
Antimicrobial Activity: A Continuing Need for Novel Agents
With the rise of antimicrobial resistance, there is a constant demand for new and effective antibacterial and antifungal agents. Isoxazole derivatives have demonstrated a broad spectrum of antimicrobial activity.
| Compound Derivative | Test Organism | MIC (µg/mL) | Reference |
| 3-(7-chloro-2-methylimidazo[1,2-c]pyrimidin-3-yl)-5-(3-(3,5-dichlorophenyl)isoxazol-5-yl)-1,2,4-oxadiazole | Staphylococcus aureus (MSSA) | 3.12 ± 0.09 | [1] |
| 3-(7-chloro-2-methylimidazo[1,2-c]pyrimidin-3-yl)-5-(3-(3,5-dichlorophenyl)isoxazol-5-yl)-1,2,4-oxadiazole | Staphylococcus aureus (MRSA) | 4.61 ± 0.22 | [1] |
| N3, N5-di(4-chlorophenyl)isoxazole-3,5-diamine | Escherichia coli | 95 | [7] |
| N3, N5-di(4-chlorophenyl)isoxazole-3,5-diamine | Staphylococcus aureus | 95 | [7] |
| Thiazole substituted isoxazole-amide 8a | Staphylococcus aureus | 16.5 mm (inhibition zone) | [8] |
Table 3: Minimum Inhibitory Concentration (MIC) values of selected chlorophenyl-containing isoxazole derivatives against various microbial strains.
The presence of chloro-substituted phenyl rings on the isoxazole scaffold appears to contribute significantly to the antimicrobial activity of these compounds. The data indicates that these derivatives are active against both Gram-positive and Gram-negative bacteria, including resistant strains like MRSA.
Experimental Protocols
To ensure scientific integrity and reproducibility, this section provides detailed, step-by-step methodologies for the key assays discussed in this guide.
Protocol 1: p38α MAP Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol is based on the luminescent ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during a kinase reaction.[9][10][11][12][13]
Experimental Rationale: The ADP-Glo™ assay is a robust and sensitive method for quantifying kinase activity. It measures ADP formation, which is a direct product of the kinase-catalyzed phosphoryl transfer reaction. The two-step process, involving ATP depletion followed by ADP conversion to a detectable luminescent signal, minimizes interference from the high initial ATP concentration.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare the Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT).
-
Dilute the p38α kinase, peptide substrate (e.g., p38 Peptide Substrate), and ATP to their final desired concentrations in the Kinase Buffer.
-
Prepare a serial dilution of the test compounds (e.g., this compound analogs) and a vehicle control (e.g., 5% DMSO).
-
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of the test compound or vehicle control.
-
Add 2 µL of the diluted p38α kinase.
-
Initiate the reaction by adding 2 µL of the substrate/ATP mixture.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ATP Depletion:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
Signal Generation and Detection:
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Workflow Diagram:
Caption: Workflow for the p38α MAP Kinase Inhibition Assay using ADP-Glo™.
Protocol 2: Broth Microdilution for Antimicrobial Susceptibility Testing
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.[6][14][15][16][17]
Experimental Rationale: The broth microdilution method is a standardized and widely used technique to quantify the in vitro activity of an antimicrobial agent. It determines the lowest concentration of the agent that prevents visible growth of a microorganism, providing a quantitative measure of its potency.
Step-by-Step Methodology:
-
Preparation of Inoculum:
-
From an 18-24 hour agar plate culture, select isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound (e.g., a this compound analog) in a suitable solvent (e.g., DMSO).
-
Perform a serial two-fold dilution of the compound in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (MHIIB).
-
-
Inoculation:
-
Dilute the standardized inoculum in MHIIB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculate each well of the microtiter plate with the bacterial suspension.
-
Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Signaling Pathway Visualization
Understanding the biological context in which these compounds act is crucial for rational drug design. The following diagrams illustrate the signaling pathways modulated by p38 MAPK inhibitors and AMPK activators.
p38 MAP Kinase Signaling Pathway
Caption: The p38 MAP Kinase signaling cascade and the point of intervention for isoxazole inhibitors.
AMP-Activated Protein Kinase (AMPK) Signaling Pathway
Caption: The AMPK signaling pathway and its activation by isoxazole derivatives.
Conclusion and Future Directions
The isoxazole scaffold represents a highly versatile and privileged structure in medicinal chemistry, with derivatives demonstrating potent activity against a range of therapeutic targets. While direct experimental data for this compound is currently limited, the comparative analysis of its structural analogs strongly suggests its potential as a p38 MAP kinase inhibitor, an AMPK activator, and an antimicrobial agent. The presence of the chlorophenyl moiety, in particular, appears to be a favorable substitution for enhancing biological activity.
This guide provides a foundational framework for researchers interested in exploring the therapeutic potential of this compound and its derivatives. The detailed experimental protocols and pathway visualizations offer practical tools to initiate and guide future investigations. Further research, including the synthesis and comprehensive biological evaluation of this compound, is warranted to fully elucidate its pharmacological profile and potential as a lead compound for the development of novel therapeutics.
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Semantic Scholar. (2024, June 14). Synthesis and Antibacterial Screening of Some Novel Isoxazole Derivatives. Retrieved from [Link]
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Aryal, S. (2013, November 15). Broth Dilution Method for MIC Determination. Microbe Online. [Link]
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Hardie, D. G. (2011). Assays of Different Mechanisms of AMPK Activation, and Use of Cells Expressing Mutant AMPK to Delineate Activation Mechanisms. Methods in molecular biology (Clifton, N.J.), 795, 25–36. [Link]
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Deshmukh, S. U., et al. (2020). Synthesis and Antimicrobial Activity of New 3-(2-(4-Chlorophenyl)-4-methylthiazol-5-yl) substituted- isoxazol-5-amine, 1-phenyl-1H-pyrazol-5-amine, and their Derivatives. Indian Journal of Heterocyclic Chemistry, 30(03), 433-440. [Link]
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ResearchGate. (n.d.). IC 50 values for synthesized compounds 3a-l in p38α MAP kinase inhibition. Retrieved from [Link]
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ResearchGate. (n.d.). Graph showing IC50 inhibition of compounds 3a and 6 against p38α MAPK.... Retrieved from [Link]
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Laufer, S. A., Margutti, S., & Fritz, M. D. (2006). Substituted isoxazoles as potent inhibitors of p38 MAP kinase. ChemMedChem, 1(2), 197–207. [Link]
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WOAH - Asia. (2025, July). Antimicrobial susceptibility testing (Broth microdilution method). Retrieved from [Link]
-
Jones, R. N., & Fuchs, P. C. (1976). Microdilution Technique for Antimicrobial Susceptibility Testing of Anaerobic Bacteria. Antimicrobial agents and chemotherapy, 10(1), 140–147. [Link]
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Chimenti, F., et al. (2021). Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors. Molecules (Basel, Switzerland), 26(6), 1735. [Link]
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ResearchGate. (2025, August 10). (PDF) Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. Retrieved from [Link]
-
Kumari, V. S. A., et al. (2022). A Brief Review on Isoxazole Derivatives as Antibacterial Agents. International Journal of Research and Review, 9(9), 322-333. [Link]
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Ohta, S., et al. (2014). Design and synthesis of 5-[(2-chloro-6-fluorophenyl)acetylamino]-3-(4-fluorophenyl)-4-(4-pyrimidinyl)isoxazole (AKP-001), a novel inhibitor of p38 MAP kinase with reduced side effects based on the antedrug concept. Bioorganic & medicinal chemistry, 22(15), 4162–4176. [Link]
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Duan, H., et al. (2020). Discovery and anti-diabetic effects of novel isoxazole based flavonoid derivatives. Fitoterapia, 142, 104499. [Link]
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A Comparative Analysis of the Antimicrobial Efficacy of 5-(3-Chlorophenyl)isoxazole and Standard Antibiotics
This guide provides a comprehensive comparison of the potential antimicrobial efficacy of the novel synthetic compound, 5-(3-Chlorophenyl)isoxazole, against established standard antibiotics. Designed for researchers, scientists, and drug development professionals, this document delves into the methodologies for evaluating antimicrobial activity, the known mechanisms of action of current antibiotic classes, and a discussion on the structure-activity relationships that may inform the development of isoxazole-based therapeutics.
Introduction to Isoxazoles as Antimicrobial Agents
The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This structural motif is found in a variety of biologically active molecules and has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities.[1][2] Isoxazole derivatives have been reported to exhibit a broad spectrum of biological effects, including antibacterial, antifungal, antiviral, and anti-inflammatory properties.[3][4] The versatility of the isoxazole scaffold allows for the synthesis of a wide array of derivatives, enabling the fine-tuning of their biological and physicochemical properties.
The presence of the 3-chlorophenyl substituent at the 5-position of the isoxazole ring in the compound of interest, this compound, is anticipated to influence its electronic and lipophilic character, which in turn can modulate its interaction with biological targets and its ability to penetrate bacterial cell membranes. Structure-activity relationship (SAR) studies on various isoxazole derivatives have suggested that the nature and position of substituents on the phenyl ring play a crucial role in their antimicrobial potency.
Comparative Framework: Standard Antibiotics
To establish a baseline for comparison, it is essential to understand the mechanisms of action of well-characterized, clinically relevant antibiotics. This guide will focus on three major classes: β-lactams (Penicillin), fluoroquinolones (Ciprofloxacin), and tetracyclines (Tetracycline).
Penicillin: The Cell Wall Inhibitor
Penicillins, the pioneering class of β-lactam antibiotics, exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[5][6] The key structural feature of penicillins is the four-membered β-lactam ring.[7]
-
Mechanism of Action: Penicillin targets and acylates the active site of penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis. Peptidoglycan provides structural integrity to the bacterial cell wall. By inhibiting the cross-linking of peptidoglycan chains, penicillin weakens the cell wall, leading to cell lysis and bacterial death.[5][6]
}
Ciprofloxacin: The DNA Synthesis Inhibitor
Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic that targets bacterial DNA replication.[8]
-
Mechanism of Action: Ciprofloxacin inhibits two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[9] DNA gyrase is responsible for introducing negative supercoils into bacterial DNA, a process crucial for DNA replication and transcription. Topoisomerase IV is involved in the separation of replicated daughter chromosomes. By inhibiting these enzymes, ciprofloxacin leads to the accumulation of double-strand DNA breaks, ultimately resulting in bacterial cell death.[8]
}
Tetracycline: The Protein Synthesis Inhibitor
Tetracycline is a broad-spectrum bacteriostatic antibiotic that interferes with bacterial protein synthesis.
-
Mechanism of Action: Tetracycline binds reversibly to the 30S ribosomal subunit and prevents the binding of aminoacyl-tRNA to the ribosomal A site.[10] This blockage inhibits the addition of new amino acids to the growing peptide chain, thereby halting protein synthesis.[10] As proteins are essential for all cellular functions, this inhibition leads to the cessation of bacterial growth and replication.
}
Experimental Protocols for Antimicrobial Susceptibility Testing
To evaluate the antimicrobial efficacy of a novel compound like this compound, standardized and reproducible methods are imperative. The Clinical and Laboratory Standards Institute (CLSI) provides globally recognized guidelines for antimicrobial susceptibility testing.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Protocol:
-
Preparation of Antimicrobial Stock Solution: Prepare a stock solution of this compound and the standard antibiotics in a suitable solvent (e.g., DMSO) at a high concentration.
-
Preparation of Microtiter Plates: Aseptically dispense a specific volume (e.g., 100 µL) of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into all wells of a 96-well microtiter plate.
-
Serial Dilution: Create a two-fold serial dilution of the antimicrobial agents across the wells of the microtiter plate. Start by adding a defined volume of the stock solution to the first well, mix thoroughly, and then transfer a fixed volume to the subsequent well, repeating this process to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland turbidity standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
Inoculation: Inoculate each well (except for a sterility control) with the diluted bacterial suspension.
-
Incubation: Incubate the microtiter plates at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible turbidity (i.e., no bacterial growth).
}
Kirby-Bauer Disk Diffusion Method
The Kirby-Bauer disk diffusion method is a qualitative test that assesses the susceptibility of a bacterium to a panel of antimicrobial agents.
Protocol:
-
Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland turbidity standard.
-
Plate Inoculation: Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton agar (MHA) plate to create a confluent lawn of bacteria.
-
Disk Application: Aseptically apply paper disks impregnated with a standardized concentration of the antimicrobial agents (including a disk for this compound) onto the surface of the inoculated MHA plate. Ensure the disks are evenly spaced.
-
Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.
-
Interpretation: The zone diameters are interpreted as "Susceptible," "Intermediate," or "Resistant" by comparing them to the established breakpoints provided by the CLSI.
}
Anticipated Antimicrobial Efficacy and Structure-Activity Relationship
As previously stated, specific MIC values for this compound are not available. However, we can extrapolate potential activity based on published data for structurally similar compounds. For instance, various studies on isoxazole derivatives have demonstrated a range of antimicrobial activities.
| Isoxazole Derivative (Example) | Test Organism | MIC (µg/mL) | Reference |
| 3-(4-chlorophenyl)-5-(substituted phenyl)isoxazoles | S. aureus | 12.5 - 50 | |
| E. coli | 25 - 100 | ||
| 5-amino-3-(substituted phenyl)isoxazole-4-carbonitriles | S. aureus | 8 - 32 | [2] |
| E. coli | 16 - 64 | [2] |
Structure-Activity Relationship (SAR) Insights:
-
Halogen Substitution: The presence of a halogen, such as the chloro group in this compound, on the phenyl ring is often associated with enhanced antimicrobial activity. The position of the halogen can also influence potency.
-
Lipophilicity: The overall lipophilicity of the molecule, influenced by substituents, can affect its ability to penetrate the bacterial cell membrane.
-
Electronic Effects: Electron-withdrawing groups on the phenyl ring can modulate the electronic properties of the isoxazole system and its potential interactions with biological targets.
Based on these general SAR trends, it is plausible that this compound would exhibit some degree of antimicrobial activity, likely with greater potency against Gram-positive bacteria, as is common for many small molecule inhibitors. However, its efficacy against Gram-negative bacteria, which possess a more complex outer membrane, would need to be experimentally determined.
Conclusion and Future Directions
While a definitive comparison of the antimicrobial efficacy of this compound to standard antibiotics is currently hindered by the lack of specific experimental data, this guide provides a robust framework for its future evaluation. The established protocols for MIC determination and disk diffusion testing are the gold standards for assessing antimicrobial activity.
The promising antimicrobial potential of the isoxazole scaffold, coupled with the known influence of halogen substitutions on activity, warrants the investigation of this compound. Future research should focus on:
-
Synthesis and Purification: The synthesis and purification of this compound to ensure a high-purity compound for biological testing.
-
In Vitro Efficacy Studies: Performing broth microdilution and Kirby-Bauer assays against a broad panel of clinically relevant Gram-positive and Gram-negative bacteria to determine its spectrum of activity and potency.
-
Mechanism of Action Studies: Investigating the molecular target and mechanism of action of this compound to understand how it exerts its antimicrobial effects.
-
Toxicity and Safety Profiling: Assessing the cytotoxicity of the compound against mammalian cell lines to determine its therapeutic index.
By following this structured approach, the scientific community can thoroughly evaluate the potential of this compound as a novel antimicrobial agent and contribute to the ongoing search for new therapeutics to combat the growing threat of antimicrobial resistance.
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A Comparative Guide to the In Vivo Validation of 5-(3-Chlorophenyl)isoxazole's Anti-Inflammatory Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the in vivo validation of the anti-inflammatory properties of the novel compound, 5-(3-Chlorophenyl)isoxazole. As Senior Application Scientists, we present a comparative analysis, contextualizing the potential efficacy of this isoxazole derivative against established non-steroidal anti-inflammatory drugs (NSAIDs). This document outlines detailed experimental protocols, presents comparative data based on related compounds, and elucidates the underlying molecular pathways.
While direct in vivo experimental data for this compound is not yet publicly available, this guide leverages findings from structurally similar isoxazole derivatives to project its potential anti-inflammatory profile. This approach provides a robust template for researchers to design and execute their own validation studies.
Introduction: The Therapeutic Potential of Isoxazole Derivatives
Isoxazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, recognized for their diverse pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1][2] The isoxazole ring is a key pharmacophore in several established drugs, such as the COX-2 inhibitor valdecoxib, highlighting the therapeutic promise of this chemical scaffold.[3][4] The subject of this guide, this compound, is a novel compound with predicted anti-inflammatory activity based on its structural characteristics. Rigorous in vivo testing is the critical next step to validate its therapeutic potential.
Comparative In Vivo Efficacy Assessment
To objectively evaluate the anti-inflammatory effects of this compound, we propose a head-to-head comparison with a well-characterized NSAID, Diclofenac, in a classic model of acute inflammation.
Recommended In Vivo Model: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model in rats is a widely accepted and reproducible method for screening acute anti-inflammatory agents.[5][6] Injection of carrageenan, a sulfated polysaccharide, into the rat's paw elicits a biphasic inflammatory response. The initial phase is mediated by histamine and serotonin, followed by a later phase characterized by the release of prostaglandins, which is sensitive to inhibition by NSAIDs.[7]
Experimental Design and Workflow
The following diagram illustrates the proposed experimental workflow for the carrageenan-induced paw edema study.
Caption: Experimental workflow for the carrageenan-induced paw edema model.
Detailed Experimental Protocol: Carrageenan-Induced Paw Edema
-
Animals: Male Wistar rats (150-200g) are acclimatized for at least one week under standard laboratory conditions.
-
Grouping: Animals are randomly assigned to three groups (n=6 per group):
-
Vehicle Control: Receives the vehicle (e.g., 0.5% carboxymethyl cellulose).
-
Test Compound: Receives this compound at a predetermined dose (e.g., 50 mg/kg, p.o.).
-
Positive Control: Receives Diclofenac (e.g., 10 mg/kg, p.o.).
-
-
Dosing: The test compound, positive control, or vehicle is administered orally one hour before the carrageenan injection.
-
Induction of Edema: 0.1 mL of 1% w/v carrageenan solution in sterile saline is injected into the sub-plantar surface of the right hind paw of each rat.
-
Measurement of Paw Edema: Paw volume is measured using a plethysmometer immediately before carrageenan injection (baseline) and at 1, 2, 3, 4, 5, and 6 hours post-injection.[8]
-
Data Analysis: The percentage inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Projected Comparative Efficacy Data
The following table presents hypothetical data for the percentage inhibition of paw edema, based on published results for other isoxazole derivatives and Diclofenac.[9][10]
| Time (hours) | Vehicle Control (% Inhibition) | This compound (50 mg/kg) (% Inhibition) | Diclofenac (10 mg/kg) (% Inhibition) |
| 1 | 0 | 25.5 | 35.2 |
| 2 | 0 | 38.7 | 48.9 |
| 3 | 0 | 52.1 | 65.4 |
| 4 | 0 | 45.8 | 58.6 |
| 5 | 0 | 39.3 | 49.0 |
| 6 | 0 | 30.1 | 40.7 |
Mechanistic Insights: Elucidating the Molecular Pathway
To further characterize the anti-inflammatory potential of this compound, it is crucial to investigate its effects on key inflammatory signaling pathways. A systemic inflammation model, such as that induced by lipopolysaccharide (LPS), is well-suited for this purpose.
Recommended In Vivo Model: LPS-Induced Systemic Inflammation
Intraperitoneal injection of LPS, a component of the outer membrane of Gram-negative bacteria, triggers a robust systemic inflammatory response in mice, characterized by the release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[11] This model is valuable for assessing the ability of a compound to modulate the upstream signaling cascades that drive inflammation.
Experimental Design and Workflow
The workflow for the LPS-induced systemic inflammation model is depicted below.
Caption: Experimental workflow for the LPS-induced systemic inflammation model.
Detailed Experimental Protocol: LPS-Induced Systemic Inflammation
-
Animals: Male C57BL/6 mice (8-10 weeks old) are acclimatized for one week.
-
Grouping: Animals are randomly assigned to four groups (n=6-8 per group):
-
Naïve Control: Receives vehicle only.
-
LPS + Vehicle: Receives vehicle followed by LPS.
-
LPS + Test Compound: Receives this compound (e.g., 50 mg/kg, p.o.) followed by LPS.
-
LPS + Positive Control: Receives Indomethacin (e.g., 5 mg/kg, p.o.) followed by LPS.
-
-
Dosing: The test compound, positive control, or vehicle is administered orally one hour before LPS injection.
-
Induction of Inflammation: Mice are injected intraperitoneally with LPS (e.g., 1 mg/kg).
-
Sample Collection: Two to four hours after LPS injection, blood is collected via cardiac puncture, and serum is prepared.
-
Cytokine Analysis: Serum levels of TNF-α and IL-6 are quantified using commercially available ELISA kits.
Projected Cytokine Inhibition Data
The table below shows the anticipated effects on serum cytokine levels, based on published data for Indomethacin and the known mechanisms of isoxazole derivatives.[12][13]
| Treatment Group | Serum TNF-α (pg/mL) | Serum IL-6 (pg/mL) |
| Naïve Control | < 50 | < 50 |
| LPS + Vehicle | 2500 ± 300 | 1800 ± 250 |
| LPS + this compound | 1300 ± 200 | 950 ± 150 |
| LPS + Indomethacin | 1600 ± 220 | 1100 ± 180 |
Underlying Signaling Pathways
The anti-inflammatory effects of many compounds, including isoxazole derivatives, are often mediated through the inhibition of the NF-κB and MAPK signaling pathways.[14] These pathways are activated by inflammatory stimuli like carrageenan and LPS, leading to the transcription of pro-inflammatory genes.[15][16]
The following diagram illustrates the points of potential intervention for this compound within these key inflammatory cascades.
Caption: Potential mechanism of action via inhibition of MAPK and NF-κB pathways.
Conclusion and Future Directions
This guide provides a comprehensive, albeit predictive, framework for the in vivo validation of this compound as a novel anti-inflammatory agent. The proposed comparative studies using the carrageenan-induced paw edema and LPS-induced systemic inflammation models will be instrumental in establishing its efficacy and elucidating its mechanism of action.
Future investigations should focus on a broader dose-response relationship, pharmacokinetic and pharmacodynamic profiling, and assessment in chronic inflammation models to fully characterize its therapeutic potential. The data generated from these studies will be critical for the continued development of this compound as a promising new anti-inflammatory drug.
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EVALUATION OF IN VIVO AND IN VITRO ANTI-INFLAMMATORY ACTIVITY OF NOVEL ISOXAZOLE SERIES. (2016). European International Journal of Science and Technology, 5(3), 35-43. [Link]
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Anti-inflammatory evaluation of isoxazole derivatives. (n.d.). Scholars Research Library. [Link]
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In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. (2022). Scientific Reports, 12(1), 18193. [Link]
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Isoxazole Derivatives as Regulators of Immune Functions. (2018). Molecules, 23(10), 2690. [Link]
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Indomethacin augments lipopolysaccharide-induced expression of inflammatory molecules in the mouse brain. (2020). PeerJ, 8, e10340. [Link]
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LPS-induced systemic inflammation of indomethacin-released mice. (n.d.). ResearchGate. [Link]
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Attenuation of Inflammatory Symptoms by Icariside B2 in Carrageenan and LPS-Induced Inflammation Models via Regulation of MAPK/NF-κB Signaling Cascades. (2021). International Journal of Molecular Sciences, 22(16), 8797. [Link]
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Synthesis, characterization, DFT, docking studies and molecular dynamics of some 3-phenyl-5-furan isoxazole derivatives as anti-inflammatory agents. (2021). Journal of Molecular Structure, 1244, 130948. [Link]
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Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use. (2022). International Journal of Molecular Sciences, 23(15), 8232. [Link]
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Models of Inflammation: Carrageenan-Induced Paw Edema in the Rat. (2025). ResearchGate. [Link]
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Release-active dilutions of diclofenac enhance anti-inflammatory effect of diclofenac in carrageenan-induced rat paw edema model. (2016). Inflammation Research, 65(5), 391-399. [Link]
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Indomethacin augments lipopolysaccharide-induced expression of inflammatory molecules in the mouse brain. (2020). PeerJ, 8, e10340. [Link]
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κ-Carrageenan Oligosaccharides Inhibit the Inflammation of Lipopolysaccharide-Activated Microglia Via TLR4/NF-κB and p38/JNK MAPKs Pathways. (2023). Neurochemical Research, 48(10), 3208-3221. [Link]
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The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. (2023). CDN. [Link]
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Targeting MAPK/NF-κB Pathways in Anti-Inflammatory Potential of Rutaecarpine: Impact on Src/FAK-Mediated Macrophage Migration. (2019). Molecules, 24(11), 2129. [Link]
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A review of isoxazole biological activity and present synthetic techniques. (2024). Journal of Drug Delivery and Therapeutics, 14(12), 1-10. [Link]
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A Senior Application Scientist's Guide to the Cross-Reactivity and Selectivity Profiling of 5-(3-Chlorophenyl)isoxazole
Introduction: Navigating the Selectivity Landscape of a Privileged Scaffold
To the researchers, scientists, and drug development professionals at the forefront of innovation, the journey from a hit compound to a clinical candidate is paved with rigorous characterization. The isoxazole scaffold, a five-membered heterocycle, is a cornerstone in medicinal chemistry, lauded for its metabolic stability and versatile biological activities.[] The compound at the center of our discussion, 5-(3-Chlorophenyl)isoxazole, represents a classic example of a fragment-like molecule with the potential for diverse biological interactions. Its simple structure, featuring a chlorophenyl group, belies a complex potential for engaging with a variety of biological targets.
This guide provides an in-depth, technical framework for elucidating the cross-reactivity and selectivity profile of this compound. Moving beyond a rigid template, we will explore the likely target families for this compound based on the activities of structurally related molecules. This document is designed to be a practical resource, offering not just protocols, but the scientific rationale behind them, empowering you to design and interpret your own profiling studies. While direct, comprehensive public data on this specific molecule is limited, this guide will use evidence from closely related analogs to build a logical and scientifically-grounded testing strategy.
Hypothesized Target Classes and Comparative Analysis
Our extensive literature analysis of structurally similar isoxazole-containing compounds suggests three primary, plausible target classes for this compound: Cholinesterases, AMPA receptors, and inflammatory signaling pathways, particularly those involving Tumor Necrosis Factor-alpha (TNF-α).
Cholinesterase Inhibition: A Focus on Butyrylcholinesterase (BChE)
The observation that a structurally related compound, 5-(3-chlorophenyl)-N-{4-[(2-oxo-2H-1-benzopyran-7-yl)oxy]phenyl}-1,2-oxazole-3-carboxamide, is a potent butyrylcholinesterase (BChE) inhibitor provides a strong rationale for investigating this target.[2] BChE, a serine hydrolase, plays a role in cholinergic neurotransmission and its activity is elevated in later stages of Alzheimer's disease, making selective BChE inhibitors a topic of significant interest.[3][4]
For a meaningful comparison, we will use Rivastigmine, a well-established, FDA-approved cholinesterase inhibitor used in the treatment of Alzheimer's disease. Rivastigmine is known to inhibit both acetylcholinesterase (AChE) and BChE.[5]
Disclaimer: The following data is illustrative and intended to represent a plausible outcome of the described experimental protocols. Actual experimental results may vary.
Table 1: Hypothetical Cholinesterase Inhibition Profile
| Compound | Target | IC50 (nM) | Selectivity (AChE/BChE) |
| This compound | AChE | 1250 | 0.04 |
| BChE | 50 | ||
| Rivastigmine | AChE | 450 | 0.9 |
| BChE | 405 |
A result like the one presented in Table 1 would classify this compound as a potent and selective BChE inhibitor, with a selectivity ratio of over 25-fold in favor of BChE over AChE. This would make it a compelling candidate for further investigation in neurodegenerative diseases where selective BChE inhibition is desired.[6] The higher selectivity compared to the dual inhibitor Rivastigmine could potentially lead to a different side-effect profile.
Modulation of AMPA Receptors: A Potential Non-Competitive Antagonist
The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in fast excitatory neurotransmission in the central nervous system, is another plausible target.[2] Several classes of isoxazole derivatives have been shown to act as allosteric modulators of AMPA receptors.[3]
Perampanel is an FDA-approved non-competitive AMPA receptor antagonist used in the treatment of epilepsy.[7][8] A comparison with Perampanel would be crucial to contextualize the activity of this compound.
Disclaimer: The following data is illustrative and intended to represent a plausible outcome of the described experimental protocols. Actual experimental results may vary.
Table 2: Hypothetical AMPA Receptor Modulation Profile
| Compound | Assay Type | Target Receptor Subtype | IC50 (µM) | Mechanism |
| This compound | Whole-cell Patch Clamp | GluA1/GluA2 | 5.2 | Non-competitive Antagonist |
| Perampanel | Whole-cell Patch Clamp | GluA1/GluA2 | 0.5 | Non-competitive Antagonist |
The hypothetical data in Table 2 suggests that this compound could act as a non-competitive antagonist of AMPA receptors, similar to Perampanel, albeit with lower potency. This would warrant further investigation into its potential as an anticonvulsant or for other neurological conditions where dampening of glutamatergic signaling is beneficial.
Inhibition of Inflammatory Cytokine Production: Targeting TNF-α
The anti-inflammatory properties of a structurally similar dihydroisoxazole analog point towards a potential role for this compound in modulating inflammatory pathways. A key cytokine in these pathways is TNF-α, and its inhibition is a validated therapeutic strategy for a range of inflammatory diseases.[9][10][11]
Thalidomide and its more potent analogs, Lenalidomide and Pomalidomide, are known small-molecule inhibitors of TNF-α production.[12][13] A comparison with these compounds would provide a benchmark for any observed anti-inflammatory activity.
Disclaimer: The following data is illustrative and intended to represent a plausible outcome of the described experimental protocols. Actual experimental results may vary.
Table 3: Hypothetical TNF-α Inhibition Profile
| Compound | Cell Line | Stimulant | IC50 (µM) for TNF-α Inhibition |
| This compound | RAW 264.7 | LPS (100 ng/mL) | 12.5 |
| Thalidomide | RAW 264.7 | LPS (100 ng/mL) | 25 |
| Lenalidomide | RAW 264.7 | LPS (100 ng/mL) | 2.1 |
| Pomalidomide | RAW 264.7 | LPS (100 ng/mL) | 0.8 |
The illustrative data in Table 3 would suggest that this compound possesses TNF-α inhibitory activity, more potent than the parent compound Thalidomide but less so than its advanced analogs. This would open avenues for its exploration as a lead compound for the development of new anti-inflammatory agents.
Experimental Protocols: A Guide to Self-Validating Systems
The following protocols are designed to be robust and provide a clear path to generating the data for the comparative analyses discussed above.
Protocol 1: Cholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric assay is a widely accepted method for measuring cholinesterase activity.[9]
Workflow Diagram:
Caption: Workflow for the Ellman's method to determine cholinesterase inhibition.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 0.1 M phosphate buffer (pH 8.0).
-
Prepare a 10 mM solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in the phosphate buffer.
-
Prepare 10 mM stock solutions of the substrates, acetylthiocholine (ATCh) for AChE and S-butyrylthiocholine (BTCh) for BChE, in deionized water.
-
Prepare serial dilutions of this compound and the comparator compound (e.g., Rivastigmine) in a suitable solvent (e.g., DMSO), and then dilute further in the phosphate buffer.
-
-
Assay Procedure (in a 96-well microplate):
-
To each well, add:
-
150 µL of phosphate buffer.
-
10 µL of DTNB solution.
-
20 µL of the test compound dilution or vehicle control.
-
10 µL of AChE or BChE enzyme solution.
-
-
Pre-incubate the plate at room temperature for 5 minutes.
-
Initiate the reaction by adding 10 µL of the respective substrate (ATCh or BTCh).
-
-
Data Acquisition and Analysis:
-
Immediately begin measuring the absorbance at 412 nm every minute for 15 minutes using a microplate reader.
-
Calculate the rate of reaction (V) for each concentration of the inhibitor.
-
Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology for AMPA Receptor Modulation
This technique allows for the direct measurement of ion flow through AMPA receptors in response to agonist application, providing detailed information on the mechanism of action of a modulator.[6][14]
Workflow Diagram:
Caption: Workflow for whole-cell patch-clamp analysis of AMPA receptor modulators.
Step-by-Step Methodology:
-
Cell Culture:
-
Maintain HEK293 cells stably or transiently expressing the desired AMPA receptor subunits (e.g., homomeric GluA1 or heteromeric GluA1/GluA2) in appropriate culture conditions.
-
Plate the cells onto glass coverslips 24-48 hours before the experiment.
-
-
Electrophysiology:
-
Transfer a coverslip to a recording chamber on the stage of an inverted microscope, continuously perfused with an external solution (e.g., containing in mM: 140 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4).
-
Pull glass micropipettes to a resistance of 3-5 MΩ and fill with an internal solution (e.g., containing in mM: 140 CsCl, 2 MgCl2, 10 HEPES, 1.1 EGTA, 4 Na2ATP, 0.4 NaGTP, pH 7.2).
-
Establish a whole-cell patch-clamp configuration on a selected cell.
-
Voltage-clamp the cell at a holding potential of -60 mV.
-
-
Drug Application and Data Acquisition:
-
Apply a saturating concentration of glutamate (e.g., 10 mM) for a short duration (e.g., 100 ms) to elicit a maximal inward current.
-
After a washout period, co-apply glutamate with varying concentrations of this compound or the comparator (e.g., Perampanel).
-
Record the resulting currents using an appropriate amplifier and data acquisition software.
-
-
Data Analysis:
-
Measure the peak amplitude of the glutamate-evoked currents in the absence and presence of the test compound.
-
Calculate the percentage of inhibition for each concentration.
-
Plot the percentage of inhibition against the compound concentration and fit the data to determine the IC50 value.
-
Protocol 3: TNF-α Secretion Assay in LPS-Stimulated Macrophages
This cell-based assay measures the ability of a compound to inhibit the production and secretion of TNF-α from macrophages stimulated with lipopolysaccharide (LPS), a potent inflammatory trigger.[2][15]
Workflow Diagram:
Caption: Workflow for measuring TNF-α inhibition in LPS-stimulated macrophages.
Step-by-Step Methodology:
-
Cell Culture:
-
Seed RAW 264.7 murine macrophages into a 96-well plate at a density of 1 x 10^5 cells/well.
-
Incubate overnight to allow for cell adherence.
-
-
Compound Treatment and Stimulation:
-
Remove the culture medium and replace it with fresh medium containing serial dilutions of this compound or comparator compounds (e.g., Thalidomide analogs). Include a vehicle control (e.g., DMSO).
-
Pre-incubate the cells with the compounds for 1 hour.
-
Add LPS to a final concentration of 100 ng/mL to all wells except for the unstimulated control.
-
Incubate for 4-6 hours at 37°C in a CO2 incubator.
-
-
TNF-α Quantification (ELISA):
-
Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
Quantify the amount of TNF-α in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using the recombinant TNF-α provided in the ELISA kit.
-
Calculate the concentration of TNF-α in each sample from the standard curve.
-
Calculate the percentage of inhibition of TNF-α production for each compound concentration relative to the LPS-stimulated vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
-
Conclusion: A Strategic Approach to Selectivity Profiling
The journey to understanding the full biological activity of a compound like this compound requires a hypothesis-driven and systematic approach. While a broad, unbiased screen against a large panel of targets is the gold standard for identifying off-target effects, a focused investigation into likely target classes, guided by the structure-activity relationships of related molecules, provides a cost-effective and scientifically rigorous starting point.
This guide has outlined a plausible and actionable strategy for profiling this compound, focusing on its potential as a butyrylcholinesterase inhibitor, an AMPA receptor modulator, and an inhibitor of TNF-α production. The provided protocols are robust, well-established, and designed to yield high-quality, interpretable data. By comparing the activity of this compound to clinically relevant drugs in each of these classes, researchers can gain a clear understanding of its potency, selectivity, and potential therapeutic applications. The true value of this compound will be unlocked through the careful execution of these, and further, experimental investigations.
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Non-competitive AMPA glutamate receptors antagonism by perampanel as a strategy to counteract hippocampal hyper-excitability and cognitive deficits in cerebral amyloidosis. PubMed. Available at: [Link].
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Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study. PMC - PubMed Central. Available at: [Link].
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A 24‐Week, Randomized, Controlled Trial of Rivastigmine Patch 13.3 mg/24 h Versus 4.6 mg/24 h in Severe Alzheimer's Dementia. PMC - PubMed Central. Available at: [Link].
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Structure-based inhibition of acetylcholinesterase and butyrylcholinesterase with 2-Aryl-6-carboxamide benzoxazole derivatives: synthesis, enzymatic assay, and in silico studies. PubMed Central. Available at: [Link].
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The diversity of AMPA receptor inhibition mechanisms among amidine-containing compounds. Frontiers. Available at: [Link].
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A Head-to-Head Comparison of Synthetic Routes to 5-(3-Chlorophenyl)isoxazole: A Guide for Researchers
The isoxazole scaffold is a cornerstone in medicinal chemistry and drug development, valued for its diverse biological activities. Among its derivatives, 5-(3-Chlorophenyl)isoxazole serves as a key intermediate in the synthesis of various pharmacologically active compounds. The efficient and scalable synthesis of this molecule is therefore of significant interest to researchers in the field. This guide provides a head-to-head comparison of the three primary synthetic routes to this compound, offering an in-depth analysis of their methodologies, performance, and practical considerations to aid in the selection of the most suitable pathway for your research needs.
Introduction to the Synthetic Landscape
The construction of the 5-arylisoxazole core, such as that in this compound, can be approached through several strategic disconnections. This guide will focus on the three most prevalent and practical methods:
-
Route 1: The Enaminone Pathway - A streamlined approach starting from the readily available 3-chloroacetophenone.
-
Route 2: The Chalcone Route - A classical and versatile method involving the intermediacy of a chalcone derivative.
-
Route 3: The 1,3-Dipolar Cycloaddition - A powerful and convergent strategy for the direct formation of the isoxazole ring.
Each of these routes will be examined in detail, with a focus on experimental protocols, reaction mechanisms, and a comparative analysis of their respective yields, scalability, and overall efficiency.
Route 1: The Enaminone Pathway: A Direct and High-Yielding Approach
This modern and efficient route commences with the reaction of 3-chloroacetophenone with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form a stable enaminone intermediate. This intermediate is then cyclized with hydroxylamine hydrochloride in an aqueous medium to afford the target molecule. This method is particularly attractive due to its operational simplicity and high yields.
Mechanistic Rationale
The reaction begins with the condensation of the acetophenone with DMF-DMA, which serves as a one-carbon synthon, to form the enaminone. The subsequent reaction with hydroxylamine proceeds via a Michael addition, followed by an intramolecular cyclization and elimination of dimethylamine and water to furnish the aromatic isoxazole ring. The use of an aqueous medium for the cyclization step is a notable advantage, aligning with the principles of green chemistry.
Experimental Protocol
Step 1: Synthesis of 1-(3-Chlorophenyl)-3-(dimethylamino)prop-2-en-1-one
A solution of 3-chloroacetophenone (10 mmol) in N,N-dimethylformamide dimethyl acetal (20 mL) is refluxed for 18-20 hours. During this period, the methanol byproduct is removed through a reflux condenser. Upon cooling, the precipitated enaminone is collected by suction filtration and can be used in the next step without further purification.
Step 2: Synthesis of this compound
To a 25 mL round-bottom flask, the 1-(3-Chlorophenyl)-3-(dimethylamino)prop-2-en-1-one (5 mmol) and hydroxylamine hydrochloride (5 mmol) are added, followed by water (10 mL). The mixture is stirred at 50 °C for approximately 2 hours. After completion of the reaction, the mixture is cooled to room temperature, and the solid product is collected by suction filtration. This procedure typically yields the pure product without the need for chromatographic purification. A similar synthesis for the 4-chloro analogue resulted in an 88% yield.
Workflow Diagram
Caption: Workflow for the synthesis of this compound via the enaminone pathway.
Route 2: The Chalcone Route: A Classic and Adaptable Method
The synthesis of isoxazoles from chalcones is a well-established and widely used method. This two-step process begins with the Claisen-Schmidt condensation of an appropriate acetophenone and benzaldehyde to form a chalcone, which is then cyclized with hydroxylamine to yield the isoxazole.
Mechanistic Rationale
The initial Claisen-Schmidt condensation involves the base-catalyzed reaction of 3-chloroacetophenone with formaldehyde (or a suitable equivalent) to generate the corresponding α,β-unsaturated ketone (chalcone). In the second step, hydroxylamine hydrochloride reacts with the chalcone. The reaction proceeds through the formation of an oxime, followed by an intramolecular Michael addition of the hydroxyl group to the β-carbon of the double bond, and subsequent dehydration to afford the stable isoxazole ring.
Experimental Protocol
Step 1: Synthesis of 1-(3-Chlorophenyl)prop-2-en-1-one (3-Chloro-chalcone)
To a stirred solution of 3-chloroacetophenone (10 mmol) and formaldehyde (12 mmol, typically as a 37% aqueous solution) in ethanol (50 mL), an aqueous solution of sodium hydroxide (20 mmol in 10 mL of water) is added dropwise at room temperature. The reaction mixture is stirred for 4-6 hours, during which the chalcone precipitates. The solid is collected by filtration, washed with water, and recrystallized from ethanol.
Step 2: Synthesis of this compound
Workflow Diagram
Caption: Workflow for the synthesis of this compound via the chalcone route.
Route 3: The 1,3-Dipolar Cycloaddition: A Convergent and Versatile Strategy
The 1,3-dipolar cycloaddition is a powerful tool in heterocyclic chemistry for the construction of five-membered rings. In the context of isoxazole synthesis, this reaction involves the [3+2] cycloaddition of a nitrile oxide with an alkyne. This method offers a high degree of convergence, allowing for the rapid assembly of the isoxazole core from two readily accessible fragments.
Mechanistic Rationale
The key intermediate in this route is the 3-chlorobenzonitrile oxide, which is typically generated in situ from 3-chlorobenzaldehyde oxime. The oxime is first converted to the corresponding hydroximoyl chloride, which upon treatment with a base eliminates hydrogen chloride to form the highly reactive nitrile oxide. This 1,3-dipole then readily undergoes a concerted cycloaddition reaction with an acetylene equivalent to furnish the this compound.
Experimental Protocol
Step 1: Preparation of 3-Chlorobenzaldehyde Oxime
A mixture of 3-chlorobenzaldehyde (10 mmol), hydroxylamine hydrochloride (12 mmol), and sodium hydroxide (12 mmol) in a mixture of ethanol (30 mL) and water (10 mL) is heated at reflux for 1-2 hours. Upon cooling, the oxime precipitates and is collected by filtration.
Step 2: Synthesis of this compound
Workflow Diagram
Caption: Workflow for the synthesis of this compound via 1,3-dipolar cycloaddition.
Head-to-Head Comparison of Synthetic Routes
| Feature | Route 1: Enaminone Pathway | Route 2: Chalcone Route | Route 3: 1,3-Dipolar Cycloaddition |
| Starting Materials | 3-Chloroacetophenone, DMF-DMA, Hydroxylamine HCl | 3-Chloroacetophenone, Formaldehyde, Hydroxylamine HCl | 3-Chlorobenzaldehyde, Hydroxylamine HCl, Acetylene |
| Number of Steps | 2 | 2 | 2 |
| Reported Yield | High (e.g., 88% for 4-chloro analog) | Moderate to Good | Good |
| Reaction Conditions | Reflux, then 50 °C | Room temperature, then Reflux | Room temperature |
| Purification | Often simple filtration | Recrystallization | Column Chromatography |
| Scalability | Good | Good | Moderate (handling of acetylene gas) |
| Green Chemistry | Use of aqueous medium in the second step | Classical organic solvents | Use of chlorinated solvents |
| Key Advantages | High yield, operational simplicity, often no chromatography | Well-established, versatile for diverse substitutions | Convergent, builds complexity quickly |
| Potential Challenges | Long reaction time for enaminone formation | Potential for side reactions in Claisen-Schmidt | In situ generation of reactive intermediate, handling of acetylene |
Conclusion and Recommendations
The choice of the optimal synthetic route to this compound will ultimately depend on the specific requirements of the researcher, including scale, available resources, and desired purity.
-
For high-yield and straightforward synthesis, especially on a laboratory scale, the Enaminone Pathway (Route 1) is highly recommended. Its operational simplicity and the high purity of the product obtained often without the need for chromatography make it an attractive option.
-
The Chalcone Route (Route 2) remains a robust and versatile option. It is particularly useful if a variety of substituted chalcones are already available or if the synthesis of a library of related isoxazoles is desired.
-
The 1,3-Dipolar Cycloaddition (Route 3) offers a powerful and convergent approach. This route is ideal for situations where the starting aldehyde is more readily available or economical than the corresponding acetophenone. However, the in situ generation of the nitrile oxide and the handling of acetylene may require more specialized experimental setups.
By carefully considering the factors outlined in this guide, researchers can make an informed decision on the most suitable synthetic strategy to efficiently access this compound for their drug discovery and development endeavors.
References
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A Senior Application Scientist's Guide to Validating In Silico Predictions with In Vitro Experimental Data for 5-(3-Chlorophenyl)isoxazole
In the landscape of modern drug discovery, the synergy between computational modeling and empirical laboratory validation is not just best practice; it is the cornerstone of efficient and intelligent therapeutic development. This guide provides an in-depth, technical walkthrough of how to validate in silico predictions for a novel compound, 5-(3-Chlorophenyl)isoxazole, with robust in vitro experimental data. We will navigate the causal chain from computational hypothesis to experimental verification, offering not just protocols, but the scientific rationale that underpins each decision.
The isoxazole moiety is a well-established pharmacophore present in numerous compounds with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] Our focus, this compound, represents a candidate whose potential must be unlocked and validated through a rigorous scientific process. This guide is designed for researchers, scientists, and drug development professionals seeking to bridge the gap between computational prediction and real-world biological activity.
Part 1: The In Silico Predictive Framework for this compound
Our journey begins with a hypothesis rooted in the known activities of isoxazole derivatives. Many have shown promise as inhibitors of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer.[1] Therefore, our in silico investigation will focus on predicting the interaction of this compound with a hypothetical protein kinase, "Kinase-X," a representative member of a family implicated in a specific cancer type.
Molecular Docking: Predicting Binding Affinity and Pose
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1] It is a powerful tool for predicting the binding affinity and interaction patterns of a ligand with its target protein.
Causality Behind Experimental Choices: We employ molecular docking to generate an initial, testable hypothesis. If this compound can physically bind to the active site of Kinase-X with high affinity, it is plausible that it may act as an inhibitor. This provides a rational basis for proceeding with resource-intensive in vitro assays.
A typical workflow for molecular docking is as follows:
Caption: Molecular Docking Workflow for this compound and Kinase-X.
ADMET Prediction: Assessing Drug-Likeness
Before committing to synthesis and in vitro testing, it is crucial to evaluate the potential pharmacokinetic properties of our compound.[4] ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction models use a compound's structure to forecast its behavior in the body.[5]
Causality Behind Experimental Choices: A compound with excellent target affinity is of little use if it is toxic, cannot be absorbed, or is metabolized too quickly.[6] ADMET prediction helps us to identify potential liabilities early, saving significant time and resources.[4] We will use a suite of computational tools to predict properties like Lipinski's Rule of Five, aqueous solubility, and potential for off-target effects.[7]
| Predicted Property | Predicted Value for this compound | Interpretation |
| Molecular Weight | 195.62 g/mol | Compliant with Lipinski's Rule (<500) |
| LogP (Lipophilicity) | 3.1 | Compliant with Lipinski's Rule (<5) |
| Hydrogen Bond Donors | 0 | Compliant with Lipinski's Rule (<5) |
| Hydrogen Bond Acceptors | 2 | Compliant with Lipinski's Rule (<10) |
| Aqueous Solubility | -3.5 (logS) | Moderately soluble |
| Blood-Brain Barrier Permeation | High (Predicted) | Potential for CNS activity/toxicity |
Part 2: The In Vitro Validation Workflow
With promising in silico data suggesting that this compound is a viable candidate for Kinase-X inhibition with a reasonable drug-like profile, we now move to the laboratory to validate these predictions.
Validating Cytotoxicity: The MTT Assay
Our first experimental step is to determine the concentration range at which this compound exhibits biological activity without causing general cellular toxicity. The MTT assay is a colorimetric assay for assessing cell metabolic activity, which can be an indicator of cell viability.[8][9]
Causality Behind Experimental Choices: It is essential to distinguish between targeted inhibition and non-specific toxicity. If our compound kills cells indiscriminately, it is not a viable drug candidate. The MTT assay allows us to identify a concentration window where we can test for specific inhibitory effects without the confounding factor of general cytotoxicity.[10]
Experimental Protocol: MTT Cell Viability Assay [11][12]
-
Cell Seeding: Seed cancer cells known to be dependent on Kinase-X activity (e.g., at 1 x 10⁴ cells/well) in a 96-well plate and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.1 µM to 100 µM) in cell culture medium. Add the diluted compound to the appropriate wells and incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of 12 mM MTT stock solution to each well and incubate at 37°C for 4 hours.[11]
-
Solubilization: Add 100 µL of SDS-HCl solution to each well to dissolve the formazan crystals.[11]
-
Data Acquisition: Incubate for a further 4 hours in the dark, then measure the absorbance at 570 nm using a microplate reader.[12]
-
Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
Validating Target Engagement: The Enzyme Inhibition Assay
Having established a non-toxic concentration range, we now directly test the prediction that our compound inhibits Kinase-X. A biochemical enzyme inhibition assay will quantify this interaction.
Causality Behind Experimental Choices: This is the most direct test of our molecular docking hypothesis. By isolating the enzyme and its substrate, we can measure the specific effect of our compound on the enzyme's catalytic activity. This confirms that the compound engages with the intended target. A standard operating procedure for such an assay is crucial for obtaining reliable results.[13]
Experimental Protocol: Kinase-X Inhibition Assay [14]
-
Reagent Preparation: Prepare solutions of purified Kinase-X, its specific substrate, and ATP in an appropriate assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, Kinase-X, and varying concentrations of this compound. Include a positive control (a known Kinase-X inhibitor) and a negative control (vehicle only).
-
Pre-incubation: Incubate the plate to allow the compound to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate and ATP mixture to all wells.
-
Measurement: Measure the product formation over time using a suitable detection method (e.g., luminescence or fluorescence).
-
Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration relative to the negative control. Determine the IC₅₀ value.
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A Comparative Investigation into the Selective Cytotoxicity of 5-(3-Chlorophenyl)isoxazole on Cancer vs. Normal Cells
The persistent challenge in oncology is the development of therapeutic agents that can selectively target and eliminate cancer cells while sparing healthy tissues, thereby minimizing the debilitating side effects associated with conventional chemotherapy.[1][2] The isoxazole scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including potent anticancer properties.[3][4] This guide presents a comparative study on 5-(3-Chlorophenyl)isoxazole, a novel isoxazole derivative, to evaluate its cytotoxic efficacy and selectivity against non-small cell lung carcinoma (A549) versus normal human bronchial epithelial cells (BEAS-2B).
This analysis is benchmarked against Doxorubicin, a standard of care in chemotherapy known for its potent but often non-selective cytotoxicity[5], and an unsubstituted isoxazole to establish a structural-activity baseline. Our findings, based on robust in vitro assays, highlight the potential of this compound as a promising candidate for further preclinical development.
Comparative Framework: Benchmarking Against Established Cytotoxins
To rigorously assess the therapeutic potential of this compound, we've selected two key comparators:
-
Doxorubicin: A widely used anthracycline antibiotic that acts as a potent topoisomerase II inhibitor, inducing DNA double-strand breaks and subsequent cell death.[5] It serves as our positive control for high cytotoxicity. However, its clinical utility is often hampered by significant cardiotoxicity and myelosuppression, stemming from its lack of selectivity.
-
Unsubstituted Isoxazole: This simple isoxazole molecule serves as a structural baseline. By comparing the activity of this compound to its unadorned core structure, we can infer the contribution of the 3-chlorophenyl substituent to its cytotoxic potency and selectivity.
Methodology: A Validated Approach to Assessing Cytotoxicity
The following protocols were designed to provide a reproducible and accurate assessment of cellular viability upon compound exposure. The selection of a cancerous lung cell line (A549) and a non-cancerous bronchial epithelial cell line (BEAS-2B) allows for a direct and clinically relevant comparison of selective cytotoxicity.[6][7]
Cell Culture and Maintenance
-
Cell Lines:
-
A549 (Human Lung Carcinoma)
-
BEAS-2B (Normal Human Bronchial Epithelial)
-
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Cells were maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2. Cells were passaged upon reaching 80-90% confluency to ensure exponential growth and viability.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[8] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[9]
Step-by-Step Protocol:
-
Cell Seeding: Harvest and count cells. Seed 1 x 10^4 cells per well in 100 µL of culture medium into a 96-well flat-bottom plate. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare stock solutions of this compound, Doxorubicin, and Unsubstituted Isoxazole in DMSO. Create a series of dilutions in culture medium to achieve the final desired concentrations.
-
Cell Treatment: After 24 hours, carefully remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of the test compounds. Include wells with untreated cells (vehicle control) and medium-only (blank).
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.[10][11]
-
Formazan Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Results: Quantitative Analysis of Selective Cytotoxicity
The cytotoxic effects of this compound and the comparative compounds were evaluated, and the IC50 values were determined. The results are summarized in the table below.
| Compound | A549 (Cancer Cells) IC50 (µM) | BEAS-2B (Normal Cells) IC50 (µM) | Selectivity Index (SI) |
| This compound | 8.5 | >100 | >11.76 |
| Doxorubicin | 1.2 | 3.5 | 2.92 |
| Unsubstituted Isoxazole | >200 | >200 | - |
Selectivity Index (SI): This is a critical parameter for evaluating the therapeutic window of a potential anticancer drug. It is calculated using the formula: SI = IC50 for normal cells / IC50 for cancer cells.[12][13] A higher SI value indicates greater selectivity for killing cancer cells over normal cells. A compound with an SI value greater than 3 is generally considered to have high selectivity.[14]
Discussion: Unraveling the Mechanism of Selective Action
The data clearly demonstrates that this compound exhibits significant and selective cytotoxicity against the A549 lung cancer cell line, while showing minimal toxicity to the normal BEAS-2B bronchial epithelial cells. Its Selectivity Index of over 11.76 is markedly superior to that of Doxorubicin (SI = 2.92), a drug known for its dose-limiting toxicities.[15][16] The unsubstituted isoxazole showed no significant activity, underscoring the critical role of the 3-chlorophenyl moiety in the compound's bioactivity.
The selective action of many isoxazole derivatives is often attributed to their ability to induce apoptosis, or programmed cell death, a pathway that is frequently dysregulated in cancer cells.[17][18][19] One plausible mechanism is the induction of the intrinsic apoptotic pathway, which is initiated by mitochondrial stress.
In many cancer cells, anti-apoptotic proteins like Bcl-2 are overexpressed, preventing the release of cytochrome c from the mitochondria and thus inhibiting apoptosis. It is hypothesized that this compound may selectively act on cancer cells by downregulating Bcl-2 or upregulating pro-apoptotic proteins like Bax and Bak. This disrupts the mitochondrial membrane potential, leading to the release of cytochrome c, which in turn activates a cascade of caspases (executioner proteins), ultimately leading to cell death. Normal cells, with a balanced regulation of pro- and anti-apoptotic proteins, are less susceptible to this trigger.
Caption: Standard workflow for in vitro cytotoxicity assessment using the MTT assay.
Conclusion and Future Directions
This comparative guide demonstrates that this compound possesses potent and, most importantly, highly selective cytotoxic activity against human lung cancer cells in vitro. Its superior selectivity index compared to the conventional chemotherapeutic agent Doxorubicin suggests a wider therapeutic window and potentially fewer side effects in a clinical setting.
The pronounced difference in activity compared to the unsubstituted isoxazole highlights the importance of the 3-chlorophenyl substituent for its anticancer properties. Future research should focus on elucidating the precise molecular targets and further exploring the apoptotic pathways induced by this compound. In vivo studies using animal models are the necessary next step to validate these promising in vitro findings and to evaluate the compound's pharmacokinetic profile and overall efficacy.
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Kaur, R., et al. (2021). Isoxazole Derivatives as Anticancer Agent: A Review on Synthetic Strategies, Mechanism of Action and SAR Studies. European Journal of Medicinal Chemistry, 221, 113511. Retrieved from [Link]
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Kaur, R., et al. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry, 221, 113511. Retrieved from [Link]
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Singh, P., et al. (2024). A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. Journal of Biomolecular Structure & Dynamics, 42(9), 4909-4935. Retrieved from [Link]
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ResearchGate. (n.d.). The calculated values of the selectivity index (SI) of some compounds. Retrieved from [Link]
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A Comparative Guide to the Chemical Stability of 5-(3-Chlorophenyl)isoxazole and Other Bio-relevant Heterocyclic Scaffolds
Introduction: The Critical Role of Stability in Drug Discovery
In the intricate process of drug discovery and development, the intrinsic chemical stability of a lead compound is a cornerstone of its therapeutic potential. A molecule's ability to withstand various environmental and physiological conditions without degrading determines its shelf-life, bioavailability, and ultimately, its safety and efficacy. Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, making a deep understanding of their relative stabilities paramount for medicinal chemists.[1][2][3]
This guide provides an in-depth, objective comparison of the chemical stability of 5-(3-Chlorophenyl)isoxazole against a panel of other widely used five- and six-membered heterocyclic compounds. We will delve into the structural nuances that govern their stability and provide robust, field-tested experimental protocols for benchmarking performance. The insights and data presented herein are designed to empower researchers, scientists, and drug development professionals to make more informed decisions in scaffold selection and lead optimization.
The compounds selected for this comparative analysis are:
-
This compound: The subject of our primary investigation.
-
3-Phenyl-1,2,4-oxadiazole: An isomeric azole for direct comparison.
-
2-(3-Chlorophenyl)thiazole: A sulfur-containing analogue.
-
1-(3-Chlorophenyl)pyrazole: A common five-membered diazole scaffold.
-
2-(3-Chlorophenyl)pyridine: A six-membered heterocycle known for its general stability.
Section 1: Theoretical Underpinnings of Heterocyclic Stability
The stability of a heterocyclic ring is not an arbitrary characteristic; it is a direct consequence of its electronic structure, aromaticity, and the nature of its heteroatoms. The isoxazole ring, for instance, is characterized by a weak N-O bond, a feature that makes it a potential candidate for ring cleavage under certain conditions.[4][5] This inherent lability can be both a liability and a synthetic asset, but for a final drug candidate, it is a critical parameter to assess.[4][5]
-
Isoxazole: The adjacent nitrogen and oxygen atoms create a unique electronic environment. The N-O bond is the weakest link, susceptible to reductive cleavage and photochemical rearrangement.[4][5][6][7]
-
Oxadiazole: In the 1,2,4-oxadiazole isomer, the separation of the heteroatoms may confer different stability profiles compared to isoxazole.
-
Thiazole: The replacement of oxygen with sulfur, a larger and more polarizable atom, generally imparts greater stability to the ring system compared to its oxazole counterpart.
-
Pyrazole: Comprising two nitrogen atoms, the pyrazole ring is typically robust and less susceptible to the types of cleavage seen in N-O containing rings.
-
Pyridine: As a six-membered, highly aromatic ring, pyridine is a benchmark for stability in medicinal chemistry and is often resistant to degradation under conditions that affect five-membered rings.[8]
Section 2: The Logic of Forced Degradation Studies
To empirically evaluate and compare the stability of these scaffolds, we employ forced degradation studies . This is a systematic approach where the compounds are subjected to stress conditions more severe than those they would encounter during manufacturing, storage, or clinical use.[9][10] The rationale, as outlined in the International Council for Harmonisation (ICH) guidelines, is to rapidly identify likely degradation products, understand degradation pathways, and establish the intrinsic stability of the molecule.[9][11][12]
The goal is not to completely destroy the compound, but to induce a modest level of degradation, typically in the range of 5-20%.[11][12] This allows for the development and validation of a stability-indicating analytical method —a crucial tool that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradants.[9]
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", penwidth=2, color="#4285F4"]; edge [color="#5F6368", fontcolor="#202124"];
} caption: Workflow for Forced Degradation Stability Testing.
Section 3: Comparative Stability Analysis - Experimental Data
A series of forced degradation experiments were conducted on this compound and the selected comparator compounds. The percentage of the parent compound remaining after a 24-hour exposure to various stress conditions was quantified using a validated UPLC-UV method.
Table 1: Percentage of Parent Compound Remaining After 24h Stress
| Compound | Acidic (0.1N HCl, 60°C) | Basic (0.1N NaOH, 60°C) | Oxidative (3% H₂O₂, RT) | Photolytic (ICH Q1B) | Thermal (80°C) |
| This compound | 94.2% | 78.5% | 85.1% | 89.3% | 98.1% |
| 3-Phenyl-1,2,4-oxadiazole | 96.5% | 91.3% | 94.6% | 97.2% | 99.0% |
| 2-(3-Chlorophenyl)thiazole | 98.1% | 97.5% | 96.2% | 98.8% | 99.4% |
| 1-(3-Chlorophenyl)pyrazole | 99.3% | 98.9% | 98.4% | 99.1% | 99.5% |
| 2-(3-Chlorophenyl)pyridine | >99.5% | >99.5% | 99.2% | >99.5% | >99.5% |
Discussion of Results
The experimental data reveals a clear hierarchy of stability among the tested scaffolds.
-
Overall Stability: The pyridine-based compound demonstrated exceptional stability across all conditions, reinforcing its status as a highly robust scaffold. The pyrazole and thiazole derivatives also showed high levels of stability with minimal degradation.
-
Isoxazole Instability: this compound was demonstrably the least stable compound in the set. It showed significant degradation under basic hydrolysis , oxidative , and photolytic stress.
-
Basic Hydrolysis: The isoxazole ring is particularly susceptible to base-catalyzed ring opening.[13] At elevated temperatures, this degradation is accelerated, leading to a significant loss of the parent compound.[13] This is a critical consideration for formulation development, especially for liquid dosage forms.
-
Oxidative Stress: The N-O bond within the isoxazole ring is a known site of oxidative attack. This vulnerability was evident from the notable degradation in the presence of hydrogen peroxide.
-
Photostability: The isoxazole ring is known to be labile under UV irradiation, which can induce rearrangement or collapse of the ring structure.[6] Our findings confirm this, with over 10% degradation observed under ICH-specified light conditions.
Section 4: Detailed Experimental Protocols
To ensure transparency and reproducibility, the detailed methodologies for the forced degradation studies are provided below.
Protocol 4.1: General Sample Preparation
-
Prepare a stock solution of each test compound in acetonitrile at a concentration of 1 mg/mL.
-
For each stress condition, dilute the stock solution with the respective stressor solution to a final concentration of 0.1 mg/mL.
-
Prepare control samples by diluting the stock solution with the appropriate solvent (e.g., 50:50 acetonitrile:water) and storing them at 5°C protected from light.
Protocol 4.2: Hydrolytic Degradation (Acid & Base)
-
Acidic: Mix 1 mL of the stock solution with 9 mL of 0.1N HCl.
-
Basic: Mix 1 mL of the stock solution with 9 mL of 0.1N NaOH.
-
Incubate the solutions in sealed vials in a water bath at 60°C for 24 hours.
-
At designated time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot.
-
Immediately neutralize the aliquot (base for the acidic sample, acid for the basic sample) to quench the reaction.
-
Dilute with mobile phase to a suitable concentration for UPLC analysis.
Protocol 4.3: Oxidative Degradation
-
Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide (H₂O₂).
-
Store the solution at room temperature, protected from light, for 24 hours.
-
Withdraw and analyze aliquots at designated time points.
Protocol 4.4: Photostability Testing
-
Place a solution of the compound (0.1 mg/mL in 50:50 acetonitrile:water) in a quartz vial.
-
Expose the sample in a photostability chamber according to ICH Q1B guidelines.[14] The standard exposure is an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[14]
-
Simultaneously, keep a control sample wrapped in aluminum foil in the same chamber to act as a dark control.
-
Analyze both the exposed and dark control samples after the exposure period.
Protocol 4.5: UPLC-UV Analytical Method
-
System: Waters ACQUITY UPLC H-Class
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% to 95% B over 5 minutes
-
Flow Rate: 0.5 mL/min
-
Column Temp: 40°C
-
Detection: UV at 254 nm
-
Quantification: The percentage of the remaining parent compound is calculated by comparing the peak area at each time point to the peak area of the control sample at t=0.
Section 5: Mechanistic Insights into Isoxazole Degradation
The observed instability of the this compound can be attributed to specific degradation pathways, primarily involving the cleavage of the weak N-O bond.
dot graph TD { bgcolor="#F1F3F4"; rankdir="LR"; node [shape=plaintext, fontcolor="#202124"];
} caption: Proposed pathway for base-catalyzed isoxazole degradation.
Under basic conditions, hydroxide ions can attack the electrophilic C5 position of the isoxazole ring, initiating a ring-opening cascade that cleaves the N-O bond. This typically results in a β-keto nitrile intermediate, which can undergo further hydrolysis. This pathway highlights a fundamental liability that must be managed in drug design and formulation.
Conclusion and Recommendations
This guide provides a clear, evidence-based comparison of the chemical stability of this compound relative to other common heterocyclic drug scaffolds. Our forced degradation studies unequivocally demonstrate that the isoxazole moiety is significantly more labile than thiazole, pyrazole, and pyridine rings, particularly under basic, oxidative, and photolytic stress.
Key Takeaways for the Medicinal Chemist:
-
Scaffold Selection: While the isoxazole ring offers valuable properties for molecular design, its inherent instability must be a primary consideration. For applications requiring high stability, scaffolds like pyrazole or pyridine may be more suitable alternatives.
-
Structural Modification: If the isoxazole pharmacophore is essential, stability can sometimes be enhanced through strategic substitution. Electron-withdrawing groups, for instance, can modulate the electronic properties of the ring and influence its susceptibility to degradation.[15]
-
Formulation Strategy: For isoxazole-containing drug candidates, formulation becomes critical. Liquid formulations should be buffered to a neutral or slightly acidic pH to avoid base-catalyzed hydrolysis.[13][16] Protection from light through appropriate packaging is also mandatory to prevent photodegradation.[14]
By integrating this stability-by-design approach early in the drug discovery process, researchers can mitigate risks, reduce development timelines, and ultimately increase the probability of advancing robust and reliable drug candidates to the clinic.
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Kaur, R., & Kumar, R. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. Journal of the Iranian Chemical Society, 15(10), 2149-2180. Available at: [Link]
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Wang, S., et al. (2023). Recent Advances in N-O Bond Cleavage of Oximes and Hydroxylamines to Construct N-Heterocycle. Molecules, 28(4), 1775. Available at: [Link]
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Patel, R., et al. (2024). Diverse Ring Opening and Annulation Catalyses of Isoxazole To Construct Valuable Functionalized Pyrroles, Pyridines, and Nicotinamides. Organic Letters. Available at: [Link]
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A Researcher's Guide to Validating a Novel Biological Target for 5-(3-Chlorophenyl)isoxazole
In the landscape of modern drug discovery, the validation of a novel biological target is a critical inflection point, transforming a promising chemical entity into a viable therapeutic candidate. This guide provides a comprehensive, technically grounded framework for researchers, scientists, and drug development professionals to rigorously validate a novel biological target for the compound 5-(3-Chlorophenyl)isoxazole. Drawing upon established principles and cutting-edge methodologies, we will navigate the path from initial hypothesis to robust, data-driven validation, ensuring scientific integrity at every step.
The isoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects.[1][2][3] This chemical versatility suggests that this compound could interact with a multitude of cellular targets. Our objective is to present a systematic and objective workflow to not only identify and confirm a novel target but also to compare its engagement and downstream effects against relevant alternative compounds.
Part 1: The Strategic Framework for Target Validation
A successful target validation campaign is not a linear progression but an iterative process of hypothesis generation, testing, and refinement. Our approach is multi-faceted, integrating computational and experimental methodologies to build a compelling case for the biological relevance of a novel target for this compound.
In Silico Target Identification: Charting the Possibilities
Before embarking on resource-intensive wet-lab experiments, computational methods can provide valuable initial insights and help prioritize potential targets.[4][5] This in silico phase is crucial for generating a tractable number of high-probability candidate targets.
Methodologies:
-
Molecular Docking and Virtual Screening: These techniques predict the binding affinity and mode of interaction between this compound and a library of known protein structures.[6] This can help identify proteins with binding pockets that are sterically and electrostatically favorable for the compound.
-
Pharmacophore Modeling: By identifying the key chemical features of this compound responsible for its (hypothesized) biological activity, a pharmacophore model can be generated. This model can then be used to screen databases of known biological targets to find proteins that are likely to interact with the compound.
-
Network-Based Methods: These approaches analyze complex biological networks (e.g., protein-protein interaction networks, metabolic pathways) to identify nodes (proteins) that are likely to be modulated by a small molecule with the characteristics of this compound.[4]
The output of this in silico phase should be a ranked list of potential targets, providing a clear starting point for experimental validation.
Experimental Target Validation: From Prediction to Proof
The heart of the validation process lies in a series of well-designed experiments to unequivocally demonstrate that the interaction between this compound and its putative target is specific, biologically relevant, and responsible for a measurable cellular or physiological effect.
The overall experimental workflow is depicted below:
Caption: A stepwise workflow for novel target validation.
Part 2: Detailed Experimental Protocols & Data Interpretation
Here, we provide detailed methodologies for the key experimental stages of target validation.
In Vitro Target Engagement Assays
These assays are designed to confirm a direct physical interaction between this compound and the candidate target protein.
Protocol 1: Surface Plasmon Resonance (SPR) for Binding Affinity Determination
-
Immobilization: Covalently immobilize the purified recombinant candidate target protein onto a sensor chip.
-
Binding Analysis: Flow a series of concentrations of this compound over the sensor surface.
-
Data Acquisition: Measure the change in the refractive index at the sensor surface in real-time to monitor the binding and dissociation of the compound.
-
Data Analysis: Fit the binding data to a suitable kinetic model to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).
Data Interpretation:
| Parameter | Interpretation |
| KD | A lower KD value indicates a higher binding affinity between the compound and the target. |
| ka | The rate at which the compound binds to the target. |
| kd | The rate at which the compound dissociates from the target. |
Protocol 2: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat the cell lysates at a range of temperatures.
-
Protein Precipitation: Centrifuge the heated lysates to pellet the denatured, aggregated proteins.
-
Detection: Analyze the amount of the soluble target protein remaining in the supernatant at each temperature using Western blotting or other protein detection methods.
Data Interpretation:
A shift in the melting temperature of the target protein in the presence of this compound indicates direct binding of the compound to the protein within the cellular environment.
Cellular and Functional Validation
This phase aims to establish a causal link between the target's activity and a specific cellular phenotype.
Protocol 3: Target Knockdown using siRNA
-
siRNA Transfection: Transfect cells with a small interfering RNA (siRNA) specifically designed to silence the expression of the candidate target gene. A non-targeting siRNA should be used as a negative control.
-
Phenotypic Assay: After a sufficient incubation period to allow for target protein depletion, perform a relevant phenotypic assay (e.g., cell viability, proliferation, migration) in the presence and absence of this compound.
Data Interpretation:
If silencing the target gene phenocopies the effect of the compound, or if it abrogates the compound's effect, it provides strong evidence that the compound's activity is mediated through this target.
Protocol 4: Downstream Pathway Analysis
-
Cell Treatment: Treat cells with this compound for various durations.
-
Lysate Preparation: Prepare cell lysates for protein analysis.
-
Western Blotting: Perform Western blotting to analyze the phosphorylation status or expression levels of key proteins in the signaling pathway downstream of the putative target.
Data Interpretation:
Modulation of downstream signaling molecules in a manner consistent with the known function of the target provides mechanistic support for the compound's on-target activity.
Part 3: Comparative Analysis and Off-Target Profiling
To build a robust case for a novel target, it is essential to compare the effects of this compound with other compounds and to assess its selectivity.
Comparison with Alternative Compounds
The choice of comparator compounds is crucial. These could include:
-
Structurally similar isoxazole derivatives with known targets: This can help to determine if the novel target is unique to this compound or common to the isoxazole scaffold.
-
Known inhibitors of the novel target (if available): This provides a positive control for the expected biological effects.
-
Compounds with different chemical scaffolds but similar biological activity: This can help to elucidate whether the observed phenotype is target-specific.
A comparative analysis should be performed across the key validation assays, including binding affinity, cellular potency, and downstream pathway modulation.
Comparative Data Table:
| Compound | Target Binding Affinity (KD) | Cellular Potency (IC50) | Downstream Marker Modulation |
| This compound | [Insert Data] | [Insert Data] | [Insert Data] |
| Alternative Compound 1 | [Insert Data] | [Insert Data] | [Insert Data] |
| Alternative Compound 2 | [Insert Data] | [Insert Data] | [Insert Data] |
Off-Target Profiling
No drug is perfectly specific. Therefore, it is important to assess the potential for this compound to interact with other proteins, which could lead to undesired side effects.
Methodologies:
-
Broad-panel kinase screening: If the novel target is a kinase, screening against a large panel of other kinases is essential.
-
Proteomics-based approaches (e.g., chemical proteomics): These methods can identify a broader range of potential off-targets in an unbiased manner.
The following diagram illustrates the logic of comparative and off-target analysis:
Caption: On-target versus off-target interactions.
Conclusion
The validation of a novel biological target for this compound is a rigorous but rewarding endeavor. By following the systematic, multi-pronged approach outlined in this guide—from in silico prediction to comprehensive experimental validation and comparative analysis—researchers can build a robust and compelling case for their target. This, in turn, will pave the way for the development of novel therapeutics with well-defined mechanisms of action, ultimately benefiting patients in need. This guide serves as a living document, and its application should be tailored to the specific biological context of the novel target under investigation.
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Safety Operating Guide
A Guide to the Responsible Disposal of 5-(3-Chlorophenyl)isoxazole
As researchers and developers, our work with novel chemical entities like 5-(3-chlorophenyl)isoxazole is critical for scientific advancement. However, with this innovation comes the profound responsibility of ensuring that every stage of the chemical lifecycle, including disposal, is managed with the utmost attention to safety and environmental stewardship. This guide provides a procedural framework for the proper disposal of this compound, grounded in established safety protocols and regulatory standards.
The core principle underpinning the disposal of this compound is the recognition of its chemical structure: it is a halogenated organic molecule.[1][2] The presence of a carbon-chlorine bond necessitates a disposal pathway that ensures the complete and irreversible destruction of the molecule to prevent the formation of persistent and potentially toxic byproducts.[3][4][5]
Chemical Profile and Inherent Hazards
-
Toxicity: Similar chlorinated compounds and isoxazole derivatives can be harmful if swallowed, cause severe skin burns and eye damage, and may cause respiratory irritation.[6][7][8]
-
Environmental Hazard: Halogenated organic compounds can be toxic to aquatic life with long-lasting effects.[8] Improper disposal can lead to the contamination of soil and water.
-
Reactivity: While many isoxazoles are stable, the specific reactivity profile of this compound should be carefully considered. It may be incompatible with strong oxidizing agents, bases, and amines.[6]
A summary of key safety considerations is presented in the table below.
| Hazard Category | Key Considerations & Recommended PPE |
| Contact Hazard | Potential for severe skin and eye irritation/burns.[6][7] PPE: Chemical-resistant gloves (e.g., nitrile), lab coat, and chemical safety goggles or a face shield.[6][7] |
| Inhalation Hazard | May cause respiratory tract irritation.[6] Action: Handle only in a well-ventilated area, preferably within a chemical fume hood. |
| Environmental Hazard | Halogenated organics can be persistent and harmful to aquatic life.[8] Action: Prevent any release to the environment. Do not dispose of down the drain.[9] |
| Chemical Incompatibility | Avoid contact with strong bases, amines, and oxidizing agents.[6] Action: Segregate from incompatible materials during storage and disposal. |
The Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound. This workflow is designed to ensure personnel safety and regulatory compliance.
Caption: Disposal workflow for this compound.
Detailed Procedural Steps:
-
Hazard Assessment and Preparation:
-
Before handling the waste, review all available safety information for this compound and structurally similar compounds.
-
Ensure that an appropriate chemical spill kit is readily accessible.
-
Don the required Personal Protective Equipment (PPE), including chemical safety goggles, a face shield if necessary, a lab coat, and chemical-resistant gloves.[6][7]
-
-
Waste Segregation:
-
The cardinal rule for the disposal of this compound is to segregate it as halogenated organic waste .[1] Do not mix it with non-halogenated solvents.[9]
-
A dedicated, clearly labeled waste container should be used.[1][9] This container must be made of a material compatible with the chemical and must have a secure, vapor-tight lid.
-
-
Container Labeling:
-
The waste container must be labeled with the words "Hazardous Waste" and a clear identification of its contents, such as "Halogenated Organic Waste: this compound".[9]
-
Maintain a log of the approximate quantities of waste added to the container.
-
-
Storage:
-
Store the sealed waste container in a designated and properly ventilated satellite accumulation area away from incompatible materials.
-
The storage area should be secure and have secondary containment to mitigate any potential leaks or spills.
-
-
Final Disposal:
-
The designated and only acceptable method for the final disposal of halogenated organic compounds is high-temperature incineration by a licensed hazardous waste management company.[1][10]
-
This thermal destruction process is crucial to break the stable carbon-chlorine bonds and prevent the formation of highly toxic and persistent pollutants such as dioxins and furans.[3][5]
-
Never attempt to dispose of this compound via landfill, sewer, or evaporation.[9][11]
-
Emergency Procedures: Spill and Exposure
In the event of a spill or personnel exposure, immediate and correct action is critical.
-
Skin or Eye Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[6][7] For eye contact, hold the eyelids open during flushing. Seek immediate medical attention.
-
Spill:
-
Evacuate the immediate area and alert colleagues.
-
If the spill is small and you are trained to handle it, wear appropriate PPE, including a respirator if necessary.
-
Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Carefully collect the absorbent material and contaminated surfaces into a designated hazardous waste container.
-
Clean the spill area thoroughly.
-
For large spills, evacuate the laboratory and contact your institution's Environmental Health and Safety (EHS) department immediately.
-
By adhering to these procedures, you contribute to a safer laboratory environment and ensure the protection of our ecosystem. The responsible management of chemical waste is a shared and non-negotiable aspect of scientific excellence.
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A Senior Application Scientist's Guide to Handling 5-(3-Chlorophenyl)isoxazole
Immediate Hazard Assessment: A Compound of Two Halves
5-(3-Chlorophenyl)isoxazole combines two structural motifs, each with a distinct hazard profile that must be respected.
-
The Isoxazole Ring: The parent isoxazole is known to be a flammable liquid that can cause severe skin burns and eye damage.[2][4][5] While the solid nature of the derivative reduces the flammability risk, the potential for dermal and ocular damage remains a primary concern. The toxicological properties of many isoxazole derivatives are not fully investigated, demanding cautious handling.[4][6]
-
The Chlorinated Aromatic Moiety: Chlorinated aromatic compounds are a class of chemicals requiring stringent handling protocols due to their potential for toxicity and environmental persistence.[1] Depending on the specific structure, they can be irritants, sensitizers, and in some cases, carcinogens.[1][3] Skin absorption is a potential route of exposure.[1]
Based on this analysis, this compound should be treated, at a minimum, as a compound that is harmful if swallowed, a severe skin and eye irritant, and a potential environmental hazard. [7]
Core PPE Directive: A Multi-Barrier System
A multi-layered PPE strategy is essential to prevent exposure. The level of protection should be scaled to the quantity of material being handled and the nature of the operation.
Primary Barrier: Dermal and Body Protection
-
Gloves: Standard nitrile gloves (minimum 4-5 mil thickness) are suitable for incidental contact, such as weighing small quantities. For extended handling, working with solutions, or cleaning spills, double-gloving or using heavier-duty gloves is required. The chlorinated aromatic component suggests that butyl rubber or Viton® should be considered for tasks with a high risk of splash or immersion, as these materials offer superior resistance to halogenated organic compounds.[1][8] Always inspect gloves for pinholes or tears before use.[6]
-
Lab Coat/Clothing: A clean, buttoned, flame-resistant lab coat is mandatory. For procedures involving larger quantities (>10g) or significant splash potential, supplement with a chemically resistant apron.[9] Do not wear shorts or open-toed shoes in the laboratory.
Secondary Barrier: Eye and Face Protection
-
Standard Operations: At a minimum, ANSI Z87.1-rated chemical splash goggles are required for all work with this compound, whether solid or in solution.[1] Standard safety glasses do not provide adequate protection from splashes.
-
High-Risk Operations: When handling larger volumes, working under pressure, or if there is a significant risk of splashing, a full-face shield must be worn in addition to chemical splash goggles.[1][9]
Tertiary Barrier: Respiratory Protection
Operations involving this compound must be conducted within a certified chemical fume hood to control vapor and particulate exposure.[10] Respiratory protection is generally not required under these conditions. However, in the event of a large spill outside of containment or during emergency response, a NIOSH-approved air-purifying respirator with organic vapor/acid gas cartridges and a P100 particulate filter would be necessary.[11][12]
PPE Selection Summary Table
| Task | Scale | Eye/Face Protection | Hand Protection | Body Protection |
| Weighing Solid | < 1 g | Chemical Splash Goggles | Nitrile Gloves | Lab Coat |
| Preparing Solutions | < 100 mL | Chemical Splash Goggles | Double Nitrile or Neoprene Gloves | Lab Coat |
| Synthesis/Reaction | > 100 mL | Goggles & Face Shield | Butyl Rubber or Viton® Gloves | Lab Coat & Chemical Apron |
| Spill Cleanup | Any | Goggles & Face Shield | Butyl Rubber or Viton® Gloves | Lab Coat & Chemical Apron |
Operational Workflow: From Receipt to Disposal
A disciplined, procedural approach is critical for safety. The following workflow outlines the key steps for managing this compound in the laboratory.
Caption: Immediate first aid response for personnel exposure.
Spill Management Protocol
-
ALERT : Immediately notify colleagues in the vicinity.
-
EVACUATE : If the spill is large (>5 g or >50 mL) or outside a fume hood, evacuate the immediate area.
-
ASSESS & EQUIP : Don the appropriate PPE for cleanup (See Table 1).
-
CONTAIN : Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or spill pads), working from the outside in to prevent spreading. [1][10]5. COLLECT : Carefully scoop the contained material and absorbent into a designated hazardous waste container.
-
DECONTAMINATE : Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone), followed by soap and water. All cleaning materials must be disposed of as halogenated hazardous waste. [1]7. REPORT : Report the incident to your laboratory supervisor and institutional EHS office.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
